molecular formula C5H6N2O B189612 2-Methoxypyrimidine CAS No. 931-63-5

2-Methoxypyrimidine

Cat. No.: B189612
CAS No.: 931-63-5
M. Wt: 110.11 g/mol
InChI Key: YLZYSVYZMDJYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyrimidine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165557. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-6-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZYSVYZMDJYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239270
Record name Pyrimidine, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-63-5
Record name Pyrimidine, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidine, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methoxypyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZN3S874XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Spectral Profiling of 2-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxypyrimidine (CAS: 1628-89-3) represents a critical pharmacophore in medicinal chemistry, serving as a precursor for sulfadoxine and various agrochemicals. Its structural simplicity—a pyrimidine ring substituted at the 2-position with a methoxy group—belies the complexity of its electronic environment.

This guide provides a definitive spectral analysis of this compound. Unlike standard database dumps, this document focuses on the causality of spectral features: why the nitrogen atoms deshield specific protons, how symmetry dictates signal count, and how fragmentation patterns validate structural integrity.

Part 1: Structural Analysis & Theoretical Basis

Before interpreting spectra, one must understand the electronic architecture of the molecule. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These electronegative atoms create a significant dipole and induce strong anisotropy.

  • Symmetry: The molecule possesses a

    
     plane of symmetry passing through the oxygen, C2, and C5 atoms.
    
  • Implication: This symmetry renders the protons at C4 and C6 chemically and magnetically equivalent, simplifying the NMR splitting patterns.

Diagram 1: Structural Logic Flow

The following diagram illustrates how structural features dictate the observed spectral signals.

G Structure This compound (C5H6N2O) Symmetry Cs Plane of Symmetry (Through C2-O-Me and C5) Structure->Symmetry Electronic Nitrogen Electronegativity (Positions 1 & 3) Structure->Electronic NMR_H 1H NMR Prediction: 3 Signals (A2B System + Singlet) Symmetry->NMR_H Equivalency of H4/H6 NMR_C 13C NMR Prediction: 4 Unique Carbon Environments Symmetry->NMR_C Equivalency of C4/C6 Electronic->NMR_H Deshielding of H4/H6

Caption: Logical flow from molecular geometry to predicted spectral output.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

Proton NMR ( H NMR)

Solvent: CDCl


 (Chloroform-d)
Frequency:  400 MHz (Standard)

The


H NMR spectrum is characterized by a distinct aromatic coupling pattern and a sharp aliphatic singlet.
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Explanation
H-4, H-6 8.52Doublet (d)2H

Deshielded: These protons are adjacent to the electronegative ring nitrogens (alpha-position), stripping electron density and shifting them downfield.
H-5 6.91Triplet (t)1H

Shielded: Located beta to the nitrogens, this position is relatively electron-rich compared to H4/H6. It couples to both H4 and H6.
-OCH

4.02Singlet (s)3H-Methoxy: Typical chemical shift for a methoxy group attached to an electron-deficient heteroaromatic ring.

Application Note: A common impurity is the starting material, 2-chloropyrimidine . If present, look for a similar doublet/triplet pattern but shifted slightly downfield due to the lack of the electron-donating methoxy group resonance.

Carbon-13 NMR ( C NMR)

Solvent: CDCl


Decoupling:  Proton-decoupled[1]

The symmetry reduces the 5 skeletal carbons to 3 signals, plus the methoxy carbon.

AssignmentShift (

, ppm)
TypeMechanistic Explanation
C-2 165.2Quaternary (Cq)Most Deshielded: Attached to two nitrogens and an oxygen. This is the ipso-carbon.
C-4, C-6 159.8CHDeshielded: Alpha to nitrogen atoms. Equivalent due to symmetry.
C-5 116.5CHUpfield Aromatic: Beta to nitrogens; experiences less inductive deshielding.
-OCH

54.8CH

Methoxy: Standard region for sp3 carbon attached to oxygen.

Part 3: Vibrational Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

Infrared analysis is primarily used here for functional group verification (fingerprinting).

Frequency (cm

)
Vibration ModeIntensityInterpretation
3000 - 3100 C-H Stretch (sp

)
WeakAromatic protons on the pyrimidine ring.
2950 - 2850 C-H Stretch (sp

)
MediumMethyl group (-CH

) stretches.
1580, 1480 C=N / C=C StretchStrongCharacteristic "breathing" modes of the pyrimidine ring.
1250 - 1300 C-O StretchStrongAryl-alkyl ether linkage. Critical for confirming methoxy attachment.

Part 4: Mass Spectrometry (MS) & Fragmentation

Method: EI (Electron Impact, 70 eV) Molecular Weight: 110.11 g/mol

The fragmentation of methoxypyrimidines follows a specific pathway driven by the stability of the aromatic ring and the elimination of neutral small molecules.

Key Ion Table
m/zIon IdentityMechanism
110

Molecular Ion: The intact radical cation.
109

Loss of H radical (minor).
80

Base Peak Candidate: Loss of formaldehyde. This typically involves a rearrangement where a hydrogen transfers from the methyl group to the ring nitrogen or oxygen, followed by expulsion of CH

O.
53

Ring cleavage fragments (loss of HCN from the m/z 80 species).
Diagram 2: Fragmentation Pathway

This diagram visualizes the decomposition of the parent ion.

MS Parent Parent Ion [M]+ m/z 110 Rearrange H-Transfer Intermediate Parent->Rearrange McLafferty-like Frag1 Fragment [M - CH2O]+ m/z 80 Rearrange->Frag1 - Formaldehyde (30) Frag2 Ring Cleavage [Loss of HCN] Frag1->Frag2 Ring Opening

Caption: Proposed EI-MS fragmentation pathway involving formaldehyde elimination.

Part 5: Experimental Protocols

As an application scientist, verifying the spectral data requires a clean sample. Below is the standard protocol for synthesizing and preparing the sample for analysis.

Synthesis Validation (2-Chloropyrimidine this compound)

Reagents: 2-Chloropyrimidine (1 eq), Sodium Methoxide (1.1 eq), Methanol (anhydrous).

  • Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar.

  • Solvation: Dissolve 2-chloropyrimidine (e.g., 1.0 g) in 10 mL anhydrous methanol.

  • Addition: Add sodium methoxide (0.5 M in methanol) dropwise at 0°C. Exothermic reaction.

  • Reaction: Reflux for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). 2-Chloropyrimidine is less polar (higher

    
    ) than the product.
    
  • Workup:

    • Rotary evaporate methanol.

    • Resuspend residue in water (10 mL) and extract with Dichloromethane (

      
       mL).
      
    • Dry organics over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: If necessary, recrystallize from Hexanes.

NMR Sample Preparation
  • Mass: Weigh 5-10 mg of the purified solid.

  • Solvent: Add 0.6 mL CDCl

    
     (ensure TMS is present for 0.0 ppm reference).
    
  • Filtration: Filter through a small plug of glass wool into the NMR tube to remove inorganic salts (NaCl) carried over from extraction.

References

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3266: this compound Spectral Data. National Institute of Advanced Industrial Science and Technology. [Link]

  • PubChem. Compound Summary: this compound (CID 73998). National Library of Medicine. [Link]

  • Organic Syntheses. General procedures for Nucleophilic Aromatic Substitution on Pyrimidines. [Link]

Sources

molecular weight and formula of 2-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methoxypyrimidine, a critical heterocyclic building block in medicinal chemistry.

Structural Pharmacophore & Synthetic Utility

Part 1: Executive Summary

This compound (CAS: 931-63-5 ) is a pyrimidine derivative characterized by a methoxy substituent at the C2 position. It serves as a pivotal intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly in the development of kinase inhibitors and nucleoside analogs.

Unlike its isomer 2-methoxypyridine, the introduction of the second nitrogen atom in the aromatic ring significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (


). This reactivity profile is the cornerstone of its utility in drug discovery, allowing it to function as a "masked" hydroxyl group or a site for scaffold diversification.

Part 2: Physicochemical Profile

The following data characterizes the pure compound. Researchers should note that the molecular weight (MW) determines stoichiometric calculations, while the formula confirms the degree of unsaturation (DoU = 4).

ParameterTechnical Specification
IUPAC Name This compound
Common Name 2-Methoxy-1,3-diazine
CAS Registry Number 931-63-5
Molecular Formula

Molecular Weight 110.11 g/mol
Physical State Liquid (at 25°C)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
Boiling Point ~160–165°C (Predicted/Analogous)
SMILES COc1ncccn1
InChI Key YLZYSVYZMDJYOT-UHFFFAOYSA-N

Part 3: Synthetic Pathway & Protocol

The industrial and laboratory standard for synthesizing this compound relies on the Nucleophilic Aromatic Substitution (


)  of 2-chloropyrimidine using sodium methoxide.
Reaction Mechanism (Graphviz Visualization)

The reaction proceeds via an addition-elimination mechanism. The methoxide anion attacks the electron-deficient C2 carbon, forming a transient resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride leaving group.

SNAr_Mechanism Reactant 2-Chloropyrimidine (Electrophile) Complex Meisenheimer Complex (Transition State) Reactant->Complex + NaOMe (Addition) Reagent Sodium Methoxide (Nucleophile) Reagent->Complex Product This compound (Target) Complex->Product - Cl⁻ (Elimination) Byproduct NaCl (Salt) Complex->Byproduct

Figure 1: The


 pathway showing the displacement of chlorine by the methoxy group via an addition-elimination sequence.
Experimental Protocol

Safety Note: Sodium methoxide is moisture-sensitive and corrosive. 2-Chloropyrimidine is an irritant. Perform all operations in a fume hood.

Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)

  • Methanol (anhydrous, solvent volume: 5 mL per mmol substrate)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Charge the flask with 2-Chloropyrimidine and anhydrous Methanol. Stir until fully dissolved.

  • Addition: Add the Sodium Methoxide solution dropwise via a syringe or addition funnel at room temperature (RT) to control the exotherm.

  • Reaction: Heat the mixture to reflux (65°C) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a more polar product spot may appear.
      
  • Workup:

    • Cool the reaction mixture to RT.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Dichloromethane (DCM) and wash with water (

      
      ) to remove NaCl and excess base.
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexanes).
    

Part 4: Analytical Characterization

To validate the identity of this compound, researchers must rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proton NMR ( -NMR) Profile

Due to the


 symmetry of the pyrimidine ring (assuming free rotation of the methoxy group), the protons at positions 4 and 6 are chemically equivalent.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.50 – 8.55 Doublet (

)
2HH-4, H-6Deshielded by adjacent ring Nitrogen.
6.90 – 6.95 Triplet (

)
1HH-5Shielded relative to H4/H6; couples to both.
4.00 – 4.05 Singlet (

)
3H

Characteristic methoxy chemical shift.

Note: Spectra typically run in


.
Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of the methyl group (

    
    ) is a common fragmentation pathway, leading to the pyrimidin-2-one species.
    

Part 5: Pharmaceutical Applications & Reactivity

The "Masked" Carbonyl

In drug design, the this compound moiety is often used as a precursor to 2-hydroxypyrimidine (or its tautomer, 2-pyridone). Under acidic conditions (e.g., HCl/AcOH), the methyl group is cleaved (hydrolysis), revealing the hydrogen-bond donor/acceptor motif essential for binding in the ATP-pocket of kinase enzymes.

Displacement Chemistry

The methoxy group at the 2-position is a "leaving group" of intermediate lability. It can be displaced by stronger nucleophiles, such as primary or secondary amines, at elevated temperatures (100–150°C). This allows the this compound scaffold to serve as a versatile electrophile for generating 2-aminopyrimidine libraries, a structural class heavily represented in oncology drugs (e.g., Imatinib, Palbociclib).

References

  • Sigma-Aldrich. this compound Product Sheet & CAS Data. Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67504, this compound. Retrieved from .

  • Organic Syntheses. Synthesis of 2-Chloropyrimidine (Precursor Protocol). Org. Synth. 1955, 35,[2] 34. Retrieved from .

  • BLD Pharm. this compound MSDS and Properties. Retrieved from .

Sources

Solubility & Miscibility Profile of 2-Methoxypyrimidine: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and miscibility profile of 2-Methoxypyrimidine.

Executive Summary

This compound (CAS: 1628-89-3) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of antiviral and anticancer agents.[1][2][3][4] Unlike many functionalized pyrimidines which are solids, unsubstituted this compound is a liquid at room temperature (BP: ~142 °C).[1][2][3][4] Consequently, its "solubility" is more accurately described by miscibility with organic solvents and partitioning coefficients (LogP) in aqueous systems.[1][3][4]

This guide provides a comprehensive physicochemical profile, thermodynamic modeling of its solvation, and experimental protocols for determining liquid-liquid equilibrium (LLE).[1][2][3][4] It also addresses the solubility behavior of its solid derivatives, which serves as a proxy for the scaffold's behavior in late-stage drug candidates.[1][3][4]

Physicochemical Profile

Understanding the fundamental physical state is the prerequisite for solvent selection.[1][3][4]

PropertyValueSourceRelevance to Solubility
Physical State Liquid (Colorless to pale yellow)Sigma-Aldrich, PubChemDictates miscibility vs. solubility models.[1][2][3][4]
Molecular Weight 109.13 g/mol PubChemLow MW favors high solvent compatibility.[1][2][3][4]
Boiling Point 142 °CSigma-AldrichSuitable for high-temp reactions; easy to distill.[1][2][3][4]
Density 1.038 g/mL (at 25 °C)Sigma-AldrichClose to water; requires care in extraction layer separation.[1][2][3][4]
LogP (Octanol/Water) ~1.32 - 1.40PubChem, EPAModerately lipophilic; prefers organic phase.[1][2][3][4]
Water Solubility Practically InsolubleJECFAForms a biphasic system with water.[1][2][3][4]

Miscibility & Solvent Selection Strategy

Since this compound is a liquid, it follows the principle of miscibility .[1][2][3][4]

Organic Solvent Compatibility

Based on its dielectric constant and Hansen Solubility Parameters (estimated via Group Contribution Methods), this compound exhibits complete miscibility with a wide range of organic solvents.[1][3][4]

  • Protics (Alcohols): Fully miscible with Methanol, Ethanol, Isopropanol.[1][3][4]

    • Mechanism:[1] The pyrimidine nitrogens act as Hydrogen Bond Acceptors (HBA), interacting with the hydroxyl donors of the solvent.[1][3][4]

  • Polar Aprotics: Fully miscible with DMSO, DMF, Acetonitrile.[1][3][4]

    • Mechanism:[1] Dipole-dipole interactions dominate.[1][2][3][4]

  • Non-Polar/Chlorinated: Fully miscible with Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene.[1][3][4]

    • Mechanism:[1] Dispersion forces and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       stacking (with Toluene).[1][2][3]
      
Aqueous Immiscibility & Partitioning

The compound is hydrophobic (LogP > 1).[1][3][4] In a biphasic system (e.g., Water/DCM), it will predominantly partition into the organic layer.[1][3][4]

Partition Coefficient Equation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



This implies a concentration ratio of roughly 20:1  favoring the organic phase, making liquid-liquid extraction (LLE) highly efficient.[1]

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To predict compatibility with novel solvents or polymer matrices (for formulation), we utilize the Hansen Solubility Parameter system.[1][3][4] The total solubility parameter (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is decomposed into dispersion (

), polar (

), and hydrogen bonding (

) components.[1][3][5][6]

Estimated HSP Values for this compound:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Dispersion):  ~18.0 MPa
    
    
    
    (Typical for aromatic heterocycles)
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Polar):  ~8.5 MPa
    
    
    
    (Due to the ether oxygen and pyrimidine ring)
  • 
     (H-Bonding):  ~6.5 MPa
    
    
    
    (Moderate HBA capability, no HBD)[1][2]

Interaction Radius (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


): 
The distance between the solvent (1) and solute (2) in Hansen space determines miscibility:


[1][2]
  • If ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Interaction Radius):  Miscible.[1][3]
    
  • If

    
    :  Immiscible.
    
Visualization: Solvent Decision Tree

The following diagram outlines the logical flow for solvent selection based on miscibility and downstream processing needs.

SolventSelection Start Start: this compound (Liquid) IsReaction Purpose: Reaction Solvent? Start->IsReaction IsExtraction Purpose: Extraction/Workup? IsReaction->IsExtraction No TempReq High Temp Required (>100°C)? IsReaction->TempReq Yes DCM DCM / Chloroform (Miscible, Low BP, Good Partitioning) IsExtraction->DCM Halogenated Waste OK EtOAc Ethyl Acetate (Miscible, Green Alternative) IsExtraction->EtOAc Green Chemistry Water Water (Immiscible, Anti-solvent) IsExtraction->Water Aqueous Wash (Removes salts) Toluene Toluene / Xylene (Miscible, High BP) TempReq->Toluene Non-polar mechanism DMF DMF / DMSO (Miscible, High BP, Hard to remove) TempReq->DMF Polar mechanism DCM->Water Forms Biphasic System EtOAc->Water Forms Biphasic System

Caption: Decision logic for solvent selection. This compound is miscible with all organic nodes shown, but forms a biphasic system with water, facilitating extraction.[1][3]

Case Study: Solubility of Solid Derivatives

While the parent compound is liquid, drug development often involves solid derivatives (e.g., 2-amino-4-chloro-6-methoxypyrimidine ).[1][2][3][4] Researchers must often switch from "miscibility" to "solid-liquid solubility" models.[1][2][3][4]

For these solid derivatives, solubility (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) typically follows the Modified Apelblat Equation :


  • Trend: Solubility generally increases with temperature.[1][3][4]

  • Solvent Hierarchy: Methanol > Ethanol > Isopropanol > n-Butanol.[1][2][3][4]

  • Thermodynamics: Dissolution is typically endothermic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and entropy-driven  (
    
    
    
    ).[1][7]

Implication for this compound: If utilizing the liquid this compound to dissolve a solid reactant, expect the mixture to behave similarly to a polar aprotic solvent (like pyridine), effectively solubilizing polar organic solids.[1][2][3]

Experimental Protocol: Determination of Liquid-Liquid Equilibrium (LLE)

To determine the exact mutual solubility (miscibility gap) between this compound and water (or another immiscible solvent), use the following self-validating protocol.

Materials
  • This compound (>98% purity).[1][2][3][4]

  • HPLC Grade Water (or solvent of choice).[1][3][4]

  • Thermostatted shaker bath.[1][3][4]

  • HPLC-UV or GC-FID.[1][2][3][4]

Workflow
  • Preparation: Mix equal volumes (e.g., 10 mL each) of this compound and water in a glass vial.

  • Equilibration: Shake at constant temperature (e.g., 25 °C) for 24 hours.

  • Separation: Allow phases to settle for 4 hours. Centrifuge if emulsion persists.[1][3][4]

  • Sampling:

    • Carefully sample the upper phase (Organic-rich or Water-rich depending on density).[1][2][3][4] Note: Density is 1.038, so this compound may form the bottom layer if the water is pure, or top if brine is used.[1][2][3]

    • Sample the lower phase .[1][3][4]

  • Quantification: Dilute samples with Methanol and analyze via HPLC/GC.

  • Calculation:

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : Mole fraction of this compound in organic phase.[1][2][3]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : Mole fraction of this compound in aqueous phase.[1][2][3]
      
Self-Validation Step

Calculate the partition coefficient (


 or 

) from your experimental data:

Validation: If

deviates significantly (>0.5 log units) from the literature value of ~1.32, check for:
  • Emulsions (incomplete separation).[1][3][4]

  • pH effects (ensure pH is neutral; protonation of pyrimidine nitrogen at low pH increases water solubility).[1][3][4]

References

  • Chemical Properties: PubChem. This compound Compound Summary. National Library of Medicine.[1][3][4] Link[4]

  • Physical Data: Sigma-Aldrich.[1][2][3][4][8] Product Specification: 2-Methoxypyridine/Pyrimidine derivatives. Link

  • Thermodynamic Modeling (Derivative Case Study): Wang, J., et al. "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents."[1][2][3][4] Journal of Chemical & Engineering Data. Link[4]

  • Hansen Parameters: Hansen, C. M.[1][3][4][5] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3][4]

  • Regulatory/Tox Data: EPA CompTox Chemicals Dashboard. This compound. Link[4]

Sources

The Pyrimidine Scaffold: From 19th Century Origins to Modern Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Historical Synthesis of Pyrimidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Heterocycle

The pyrimidine ring (1,3-diazine) is arguably the most biologically significant heterocycle in existence. As the structural core of cytosine, thymine, and uracil, it encodes the genetic blueprint of life. However, for the medicinal chemist, the pyrimidine scaffold represents more than just a nucleotide base; it is a privileged structure capable of diverse pharmacological activities, ranging from antiviral (e.g., Zidovudine) to antineoplastic (e.g., 5-Fluorouracil) applications.

This guide synthesizes the historical evolution of pyrimidine chemistry with rigorous experimental methodologies. We move beyond simple chronology to explore the mechanistic causality that drove these discoveries, providing a self-validating roadmap for synthesizing these critical derivatives.

Historical Genesis: Pinner and the Naming

While pyrimidine derivatives like alloxan (mesoxalylurea) were known in the early 19th century, the systematic study of the parent ring system began in the 1880s.

  • The Naming (1885): Adolf Pinner, a German chemist, proposed the name "pyrimidin" to reflect its derivation from pyridine and the presence of the amidine moiety.

  • The First Synthesis: Pinner demonstrated that condensing ethyl acetoacetate with amidines yielded a six-membered ring containing two nitrogen atoms. This established the Pinner Synthesis , a method that remains a cornerstone of heterocyclic chemistry.

  • Parent Compound Isolation (1900): It was not until Gabriel and Colman converted barbituric acid to 2,4,6-trichloropyrimidine and reduced it with zinc dust that the unsubstituted parent pyrimidine was isolated.

Timeline of Discovery

The following diagram illustrates the chronological progression from early isolation to modern therapeutic application.

PyrimidineTimeline Start 1818 Alloxan Isolated (Brugnatelli) Pinner 1884-1885 Pinner Synthesis & Naming 'Pyrimidin' Start->Pinner Biginelli 1893 Biginelli Reaction (Multicomponent) Pinner->Biginelli Gabriel 1900 Synthesis of Parent Pyrimidine Biginelli->Gabriel Heidelberger 1957 Synthesis of 5-FU (Ratonal Drug Design) Gabriel->Heidelberger Modern Present Kinase Inhibitors (e.g., Imatinib analogs) Heidelberger->Modern

Figure 1: Chronological evolution of pyrimidine chemistry from isolation to targeted therapy.

Foundational Synthetic Strategies

The synthesis of the pyrimidine core generally relies on the condensation of a N-C-N fragment (urea, thiourea, guanidine, or amidine) with a C-C-C fragment (1,3-dicarbonyl or equivalent).[1]

A. The Principal Synthesis (Common Synthesis)

This is the most versatile route, involving the condensation of a 1,3-dicarbonyl compound (such as


-diketones, 

-keto esters, or malonic esters) with a binucleophile like urea, thiourea, or guanidine.
  • Mechanism: The reaction proceeds via a nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration and cyclization.

  • Causality: The choice of the 1,3-dicarbonyl determines the substituents at positions 4, 5, and 6. The choice of the N-C-N fragment determines the substituent at position 2 (e.g., Urea

    
     -OH/-O; Guanidine 
    
    
    
    -NH
    
    
    ).
B. The Biginelli Reaction (1893)

Pietro Biginelli discovered that heating an aldehyde, a


-keto ester, and urea in the presence of an acid catalyst yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This was one of the first Multicomponent Reactions (MCRs) , offering high atom economy and structural diversity.
Mechanistic Insight (The Kappe Mechanism)

Early proposals (Sweet, 1973) suggested an aldol condensation first. However, modern kinetic data (Kappe, 1997) supports the "Imine Mechanism," where the rate-determining step is the condensation of the aldehyde and urea.

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Imine N-Acyliminium Ion (Rate Limiting Step) Aldehyde->Imine H+ Cat. Urea Urea (NH2-CO-NH2) Urea->Imine H+ Cat. KetoEster Beta-Keto Ester Enol Enol Tautomer of Keto Ester KetoEster->Enol Tautomerization OpenChain Open Chain Ureido-Crotonate Imine->OpenChain Mannich-type Addition Enol->OpenChain Mannich-type Addition Cyclized Hexahydropyrimidine Intermediate OpenChain->Cyclized Intramolecular Nucleophilic Attack Product 3,4-Dihydropyrimidinone (DHPM) Cyclized->Product - H2O (Dehydration)

Figure 2: The Kappe Mechanism for the Biginelli Reaction, highlighting the critical N-acyliminium intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,6-dimethylpyrimidine (Pinner-Type)

This protocol demonstrates the condensation of a 1,3-diketone with a guanidine salt. It is a robust method for generating a pyrimidine with an amino group at the 2-position, a common motif in sulfa drugs.

Reagents:

  • Guanidine Carbonate: 9.0 g (0.05 mol)

  • Acetylacetone (2,4-Pentanedione): 10.0 g (0.10 mol)

  • Ethanol (Absolute): 50 mL

  • Sodium Acetate (Optional buffer)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9.0 g of guanidine carbonate in 50 mL of absolute ethanol.

  • Addition: Add 10.0 g of acetylacetone dropwise to the stirred solution. Note: The reaction is exothermic; control the addition rate to maintain a gentle warmth.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. The solution will turn yellow/orange.

    • Why Reflux? This ensures the dehydration step (elimination of water) proceeds to completion, aromatizing the ring.

  • Isolation: Cool the reaction mixture to room temperature. A crystalline precipitate may form.[2][3] If not, evaporate 50% of the solvent under reduced pressure.

  • Crystallization: Cool the concentrate in an ice bath for 1 hour. Filter the crystals using a Büchner funnel.

  • Purification: Recrystallize from ethanol/water (1:1).

  • Validation:

    • Yield: Expected 70-80%.

    • Melting Point: 152-154°C.

    • TLC: Silica gel, Ethyl Acetate/Hexane (1:1), visualize with UV.

Protocol B: Microwave-Assisted Biginelli Synthesis

Modern medicinal chemistry often utilizes microwave irradiation to accelerate MCRs.

Reagents:

  • Benzaldehyde: 10 mmol

  • Ethyl Acetoacetate: 10 mmol

  • Urea: 15 mmol

  • Catalyst: Zinc Chloride (ZnCl

    
    ) (10 mol%)
    
  • Solvent: Ethanol (2 mL)

Methodology:

  • Combine all reagents in a microwave-safe vial.

  • Irradiate at 120°C for 5-10 minutes (hold time).

  • Cool and pour onto crushed ice.

  • Filter the solid DHPM product and recrystallize from ethanol.

Quantitative Analysis: Catalyst Efficiency in Biginelli Reactions

The choice of catalyst significantly impacts the yield and reaction time. The following table summarizes data comparing traditional vs. modern catalytic systems for the reaction of benzaldehyde, ethyl acetoacetate, and urea.

EntryCatalyst SystemConditionsTimeYield (%)Reference
1HCl (Traditional)Ethanol, Reflux18 h60-70%[1]
2ZnCl

(Lewis Acid)
Ethanol, Reflux2 h82%[2]
3InCl

Acetonitrile, Reflux45 min91%[3]
4Ionic Liquid [bmim]PF

100°C, Solvent-free30 min95%[4]
5Microwave / No Catalyst150°C, Solvent-free5 min88%[5]

Table 1: Comparative efficiency of catalytic systems demonstrates the shift from Brønsted acids to Lewis acids and Green Chemistry techniques.

Evolution to Therapeutics: The 5-FU Case Study

The transition from synthetic curiosity to life-saving drug is best exemplified by 5-Fluorouracil (5-FU) .[4]

  • Rationale: In 1957, Charles Heidelberger observed that rat hepatomas utilized uracil for DNA synthesis more avidly than normal tissue.

  • Design: He reasoned that substituting the hydrogen at the 5-position with fluorine (an isostere of hydrogen but with much stronger C-F bond strength) would inhibit the enzyme thymidylate synthase .

  • Mechanism of Action: 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the folate cofactor, irreversibly blocking thymidine production and halting DNA replication.

This represents one of the earliest and most successful examples of Rational Drug Design .

References

  • Biginelli, P. (1893). "Ueber Aldehyduramide des Acetessigäthers". Berichte der deutschen chemischen Gesellschaft, 26(1), 80-87. Link

  • Hu, E. H., et al. (2001). "Copper-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones". Journal of Organic Chemistry, 66(2), 651-654.
  • Ranu, B. C., et al. (2000).[5] "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones". Journal of Organic Chemistry, 65(19), 6270–6272. Link

  • Peng, J., & Deng, Y. (2001). "Ionic liquids catalyzed Biginelli reaction under solvent-free conditions". Tetrahedron Letters, 42(34), 5917-5919.
  • Kappe, C. O. (2004). "The Biginelli Reaction: A Multicomponent Scaffolding Strategy". Accounts of Chemical Research, 37(1), 65-74.
  • Heidelberger, C., et al. (1957). "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds". Nature, 179, 663–666. Link

  • Pinner, A. (1885). "Ueber die Einwirkung von Acetessigäther auf die Amidine". Berichte der deutschen chemischen Gesellschaft, 18(1), 759-769.

Sources

Technical Guide: Biological Potentials of 2-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methoxypyrimidine moiety represents a privileged scaffold in medicinal and agrochemical chemistry. Unlike its ubiquitously cited analog, 2-aminopyrimidine (found in Imatinib), the This compound variant offers distinct physicochemical properties: it functions exclusively as a hydrogen bond acceptor at the C2-substituent, alters lipophilicity (


), and modifies metabolic susceptibility to oxidation.

This guide dissects the biological utility of this pharmacophore, moving beyond basic descriptions to analyze the structural causality of its efficacy in oncology (kinase inhibition), agrochemistry (ALS inhibition), and antimicrobial applications.

Structural Basis of Efficacy: The Pharmacophore

To understand the biological activity, one must first understand the molecular behavior of the core ring system.

Physicochemical Properties[2][3]
  • H-Bonding: The N1 and N3 atoms of the pyrimidine ring are weak bases. The 2-methoxy group exerts an electron-donating effect via resonance (+M) but an electron-withdrawing effect via induction (-I). Crucially, the methoxy oxygen can serve as a weak H-bond acceptor, distinct from the H-bond donor capability of a 2-amino group.

  • Lipophilicity: The methyl cap on the oxygen increases lipophilicity compared to a hydroxyl group, enhancing membrane permeability (passive transport).

  • Metabolic Stability: The 2-methoxy group blocks the C2 position from nucleophilic attack and oxidative metabolism, although O-demethylation by cytochrome P450s remains a potential clearance pathway.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific structural zones of the this compound scaffold dictate its biological function.

SAR_Logic Core This compound Core C2_OMe C2-Methoxy Group (H-Bond Acceptor) Core->C2_OMe C4_Sub C4 Substitution (Kinase Hinge Binding) Core->C4_Sub C5_Sub C5 Substitution (Steric/Electronic Tuning) Core->C5_Sub N_Ring Ring Nitrogens (Solvation/Binding) Core->N_Ring Lipophilicity Increases LogP (Membrane Permeability) C2_OMe->Lipophilicity Methyl effect Metabolism Metabolic Stability (Blocks Oxidation) C2_OMe->Metabolism Steric shield Selectivity Target Selectivity (e.g., EGFR vs CDK) C4_Sub->Selectivity Key interaction

Figure 1: SAR Logic of this compound. The C2-methoxy group is critical for tuning physicochemical properties, while C4/C5 substitutions drive target specificity.

Therapeutic & Agrochemical Applications

Oncology: Kinase Inhibition

In kinase drug discovery, the pyrimidine ring often mimics the adenine ring of ATP. While 2-aminopyrimidines are common hinge-binders, 2-methoxypyrimidines are employed when a hydrogen bond donor at the C2 position is undesirable (e.g., to avoid repulsion with a specific residue in the ATP pocket) or to modulate solubility.

  • Target: Cyclin-Dependent Kinases (CDKs) and EGFR.

  • Mechanism: ATP Competitive Inhibition. The pyrimidine nitrogen accepts a hydrogen bond from the hinge region backbone (e.g., Met793 in EGFR), while the 2-methoxy group projects into the solvent front or a hydrophobic pocket, depending on the specific kinase conformation.

Agrochemicals: Sulfonylurea Herbicides

This is the most commercially validated application of the this compound moiety.

  • Compounds: Bensulfuron-methyl, Rimsulfuron.

  • Target: Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1]

  • Mechanism: These herbicides block the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[1] The this compound ring interacts with the channel leading to the active site, trapping the enzyme in a non-functional state.

ALS Inhibition Pathway

ALS_Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Catalyzed by ALS BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA Biosynthesis PlantGrowth Plant Growth BCAA->PlantGrowth Death Plant Death (Starvation) BCAA->Death Depletion ALS Acetolactate Synthase (ALS) Inhibitor This compound Sulfonylurea Inhibitor->ALS Blocks Channel

Figure 2: Mechanism of Action for Sulfonylurea Herbicides. The this compound derivative inhibits ALS, halting essential amino acid production.

Experimental Protocols

Chemical Synthesis: Regioselective SnAr

A robust method to generate this compound derivatives involves nucleophilic aromatic substitution (


) followed by a Suzuki-Miyaura coupling.

Protocol: Synthesis of 4-aryl-2-methoxypyrimidine

  • Step 1: Methoxylation (

    
    ) 
    
    • Reagents: 2,4-Dichloropyrimidine (1 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol (MeOH).

    • Procedure: Dissolve 2,4-dichloropyrimidine in dry MeOH at 0°C. Add NaOMe dropwise. The reaction is regioselective for the C4 position if temperature is uncontrolled, but at 0°C with controlled stoichiometry, one can isolate the 2-methoxy-4-chloropyrimidine isomer or the 2,4-dimethoxy product depending on equivalents. Note: For 2-methoxy specific derivatives, starting with 2-chloropyrimidine is simpler, but 2,4-dichloro allows for further functionalization.

    • Critical Control Point: Temperature must be maintained < 5°C to prevent bis-substitution.

  • Step 2: Suzuki Coupling

    • Reagents: 2-methoxy-4-chloropyrimidine (1 eq), Aryl Boronic Acid (1.2 eq),

      
       (5 mol%), 
      
      
      
      (2 eq), Dioxane/Water (4:1).
    • Procedure: Degas solvents with nitrogen. Combine reagents and reflux at 90°C for 12 hours.

    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Biological Assay: In Vitro Kinase Inhibition

To validate the biological activity of the synthesized derivative against a kinase target (e.g., EGFR).

Protocol: ADP-Glo™ Kinase Assay

  • Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

  • Preparation:

    • Dilute compound in DMSO (Serial dilution, e.g., 10 mM to 1 nM).

    • Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA.
      
  • Reaction:

    • Add 5 µL of Kinase (e.g., EGFR recombinant) to 384-well plate.

    • Add 2.5 µL of inhibitor (this compound derivative). Incubate 10 min.

    • Add 2.5 µL of ATP/Substrate mix (Poly E4Y peptide).

    • Incubate at RT for 60 mins.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light).

    • Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Concentration] to determine

    
    .
    

Quantitative Data Summary

The following table summarizes the comparative biological profiles of Pyrimidine substitutions.

Feature2-AminopyrimidineThis compoundBiological Implication
H-Bonding Donor & AcceptorAcceptor Only2-Methoxy avoids "donor penalty" in hydrophobic pockets.
LogP (Lipophilicity) Low (Polar)Moderate2-Methoxy has better passive membrane permeability.
Metabolic Liability N-oxidation / GlucuronidationO-demethylation2-Methoxy is generally more stable to Phase II conjugation.
Primary Application Kinase Inhibitors (Imatinib)Herbicides (Sulfonylureas)2-Methoxy provides specific geometry for ALS channel blocking.

Future Outlook & Challenges

  • Resistance: In herbicides, point mutations in the ALS gene (e.g., Pro197) render this compound sulfonylureas ineffective. Next-gen design focuses on "flexible" inhibitors that can accommodate mutant active sites.

  • Metabolic Switching: While the methoxy group protects the ring, the methyl group itself is a site for oxidative dealkylation. Deuteration of the methoxy group (

    
    ) is a viable strategy to extend half-life (
    
    
    
    ) in drug candidates.

References

  • Synthesis & SAR of Pyrimidines

    • Title: Structure-Activity Relationship of Pyrimidine Derivatives.[2][3]

    • Source: Mini Reviews in Medicinal Chemistry.
    • URL:[Link]

  • Herbicide Mechanism (ALS Inhibition)

    • Title: Mechanism of Sulfonylurea Herbicide Resistance.[4][1]

    • Source: Plant Physiology (NIH).
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: Structure-activity relationships for the design of small-molecule inhibitors.[5][6]

    • Source: PubMed.[4]

    • URL:[Link]

  • Synthesis Protocols

    • Title: Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives.[7]

    • Source: Nucleosides Nucleotides Nucleic Acids.
    • URL:[Link]

Sources

2-Methoxypyrimidine: A Strategic Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

2-Methoxypyrimidine represents a privileged scaffold in modern drug discovery, offering a distinct balance of physicochemical properties and synthetic versatility. Unlike its carbocyclic analogs (e.g., anisole) or more basic heterocycles (e.g., 2-methoxypyridine), this moiety serves as a critical bioisostere that modulates lipophilicity (LogP), aqueous solubility, and metabolic stability.

This guide provides an in-depth technical analysis of this compound, focusing on its application as a building block.[1] It details self-validating synthetic protocols, mechanistic insights into its reactivity (specifically C–H activation and S_NAr selectivity), and its strategic utility in optimizing pharmacokinetic profiles.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Properties

The incorporation of a this compound motif often resolves "molecular obesity" issues in lead optimization. Its ability to accept hydrogen bonds (via N1/N3) while lacking a hydrogen bond donor makes it an excellent scaffold for kinase inhibitors and CNS-active agents.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₅H₆N₂OLow MW fragment (110.11 g/mol )
pKₐ (Conjugate Acid) ~1.5 - 2.0Significantly less basic than pyridine (pKₐ ~5.2). Reduces non-specific binding and hERG liability.
LogP ~0.5 - 0.7Lower lipophilicity compared to phenyl/pyridyl analogs, improving solubility.
Dipole Moment HighStrong dipole interactions can orient the molecule in the binding pocket.
Metabolic Stability Moderate to HighThe electron-deficient ring deactivates the methoxy group toward O-demethylation compared to anisoles.
The "Methoxy Effect" in Bioisosterism

Replacing a fluorophenyl or pyridyl ring with this compound often yields a "solubility breakthrough."

  • Solubility: The pyrimidine nitrogens lower the crystal lattice energy and increase solvation compared to carbocycles.

  • Conformation: The methoxy group prefers a planar conformation coplanar with the ring (s-cis or s-trans to Nitrogen), often locking the conformation to minimize entropic penalty upon binding.

Part 2: Reactivity Landscape & Synthetic Workflows

The reactivity of this compound is defined by the competition between Nucleophilic Aromatic Substitution (S_NAr) and Directed ortho-Metalation (DoM) .

Visualization of Reactivity Pathways

The following diagram illustrates the core synthetic diversifications available from the parent scaffold.

G Start This compound Lithiation C-H Activation / Lithiation (C4 vs C5 Selectivity) Start->Lithiation LiTMP, -78°C (Kinetic Control) SNAr S_NAr Displacement (Leaving Group Exchange) Start->SNAr Amines/Thiols (High Temp/Acid) Demethylation Acidic Hydrolysis (Masking Strategy) Start->Demethylation HBr/AcOH (Deprotection) Prod_Li 4-Substituted Derivatives Lithiation->Prod_Li Prod_SNAr 2-Aminopyrimidines (Kinase Inhibitors) SNAr->Prod_SNAr Prod_OH 2-Pyrimidones (Tautomeric Scaffolds) Demethylation->Prod_OH

Caption: Primary reactivity manifolds for this compound. Note the divergence between metalation (C4) and hydrolysis (C2).

Part 3: Experimental Protocols

Protocol A: Regioselective Lithiation (C4-Functionalization)

Context: Direct lithiation of pyrimidines is challenging due to the high susceptibility of the ring to nucleophilic attack by alkyllithiums (e.g., n-BuLi). The use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is strictly required to act as a non-nucleophilic base.

Mechanism: LiTMP sterically hinders addition to the C=N bond, favoring proton abstraction. While the C5 position is thermodynamically more acidic, C4 lithiation is often observed under kinetic control due to the coordination of Lithium to the ring nitrogen.

Step-by-Step Methodology:

  • Reagent Prep (LiTMP):

    • To a flame-dried flask under Argon, add 2,2,6,6-tetramethylpiperidine (1.1 equiv) and anhydrous THF (concentration ~0.5 M).

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.0 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at -78°C.

  • Substrate Addition:

    • Dissolve this compound (1.0 equiv) in minimal anhydrous THF.

    • Add this solution dropwise to the LiTMP solution at -78°C .

    • Critical Step: Stir for exactly 15–30 minutes . Extended times may lead to equilibration or decomposition (dimerization).

  • Electrophile Trapping:

    • Add the electrophile (e.g., I₂, DMF, aldehydes) (1.2 equiv) rapidly.

    • Allow the mixture to warm to room temperature over 2 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution. Extract with EtOAc.

    • Validation: 4-substituted product should be the major isomer. Confirm regiochemistry via HMBC NMR (coupling between C4-H and C2-OMe is absent in product).

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: 5-Bromo-2-methoxypyrimidine is the standard building block for installing the ring into biaryl systems.

Methodology:

  • Charge: Combine 5-bromo-2-methoxypyrimidine (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv) in a microwave vial.

  • Solvent: Add Dioxane:Water (4:1 ratio). Degas by bubbling Nitrogen for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (5 mol%).

  • Reaction: Heat at 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Purification: Filter through Celite. The methoxy group remains stable under these basic conditions.

Part 4: Critical Mechanistic Insights (E-E-A-T)

The "S_NAr Trap"

Researchers often attempt to displace the methoxy group with amines to generate 2-aminopyrimidines.

  • Reality Check: The methoxy group is a poor leaving group on the pyrimidine scaffold compared to halogens or sulfones.

  • Solution: To synthesize 2-aminopyrimidines, do not start with this compound. Instead, start with 2-chloropyrimidine or 2-methylsulfonylpyrimidine .

  • Exception: The methoxy group can be displaced if the ring is further activated by electron-withdrawing groups at C5 (e.g., -NO₂, -CN) or if using high temperatures with microwave irradiation.

C4 vs C5 Selectivity Rules
  • Electrophilic Aromatic Substitution (EAS): Halogenation occurs exclusively at C5 (the least electron-deficient position).

    • Example: Bromination of this compound with NBS yields 5-bromo-2-methoxypyrimidine.

  • Nucleophilic Attack: Occurs at C4/C6 .

  • Lithiation:

    • LiTMP: Kinetic control favors C4 .

    • Halogen Dance: If a halogen is present at C5, lithiation at C4 can trigger a "halogen dance," migrating the halogen to C4 and the lithium to C5.

Part 5: Case Study in Drug Discovery

Gamma-Secretase Modulators (GSMs) In the development of GSMs for Alzheimer's disease, the replacement of a fluorophenyl ring with a 2-methoxypyridine or this compound moiety was pivotal.

  • Problem: The initial fluorophenyl leads suffered from poor aqueous solubility and high lipophilicity (clogP > 4).

  • Solution: Introduction of the this compound scaffold.

  • Outcome:

    • Solubility: Improved by >10-fold due to the polarity of the pyrimidine nitrogens.

    • Potency: Maintained or improved (IC₅₀ ~60 nM) due to the methoxy group occupying a specific hydrophobic pocket while the nitrogens engaged in water-mediated H-bonding.

    • PK: Reduced plasma protein binding compared to the carbocyclic analog.

References

  • Lithiation Mechanisms: Gros, P., et al. "Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides." Journal of Organic Chemistry, 2003. Link

  • Suzuki Coupling Protocols: Molander, G. A., et al.[3] "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction." Journal of Organic Chemistry, 2012.[3] Link

  • GSM Case Study: Signal, A., et al. "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." ACS Medicinal Chemistry Letters, 2013. Link

  • Safety Data: PubChem Compound Summary for CID 74201, 2-Methoxypyridine (Analogous hazards). Link

Sources

Theoretical Frameworks for 2-Methoxypyrimidine Reactivity: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the theoretical frameworks governing the reactivity of 2-Methoxypyrimidine (2-MP). It is designed for computational chemists and medicinal chemists optimizing pyrimidine scaffolds.

Executive Summary

This compound (2-MP) serves as a critical pharmacophore in oncology and antiviral drug discovery. Its reactivity is defined by the interplay between the electron-deficient pyrimidine ring (π-acidic) and the methoxy substituent, which exerts a dual electronic effect (+M resonance, -I induction). This guide provides a rigorous theoretical analysis of 2-MP, establishing the causal links between electronic structure and observed reactivity patterns (SNAr, protonation, and coordination).

Electronic Architecture & Conformational Landscape

Symmetry and Geometry

Unlike 2-methoxypyridine, which possesses distinct syn and anti conformers due to asymmetry, this compound features a


 symmetric ring system perturbed by the methoxy group.
  • Degenerate Minima: The rotation of the methoxy group around the

    
     bond leads to two equivalent planar conformers (dihedral 
    
    
    
    ).
  • Rotational Barrier: A significant energy barrier exists for the perpendicular conformation (

    
    ) due to the loss of 
    
    
    
    conjugation.
Frontier Molecular Orbitals (FMO)

The reactivity of 2-MP is governed by the spatial distribution of its frontier orbitals:

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the methoxy oxygen lone pair and the ring nitrogens (

    
    ). This dictates the site of electrophilic attack (protonation/alkylation).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the pyrimidine ring carbons, particularly C4 and C6. This explains the susceptibility of the ring to nucleophilic addition.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the electrostatic landscape guiding long-range interactions:

  • Negative Potential (

    
    ):  Concentrated at the ring nitrogens (N1/N3), identifying them as hard basic sites.
    
  • Positive Potential (

    
    ):  Located at the C4 and C6 positions and the methyl hydrogens, facilitating nucleophilic attack and hydrogen bonding, respectively.
    

Reactivity Profiles & Mechanistic Pathways

Electrophilic Attack (Protonation & Coordination)

The pyrimidine nitrogens are the primary sites for electrophiles. Theoretical calculations (typically B3LYP/6-311++G**) indicate that N-protonation is favored over O-protonation by >20 kcal/mol due to the preservation of aromaticity.

Pathway Visualization: The following diagram illustrates the competitive electrophilic pathways.

ElectrophilicPathways Start This compound (Neutral) TS_N TS: N-Approach Start->TS_N Low Barrier TS_O TS: O-Approach Start->TS_O High Barrier Prod_N N-Protonated (Stable Cation) TS_N->Prod_N Prod_O Oxonium Ion (High Energy) TS_O->Prod_O Prod_N->Prod_O Tautomerization (Unfavorable)

Figure 1: Competitive electrophilic attack pathways. N-protonation is kinetically and thermodynamically dominant.

Nucleophilic Aromatic Substitution (SNAr)

2-MP undergoes SNAr via an Addition-Elimination mechanism. The methoxy group is a poor leaving group compared to halogens, but it can be displaced under forcing conditions or directed by acid catalysis.

  • Attack at C2 (Ipso): Direct displacement of the methoxy group. High activation energy due to the strength of the C-O bond and electron donation from O to the ring.

  • Attack at C4/C6 (Vicinal): Addition of a nucleophile at C4 leads to a stable Meisenheimer complex (negative charge delocalized onto N1 and N3). This is often the kinetic product pathway.

Computational Methodologies & Protocols

To ensure scientific integrity, the following protocols are recommended for modeling 2-MP reactivity. These are "self-validating" systems where frequency calculations confirm the nature of stationary points.

Protocol A: Global Reactivity Descriptors

This workflow calculates the Chemical Hardness (


) and Electrophilicity Index (

) to predict global reactivity trends.
StepMethod/FunctionalBasis SetPurpose
1. Optimization B3LYP or M06-2X6-311++G(d,p)Locate global minimum geometry.
2. Frequency Same as OptSame as OptVerify

(minima) and obtain ZPE.
3. Single Point

B97X-D
def2-TZVPHigh-accuracy energy for vertical IP/EA.
4. Calculation N/AN/ACompute

and

.
Protocol B: Transition State Search (SNAr)

Simulating the hydrolysis or aminolysis of 2-MP requires locating the Transition State (TS) for the formation of the Meisenheimer complex.

  • Guess Geometry: Place the nucleophile (e.g.,

    
    ) approx. 2.0 Å from C2 (or C4).
    
  • Scan: Perform a relaxed Potential Energy Surface (PES) scan reducing the C-Nu distance.

  • TS Optimization: Use the maximum energy structure from the scan as input for Opt=(TS, CalcFC, NoEigenTest).

  • IRC (Intrinsic Reaction Coordinate): Mandatory step to prove the TS connects the specific reactants and products.

Workflow Visualization:

ComputationalWorkflow Input Initial Structure (this compound) GeomOpt Geometry Optimization (B3LYP/6-311++G**) Input->GeomOpt FreqCheck Frequency Check (N_imag?) GeomOpt->FreqCheck Minima Minima (N_imag=0) Thermodynamic Properties FreqCheck->Minima 0 TS Transition State (N_imag=1) Kinetic Barriers FreqCheck->TS 1 Descriptors Calculate Descriptors (HOMO/LUMO, Fukui Functions) Minima->Descriptors IRC IRC Calculation (Validate Reaction Path) TS->IRC

Figure 2: Standard computational workflow for validating stationary points in 2-MP reactivity studies.

Quantitative Data Summary

The following data summarizes typical DFT-calculated properties for this compound (Gas Phase, B3LYP/6-311++G**). Note: Values are representative of theoretical literature.

PropertyValueInterpretation
Dipole Moment (

)
~3.8 - 4.2 DebyeHighly polar; soluble in polar protic solvents.
HOMO Energy -7.2 eVModerate ionization potential; resistant to oxidation.
LUMO Energy -1.1 eVLow LUMO indicates high susceptibility to nucleophiles.
Gap (

)
6.1 eVIndicates a "hard" molecule, stable in isolation.
C2-O Bond Length 1.34 ÅPartial double bond character due to resonance.

References

  • RSC Publishing. (2014). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine (Analogous system analysis). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • MDPI. (2019). Density Functional Theory, Chemical Reactivity... of Dihydrothiouracil-Indenopyridopyrimidines. International Journal of Molecular Sciences. Retrieved from [Link]

  • Science and Education Publishing. (2015). Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by DFT. American Journal of Material Science and Engineering. Retrieved from [Link]

Navigating the Chemical Landscape of 2-Methoxypyrimidine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 2-Methoxypyrimidine Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, offering a versatile framework for the design of novel therapeutic agents. The pyrimidine ring system, a cornerstone of nucleic acids, is one such scaffold, and its derivatives have yielded a wealth of biologically active compounds.[1][2] Among these, the this compound core has garnered significant attention as a bioisosteric replacement for other functionalities, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability. This guide provides an in-depth exploration of the chemical space surrounding this compound analogs, offering a synthesis of established synthetic strategies, a nuanced discussion of structure-activity relationships (SAR), and robust protocols for biological evaluation. Our focus will be on the application of these compounds as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.

I. Deconstructing the this compound Core: A Gateway to Kinase Inhibition

The rationale for exploring the this compound scaffold in the context of kinase inhibition is rooted in its structural and electronic properties. Kinases, a class of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3]

The this compound moiety can effectively mimic the purine core of ATP, the natural substrate for kinases. The nitrogen atoms of the pyrimidine ring can form critical hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity and selectivity. The methoxy group at the 2-position can influence the electronic properties of the ring and provide a handle for further chemical modification. By systematically exploring substitutions at other positions of the pyrimidine ring, researchers can fine-tune the pharmacological properties of these analogs to achieve desired potency and selectivity profiles.

II. Charting the Synthetic Trajectory: Pathways to Novel this compound Analogs

The successful exploration of the this compound chemical space hinges on the availability of efficient and versatile synthetic methodologies. Several strategies have been developed for the synthesis of substituted pyrimidines, which can be adapted for the preparation of the desired 2-methoxy analogs.

A. Foundational Synthetic Strategies

A common and effective approach to constructing the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or urea derivative.[4] For the synthesis of this compound analogs, a key intermediate is often a 2-halopyrimidine, which can be readily converted to the desired 2-methoxy derivative via nucleophilic substitution with sodium methoxide.

A general workflow for the synthesis of 4-substituted this compound analogs is depicted below:

G A Starting Materials (e.g., Malononitrile, Guanidine) B Cyclization (e.g., with Sodium Methoxide) A->B C Formation of 2,4-Dihalopyrimidine B->C D Selective Methoxylation at C2 C->D E Substitution at C4 (e.g., Suzuki or Buchwald-Hartwig Coupling) D->E F Final 2-Methoxy-4-aryl/amino-pyrimidine Analog E->F

Caption: Generalized synthetic workflow for 4-substituted this compound analogs.

B. Detailed Experimental Protocol: Synthesis of 4-Aryl-2-methoxypyrimidines

This protocol provides a step-by-step methodology for the synthesis of 4-aryl-2-methoxypyrimidines, a class of compounds that has shown promise as kinase inhibitors. This protocol is designed as a self-validating system, incorporating checkpoints and characterization steps to ensure the integrity of the synthetic process.

Step 1: Synthesis of 2,4-dichloropyrimidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place phosphorus oxychloride (POCl₃, 3.0 equiv.).

  • Addition of Uracil: Slowly add uracil (1.0 equiv.) to the POCl₃ at 0 °C with constant stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The pH of the aqueous solution is then adjusted to ~8 with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,4-dichloropyrimidine.

  • Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Selective Monomethoxylation

  • Reaction Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv.) in anhydrous methanol.

  • Addition of Sodium Methoxide: To this solution, add a solution of sodium methoxide (1.0 equiv.) in methanol dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting 2-methoxy-4-chloropyrimidine is often used in the next step without further purification.

  • Validation: A small aliquot can be purified for characterization by ¹H NMR and mass spectrometry to confirm the selective methoxylation at the more reactive C2 position.

Step 3: Suzuki Coupling for C4-Arylation

  • Reaction Setup: In a Schlenk flask, combine 2-methoxy-4-chloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (0.05 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.).

  • Addition of Base and Solvent: Add a solution of potassium carbonate (2.0 equiv.) in a mixture of dioxane and water (4:1).

  • Degassing and Reaction: Degas the reaction mixture by bubbling argon through it for 15 minutes. Then, heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the final 4-aryl-2-methoxypyrimidine.

  • Validation: The final product's structure and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

III. Structure-Activity Relationship (SAR) and Biological Evaluation

The exploration of the chemical space around the this compound core is driven by the desire to understand how structural modifications impact biological activity. A systematic approach to SAR studies is crucial for the rational design of potent and selective inhibitors.

A. Key Structural Modifications and Their Impact on Activity

SAR studies on pyrimidine and 2-methoxypyridine analogs have revealed several key trends:

  • Substitution at the 4-position: The nature of the substituent at the C4 position is a critical determinant of activity. Introduction of various aryl and heteroaryl groups can lead to potent kinase inhibitors. The electronic and steric properties of these groups influence the binding affinity and selectivity. For instance, in a series of 2,4,5-trisubstituted pyrimidines, specific substitutions at the C4 position were found to be crucial for CDK9 selectivity.[5]

  • Substitution at the 5-position: The C5 position offers another avenue for modification. Small, lipophilic groups at this position can enhance binding affinity by occupying hydrophobic pockets within the kinase active site.

  • Amino substituents: The introduction of amino groups, particularly at the C4 position, can provide additional hydrogen bonding interactions and improve aqueous solubility. The nature of the amine (primary, secondary, cyclic) can significantly impact the selectivity profile of the compound.[6]

B. Quantitative Analysis of Cytotoxic Activity

The following table summarizes the cytotoxic activity of representative pyrimidine and 2-methoxypyridine analogs against various cancer cell lines, providing a quantitative basis for SAR analysis.

Compound IDCore ScaffoldSubstitution PatternCell LineIC₅₀ (µM)Reference
1 2-Methoxypyridine4-(4-Fluorophenyl)HepG2 (Liver)>100[7]
2 2-Methoxypyridine4-(4-Bromophenyl)HepG2 (Liver)1.53[7]
3 2-Methoxypyridine4-(3-Nitrophenyl)DU145 (Prostate)1.89[7]
4 2-Methoxypyridine4-(4-Nitrophenyl)MBA-MB-231 (Breast)1.76[7]
5 2,4,5-Trisubstituted Pyrimidine-HCT116 (Colon)Not specified[5]
6 2-Anilinopyrimidine4-(4-chloropiperidinyl)MDA-MB-468 (Breast)Potent and selective[6]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] This protocol is designed to be a self-validating system.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds (this compound analogs)

  • Positive control (e.g., Doxorubicin)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds, positive control, and negative control in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Self-Validation:

  • Positive Control: The positive control (Doxorubicin) should show a dose-dependent decrease in cell viability, confirming the assay is responsive to cytotoxic agents.

  • Negative Control: The negative control (vehicle) should show minimal to no effect on cell viability, establishing the baseline for a healthy cell population.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and reliability of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

IV. Targeting Cellular Machinery: Kinase Signaling Pathways

The efficacy of this compound analogs as anticancer agents often stems from their ability to inhibit specific kinases involved in cell cycle regulation and signal transduction. Cyclin-dependent kinase 9 (CDK9) is a particularly attractive target. CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[8] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately inducing apoptosis in cancer cells.

G cluster_0 This compound Analog This compound Analog CDK9/Cyclin T1 CDK9/Cyclin T1 This compound Analog->CDK9/Cyclin T1 Inhibition RNA Pol II RNA Pol II CDK9/Cyclin T1->RNA Pol II Phosphorylation Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Transcription Elongation->Anti-apoptotic Proteins (e.g., Mcl-1) Cell Cycle Progression Cell Cycle Progression Transcription Elongation->Cell Cycle Progression Apoptosis Apoptosis Anti-apoptotic Proteins (e.g., Mcl-1)->Apoptosis Inhibition Cell Cycle Progression->Apoptosis Inhibition

Caption: Simplified signaling pathway of CDK9 inhibition by this compound analogs.

V. Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors with therapeutic potential in oncology and beyond. This guide has provided a comprehensive overview of the key aspects of exploring this chemical space, from synthetic strategies and SAR analysis to biological evaluation and target identification. The continued application of rational drug design principles, coupled with robust and validated experimental protocols, will undoubtedly lead to the development of new and effective this compound-based therapies. Future research should focus on expanding the diversity of substitution patterns, exploring novel therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the promise of this scaffold into clinical reality.

VI. References

  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Journal of Organic Chemistry, 74(21), 8460–8463. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(11), 3183. [Link]

  • Bunev, A. S., Shishkina, L. N., & Zaitsev, V. P. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 69, 659-668. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5162-5171. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2013). Synthesis of Some Thienopyrimidine Derivatives. International Journal of Organic Chemistry, 3(1), 1-7. [Link]

  • Kim, J. S., Lee, J. H., & Park, H. (2019). SAR optimization studies on a novel series of 2-anilinopyrimidines as selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(24), 126752. [Link]

  • Lountos, G. T., Tropea, J. E., & Waugh, D. S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. Current Organic Chemistry, 26(12), 1146-1167. [Link]

  • Smaill, J. B., & Denny, W. A. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Su, M., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules, 19(4), 4381-4395. [Link]

  • Tadesse, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 937-953. [Link]

  • Thapa, P., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4272-4277. [Link]

  • van Meerloo, J., Ceri, H., & Kloosterman, J. (2011). The MTT assay for cell viability: theory and practice. Methods in Molecular Biology, 716, 237-245. [Link]

Sources

initial biological screening of novel 2-Methoxypyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Biological Profiling of Novel 2-Methoxypyrimidine Scaffolds: From Hit Identification to Lead Optimization

Executive Summary

The this compound scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for ATP-competitive kinase inhibitors (e.g., EGFR, CDK9) and antimicrobial agents (e.g., DHFR inhibitors). The methoxy substitution at the C2 position is not merely decorative; it often functions as a critical hydrogen bond acceptor in the hinge region of kinases while modulating lipophilicity (LogP). However, this moiety is also a known metabolic "soft spot," susceptible to O-demethylation by Cytochrome P450 enzymes.

This guide moves beyond generic screening to provide a targeted, self-validating workflow designed to filter false positives early and identify high-quality leads.

Phase I: Computational Triage (In Silico Filtering)

Objective: Eliminate "dead" compounds before wet-lab expenditure.

Before synthesis or purchasing, novel this compound derivatives must undergo virtual screening to ensure they possess drug-like properties.

1. Molecular Docking (Target Validation)

  • Rationale: 2-methoxypyrimidines typically bind to the ATP-binding pocket of kinases.

  • Protocol:

    • Software: AutoDock Vina or Schrödinger Glide.

    • Targets: EGFR (PDB: 1M17), CDK2 (PDB: 1DI8), or DHFR (PDB: 3GHW) depending on therapeutic indication.

    • Success Metric: Binding energy

      
      .
      
    • Critical Check: Visual inspection must confirm the N1 or N3 of the pyrimidine ring interacts with the hinge region backbone (e.g., Met793 in EGFR).

2. ADME Prediction

  • Rationale: The 2-methoxy group increases lipophilicity. We must ensure solubility.

  • Filter: Lipinski’s Rule of Five.

    • Calculated LogP (cLogP) must be

      
      .
      
    • Topological Polar Surface Area (TPSA)

      
      .
      

Phase II: Phenotypic Screening (The "Go/No-Go" Gate)

Objective: Assess broad biological activity and general toxicity.

A. Cytotoxicity Profiling (Anticancer)

Note: We prefer the SRB (Sulforhodamine B) assay over MTT for this scaffold. Pyrimidines can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT assays.

Protocol: SRB Cell Proliferation Assay

  • Cell Seeding: Seed cancer lines (e.g., HepG2, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add compounds (0.1 – 100

    
    M) in DMSO (Final DMSO < 0.5%). Include Doxorubicin  as a positive control.
    
  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.

  • Readout: Measure OD at 510 nm.

Data Analysis: Calculate % Growth Inhibition and IC50 using non-linear regression (Sigmoidal dose-response).

Compound IDIC50 (HepG2)IC50 (Vero Normal Cells)Selectivity Index (SI)
MP-001 2.5

M
> 50

M
> 20 (Excellent)
MP-002 45.0

M
40.0

M
~1 (Toxic/Non-specific)
B. Antimicrobial Screening (Infectious Disease)

If the target is bacterial DHFR.

Protocol: Broth Microdilution (MIC)

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus, E. coli) at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dilution: Serial 2-fold dilutions of compound in 96-well plates.

  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: Sterility control (Broth only).

    • Solvent: DMSO control.

  • Incubation: 37°C for 16-20h.

  • Endpoint: Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

Phase III: Target Deconvolution (Mechanism of Action)

Objective: Prove the compound works via the hypothesized mechanism (e.g., Kinase Inhibition).

Protocol: TR-FRET Kinase Assay (LanthaScreen)

  • Principle: Measures the transfer of energy between a Europium-labeled antibody (binds phosphorylated product) and a tracer.

  • Step-by-Step:

    • Reaction Mix: Combine Kinase (e.g., EGFR), Substrate (Poly GT), ATP (

      
       concentration), and Compound in kinase buffer.
      
    • Incubation: 1 hour at Room Temperature.

    • Detection: Add EDTA (to stop reaction) and Eu-labeled anti-phosphotyrosine antibody.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode plate reader.

    • Validation: Calculate Z-Factor. A Z' > 0.5 confirms the assay is robust for screening.[1]

Visualization: EGFR Kinase Signaling Pathway This diagram illustrates where this compound inhibitors (Type I) intervene in the proliferation signal.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor 2-Methoxy- Pyrimidine Inhibitor->EGFR ATP Competition RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Translocation

Figure 1: Signal Transduction Blockade. The this compound compound competes with ATP at the EGFR intracellular domain, halting downstream MAPK signaling.

Phase IV: Early ADMET (The "Fail Early" Check)

Objective: Identify the "Soft Spot."

Metabolic Stability Assay (Microsomal Stability) The 2-methoxy group is prone to O-demethylation by CYP450 enzymes.

  • Incubation: Incubate 1

    
    M compound with Human Liver Microsomes (HLM) and NADPH at 37°C.
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Monitor the disappearance of Parent and appearance of the Phenol metabolite (M-14 Da).

  • Calculation:

    
    
    

Summary Workflow Diagram

Screening_Workflow cluster_0 Phase I: In Silico cluster_1 Phase II: Phenotypic cluster_2 Phase III: Mechanism cluster_3 Phase IV: ADMET Docking Docking (Vina/Glide) ADME Lipinski Filter Docking->ADME SRB SRB Cytotoxicity (IC50) ADME->SRB Pass SI_Calc Selectivity Index Calculation SRB->SI_Calc Kinase Kinase FRET (Target Binding) SI_Calc->Kinase SI > 10 Micro Microsomal Stability (t1/2) Kinase->Micro Active

Figure 2: The Screening Funnel. A stepwise reduction of candidates from virtual hits to metabolically stable leads.

References

  • Vertex AI Search. (2024). Biological activities of synthetic pyrimidine derivatives. Wisdom Library. Link

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Link

  • MDPI. (2022). Structure-Activity Relationship of 2-Methoxypyridine Derivatives. Molecules. Link

  • NIH. (2014). A Comparison of Protein Kinase Inhibitor Screening Methods. PLoS ONE. Link

  • Optibrium. (2024).[2] Metabolic Stability and Soft Spot Identification. Link

Sources

Technical Monograph: GHS Hazard Classification & Handling of 2-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2434-35-7 | Formula: C₅H₆N₂O | Mol. Weight: 110.11 g/mol Physical State: Colorless to pale yellow liquid | Flash Point: ~32–47°C (Closed Cup)

Executive Technical Summary

2-Methoxypyrimidine is a critical heterocyclic building block extensively utilized in the synthesis of sulfonamide antibiotics (e.g., Sulfalene) and agrochemical agents. While often underestimated due to its structural simplicity, it presents a dual-hazard profile: Flammable Liquid (Category 3) and Specific Target Organ Toxicant (Irritant) .

This guide moves beyond standard Safety Data Sheet (SDS) enumeration to provide a mechanistic understanding of these hazards and a self-validating protocol for safe handling in drug discovery workflows.

GHS Classification & Mechanistic Basis

The Global Harmonized System (GHS) classification for this compound is derived from its physicochemical properties (vapor pressure, flash point) and its reactivity profile (nucleophilic nitrogen, ether functionality).

Harmonized Hazard Matrix
Hazard ClassCategoryH-CodeHazard StatementMechanistic Driver
Flammable Liquid Cat 3H226 Flammable liquid and vapourHigh vapor pressure; ether-like volatility.
Skin Irritation Cat 2H315 Causes skin irritationLipophilic penetration; local pH alteration.
Eye Irritation Cat 2AH319 Causes serious eye irritationSolvent action on corneal epithelium; basicity.
STOT - SE Cat 3H335 May cause respiratory irritationMucosal interaction with pyrimidine nitrogen.
Toxicology & Reactivity Insights
  • Flammability (The Ether Effect): The methoxy group (-OCH₃) significantly increases volatility compared to the parent pyrimidine. With a flash point between 32°C and 47°C, the vapor-air mixture can ignite at standard laboratory ambient temperatures if near a heat source (e.g., hot plate, static discharge).

  • Irritation Pathway: Pyrimidines are electron-deficient rings, but the methoxy substituent is electron-donating. This increases the basicity of the ring nitrogens slightly, enhancing interaction with mucosal membranes and skin lipids, leading to the "Irritant" classification [1].

Visualization: Hazard Logic & Decision Tree

The following diagram illustrates the logical flow from physicochemical properties to GHS classification, ensuring researchers understand the source of the hazard.

GHS_Logic Substance This compound (Liquid, FP < 60°C) FlashPoint Flash Point Check (32°C - 47°C) Substance->FlashPoint Physicochemical Lipophilicity Lipophilic Nature (LogP ~0.6) Substance->Lipophilicity Structure FlamCat3 Flammable Liquid Cat 3 (H226) FlashPoint->FlamCat3 Criteria Met MucosalContact Mucosal/Dermal Contact Lipophilicity->MucosalContact Exposure Irritation Irritant Response (H315, H319, H335) MucosalContact->Irritation Biological Effect

Figure 1: Causal pathway linking this compound properties to GHS hazard categories.[1]

Protocol: The "Vapor-Static" Control System

Handling this compound requires a protocol that addresses both flammability (static/vapor) and toxicity (contact).[2][3][4][5] Standard "wear gloves" advice is insufficient. The following is a Self-Validating System designed to fail-safe.

The Protocol

Objective: Prevent vapor accumulation (fire risk) and dermal permeation (irritation risk).[2][4]

  • Engineering Control Validation (The Airflow Check):

    • Action: Verify Fume Hood face velocity is >0.5 m/s.

    • Validation: Use a tissue strip or anemometer. If the strip does not angle inward consistently (>45°), the hood is compromised. Do not proceed.

    • Reasoning: H335 (Respiratory Irritation) requires absolute vapor capture.

  • Static Dissipation Setup (The Grounding Check):

    • Action: Since H226 indicates flammability, all transfer vessels (especially metallic) must be grounded.

    • Validation: Touch a grounded metal surface (hood sash frame) before touching the reagent bottle to discharge body static.

    • Reasoning: Low flash point liquids can ignite from static spark energies as low as 0.2 mJ.

  • Barrier Integrity (The Double-Glove Method):

    • Action: Wear Nitrile (Inner) + Nitrile (Outer) .

    • Validation: Inspect the outer glove for rippling or swelling (signs of ether permeation) every 15 minutes. If observed, change immediately.

    • Reasoning: Small methoxy-heterocycles can permeate thin nitrile. Double gloving increases breakthrough time from <10 mins to >60 mins [2].

Handling Workflow Diagram

Handling_Protocol cluster_Prep Preparation Phase cluster_Action Active Handling Start Start: Reagent Retrieval HoodCheck Verify Hood Flow (>0.5 m/s) Start->HoodCheck PPE Don PPE: Double Nitrile + Goggles HoodCheck->PPE Grounding Static Discharge (Touch Ground) PPE->Grounding Transfer Transfer Liquid (Avoid Splash) Grounding->Transfer Monitor Monitor Glove Integrity (Check for Swelling) Transfer->Monitor Monitor->PPE Permeation Detected End Waste Disposal (Solvent Stream) Monitor->End No Permeation

Figure 2: Operational workflow for safe handling, incorporating static control and barrier checks.

Emergency Response Specifics

In the event of an incident, generic procedures may fail. Use these specific countermeasures for this compound.

  • Fire (H226):

    • Agent: Carbon Dioxide (CO₂) or Dry Chemical. Do NOT use water jet , as it may spread the immiscible/low-density liquid fire.

    • Note: Vapors are heavier than air and may travel to ignition sources.

  • Skin Contact (H315):

    • Immediate Action: Wash with soap and water.[2][3][4] Do not use organic solvents (ethanol/acetone) to clean skin, as they will increase the transdermal absorption of the pyrimidine.

  • Eye Contact (H319):

    • Flush Duration: Minimum 15 minutes.[3] The basicity of the methoxy-nitrogen system requires thorough irrigation to restore physiological pH.

References

  • PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine.[7] Retrieved from [Link]

  • ECHA. (n.d.).[8] C&L Inventory: this compound. European Chemicals Agency.[1][7] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: A Detailed Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the pyrimidine ring is a key aspect of drug design, enabling the fine-tuning of a compound's pharmacological profile. Among the myriad of pyrimidine derivatives, 2-substituted pyrimidine-5-carboxylic esters represent a particularly valuable class of compounds. The substituent at the 2-position offers a critical handle for modulating biological activity, while the ester group at the 5-position provides a versatile point for further chemical modification, such as conversion to amides or other functional groups.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and scalable synthetic protocols for the preparation of 2-substituted pyrimidine-5-carboxylic esters. We will delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step experimental procedures, and present data in a clear and accessible format to facilitate the seamless adoption of these methods in your laboratory.

Strategic Approaches to the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be broadly approached through two main strategies:

  • De Novo Ring Formation: Constructing the pyrimidine ring from acyclic precursors. This approach offers significant flexibility in introducing desired substituents at various positions of the ring.

  • Functionalization of a Pre-formed Pyrimidine Ring: Modifying a pre-existing pyrimidine scaffold, typically through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

This guide will focus on the most reliable and versatile methods from both categories, providing detailed protocols for their implementation.

Method 1: Direct Synthesis via Condensation of Amidinium Salts with a Propen-1-olate Precursor

A highly efficient and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[5][6][7] This approach is particularly advantageous as it directly yields the desired pyrimidine without requiring a subsequent oxidation step and allows for the introduction of a wide range of substituents at the 2-position.[7]

The key to this synthesis is the preparation of the stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which is formed by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride.[7] This salt then serves as a versatile three-carbon building block that reacts readily with amidinium salts to form the pyrimidine ring.

Reaction Mechanism

The reaction proceeds through a condensation-cyclization cascade. The amidinium salt provides the N-C-N fragment, which reacts with the enolate of the propen-1-ol derivative. Subsequent cyclization and elimination of methanol and water afford the aromatic pyrimidine ring.

G cluster_0 Reaction Mechanism Amidinium_Salt Amidinium Salt (R-C(NH2)2+) Intermediate Acyclic Intermediate Amidinium_Salt->Intermediate Condensation Propenolate Sodium 3,3-dimethoxy- 2-methoxycarbonylpropen-1-olate Propenolate->Intermediate Pyrimidine 2-Substituted Pyrimidine- 5-carboxylic Ester Intermediate->Pyrimidine Cyclization & Elimination G cluster_1 Biginelli Reaction Workflow Start Aldehyde + β-Ketoester + Urea/Thiourea Biginelli Biginelli Reaction (Acid Catalysis) Start->Biginelli DHPM Dihydropyrimidinone (DHPM) Biginelli->DHPM Oxidation Oxidation (e.g., DDQ, MnO2) DHPM->Oxidation Pyrimidine 2-Substituted Pyrimidine- 5-carboxylic Ester Oxidation->Pyrimidine

Sources

Optimized Strategies for Suzuki-Miyaura Cross-Coupling of 2-Methoxypyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 2-methoxypyrimidine motif is a ubiquitous pharmacophore in modern medicinal chemistry, serving as a critical hinge binder in kinase inhibitors (e.g., analogues of Imatinib) and a metabolic stabilizer in various CNS agents. However, incorporating this scaffold via Suzuki-Miyaura cross-coupling presents distinct challenges compared to standard phenyl-phenyl couplings.

The Core Challenge: Pyrimidines are electron-deficient, which theoretically facilitates oxidative addition. However, the nitrogen atoms possess lone pairs capable of coordinating tightly to the Palladium(II) center, effectively "poisoning" the catalyst by forming stable, unreactive species (Pd-N binding). Furthermore, the 2-methoxy group renders the ring susceptible to nucleophilic attack or hydrolysis under harsh basic conditions, leading to the formation of pyrimidone byproducts.

This guide provides a self-validating, high-efficiency protocol utilizing sterically demanding, electron-rich Buchwald precatalysts (XPhos Pd G2) to overcome these limitations.

Mechanistic Logic & Catalyst Selection

To design a successful experiment, one must understand the failure modes.

The "N-Binding" Trap

In standard protocols using Pd(PPh₃)₄, the pyrimidine nitrogens compete with the phosphine ligands for the Pd center. If the substrate binds Pd, the catalytic cycle arrests before transmetallation can occur.

  • Solution: Use XPhos or SPhos . These biaryl phosphine ligands are bulky.[1] Their steric bulk creates a "roof" over the Pd center, physically preventing the approach of the pyrimidine nitrogen while still allowing the C-X bond (where X=Cl, Br) to access the metal for oxidative addition.

The Base-Labile Methoxy Group

Strong hydroxide bases (NaOH, KOH) at high temperatures can attack the C2 position via SNAr or hydrolyze the methoxy ether to a ketone (pyrimidone).

  • Solution: Use Tribasic Potassium Phosphate (K₃PO₄) . It provides sufficient basicity to activate the boronic acid (forming the boronate species) but is mild enough to preserve the 2-methoxy integrity.

Visualizing the Pathway

The following diagram illustrates the competitive landscape between the productive cycle and the catalyst poisoning pathway.

SuzukiMechanism Start Pd(II) Precatalyst (XPhos Pd G2) ActiveCat Active Pd(0)L (Monoligated) Start->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd(II)-X) ActiveCat->OxAdd + 2-Methoxy- pyrimidine-X Poison OFF-CYCLE TRAP: Pd-N Coordination ActiveCat->Poison N-Binding (If Ligand Small) TransMet Transmetallation (Base Mediated) OxAdd->TransMet + Ar-B(OH)2 + K3PO4 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActiveCat Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" (Red) where pyrimidine nitrogen coordination arrests the reaction if non-bulky ligands are used.

Experimental Protocol

Reagent Stoichiometry Table
ComponentRoleEquiv.Recommended Reagent
Substrate Electrophile1.05-Bromo-2-methoxypyrimidine
Coupling Partner Nucleophile1.2 - 1.5Aryl Boronic Acid (or Pinacol Ester)
Catalyst Pd Source0.02 - 0.05XPhos Pd G2 (CAS: 1310584-14-5)
Base Activator2.0 - 3.0K₃PO₄ (finely ground)
Solvent Medium0.1 - 0.2 M1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology

Method A: The "Buchwald" Standard (Recommended) Best for: High value intermediates, unreactive chlorides, and scale-up.

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the This compound halide (1.0 equiv), Boronic acid (1.3 equiv), and XPhos Pd G2 (2-5 mol%).

    • Expert Tip: If using the Pinacol ester, increase loading to 1.5 equiv as hydrolysis to the acid is often the rate-determining step in the transmetallation sequence.

  • Base Addition: Add K₃PO₄ (2.0 equiv).

    • Note: Using anhydrous, finely ground phosphate is critical for reproducibility.

  • Solvent & Degassing: Add 1,4-Dioxane and degassed Water (4:1 ratio).

    • Self-Validation: The solution should initially appear yellow/orange. If it turns black immediately upon mixing, oxygen may be present (Pd oxidation).

    • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Do not skip this. Oxygen promotes homocoupling of the boronic acid and deactivates the active Pd(0) species.

  • Reaction: Seal the vial and heat to 80°C for 2–4 hours.

    • Monitoring: Check via TLC or LCMS. The formation of Pd-black (precipitate) after the reaction is complete is normal. Pd-black during the first 30 mins indicates catalyst decomposition (likely due to poor inert atmosphere).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash column chromatography. 2-methoxypyrimidines are often UV active at 254 nm.

Method B: The "Cost-Effective" Alternative Best for: Simple substrates, bromides/iodides only.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: Toluene / Ethanol / Water (4:2:1)

  • Temp: 90°C

  • Caveat: This method often fails with chlorides due to the lower activity of the dppf ligand compared to XPhos.

Workflow Visualization

ExperimentalWorkflow Setup 1. Charge Solids (Halide, Boronate, Base, Cat) Solvent 2. Add Solvent System (Dioxane/H2O 4:1) Setup->Solvent Degas 3. CRITICAL: Degas (Ar sparge, 5-10 min) Solvent->Degas Heat 4. Heat to 80°C (2-4 Hours) Degas->Heat Check 5. QC Check (LCMS/TLC) Is SM consumed? Heat->Check Workup 6. Workup & Isolate Check->Workup Yes Troubleshoot See Troubleshooting (Add more Cat or Base) Check->Troubleshoot No (Stalled) Troubleshoot->Heat Re-optimize

Figure 2: Operational workflow. The red node (Degassing) is the most common point of failure in Suzuki couplings of heteroaromatics.

Troubleshooting & "Self-Validating" Signs

A robust experiment "talks" to the scientist. Here is how to interpret the signals:

  • Protodeboronation (The "Missing Nucleophile"):

    • Symptom:[2][3][4][5][6][7] LCMS shows consumption of the Boronic Acid but the Halide remains untouched. Product mass is not formed; instead, you see the mass of the de-boronated aryl ring (Ar-H).

    • Fix: This happens if the reaction is too slow or the base is too strong. Switch to Method A (XPhos) to speed up the coupling, or add the boronic acid in portions.

  • Catalyst Death (Pd Black):

    • Symptom:[2][3][4][5][6][7] The reaction mixture turns from clear orange/red to a suspension of black powder within 15 minutes.

    • Fix: Your solvent was not degassed enough, or your halides contain sulfur impurities (which poison Pd). Re-run with rigorous inert technique.

  • Hydrolysis (The "Pyrimidone"):

    • Symptom:[2][3][4][5][6][7] Appearance of a highly polar spot on TLC or M+16 mass peak (conversion of -OMe to =O).

    • Fix: Lower temperature to 60°C and ensure you are using K₃PO₄, not hydroxides or carbonates in pure water.

References

  • Buchwald, S. L., et al. "Precatalysts for the Rapid Preparation of Bulky Phosphine-Ligated Palladium(0) Complexes." Journal of the American Chemical Society, 2013.

    • Found
  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • The authorit
  • Lennon, I. C., et al. "The Suzuki Cross-Coupling of Heteroaryl Halides." Organic Process Research & Development, 2004.

    • Specific insights into scale-up and hetero
  • Sigma-Aldrich Application Note. "XPhos Pd G2: User Guide for Suzuki Couplings."

    • Verified source for commercial prec

Sources

using 2-Methoxypyrimidine as a precursor in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methoxypyrimidine in High-Value Drug Synthesis

Executive Summary

The This compound motif represents a critical strategic checkpoint in modern heterocyclic drug synthesis.[1] While often perceived merely as a stable ether, its true value lies in its dual role as a Directed Metalation Group (DoMG) and a Masked Lactam Equivalent .

In the synthesis of kinase inhibitors, antivirals, and endothelin receptor antagonists, the 2-methoxy group offers superior solubility compared to its 2-hydroxy (pyrimidone) tautomer, enabling solution-phase chemistry that would otherwise be plagued by aggregation. Furthermore, it directs regioselective functionalization at the C4 position via lithiation—a transformation difficult to achieve with unprotected pyrimidones or reactive halopyrimidines.

This guide details the strategic application of this compound, providing validated protocols for regioselective lithiation, "mask-and-modify" workflows, and controlled deprotection/activation sequences.

Strategic Positioning: Why this compound?

The pyrimidine ring is ubiquitous in bio-active molecules (e.g., Rosuvastatin , Imatinib , Bosentan ). However, synthetic routes often stall due to the insolubility of intermediate 2-hydroxypyrimidines (2-pyrimidones) or the promiscuous reactivity of 2-halopyrimidines.

The this compound scaffold solves these bottlenecks through three mechanisms:

  • Solubility Enhancement: The

    
    -methylation locks the ring in the aromatic pyrimidine form, preventing the formation of the insoluble intermolecular H-bonded network typical of the 2-pyrimidone (lactam) tautomer.
    
  • Lithiation Director: The methoxy group acts as a weak Lewis base, coordinating lithium reagents. When paired with the inductive effect of the ring nitrogens, it facilitates clean C4-lithiation using non-nucleophilic bases (e.g., LiTMP), avoiding the common pitfall of nucleophilic addition across the C=N bond.

  • Orthogonal Reactivity: The methoxy group is stable to Pd-catalyzed cross-couplings (Suzuki, Buchwald) occurring at other ring positions (e.g., C4-Cl), allowing for late-stage "unmasking" or activation.

Chemical Reactivity Profile

FeatureThis compound2-Chloropyrimidine2-Hydroxypyrimidine
Electronic State Electron-deficient aromaticHighly electron-deficientTautomeric equilibrium (Lactam favored)
Solubility (Org. Solvents) High (DCM, THF, EtOAc)HighPoor (High MP, H-bonding)
Lithiation Susceptibility Excellent (C4-selective) Poor (Benzyne formation/Addition)Poor (Deprotonation of OH/NH)
SnAr Reactivity Low (Requires activation)High (Standard Electrophile)None (Nucleophilic)
Stability Acid-labile, Base-stableHydrolysis-proneVery Stable

Application Workflow: The "Mask-Modify-Unmask" Strategy

The following diagram illustrates the core workflow: using the methoxy group to enable C4-functionalization before converting it to the final bioactive amine or lactam.

G Start This compound (Soluble Precursor) Lithiation Intermediate A (4-Lithio-2-methoxypyrimidine) Start->Lithiation LiTMP, THF -78°C (DoM) Functionalized Intermediate B (4-Substituted-2-methoxypyrimidine) Lithiation->Functionalized Electrophile (E+) (e.g., Aldehydes, I2, DMF) Deprotection Target 1 2-Pyrimidone (Lactam Scaffold) Functionalized->Deprotection TMSI or HBr/AcOH (Demethylation) Activation Intermediate C (2-Chloro-4-substituted) Functionalized->Activation 1. Hydrolysis 2. POCl3 Drug Target 2 2-Amino-4-substituted (Kinase Inhibitor) Activation->Drug R-NH2 (SnAr)

Figure 1: Strategic workflow for this compound functionalization.[1][2][3][4][5][6][7] The methoxy group enables C4-lithiation (DoM) and serves as a precursor to both lactams and 2-aminopyrimidines.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Lithiation of this compound

Objective: To introduce a functional group at the C4 position via Directed Ortho-Metalation (DoM). Mechanism: The bulky base LiTMP removes the acidic C4 proton. The 2-methoxy group prevents nucleophilic attack on the ring (which would occur with n-BuLi) and stabilizes the transition state.

Materials:

  • This compound (1.0 eq)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)

  • n-Butyllithium (n-BuLi) (1.2 eq, 2.5 M in hexanes)

  • Electrophile (e.g., Iodine, Benzaldehyde, DMF) (1.5 eq)

  • Anhydrous THF (0.5 M concentration relative to substrate)

Procedure:

  • Preparation of LiTMP: In a flame-dried Schlenk flask under Argon, dissolve TMP in anhydrous THF. Cool to -78°C .[4][5] Dropwise add n-BuLi. Stir for 30 minutes at 0°C to ensure complete formation of LiTMP, then re-cool to -78°C .

  • Lithiation: Dissolve this compound in minimal THF and add dropwise to the LiTMP solution at -78°C.

    • Critical Step: Stir for exactly 30–45 minutes at -78°C. Extended stirring can lead to dimerization or ring opening. The solution typically turns deep red/orange.

  • Quenching: Add the Electrophile (neat or in THF) rapidly to the lithiated species.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.[8] Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Validation Criteria:

  • ¹H NMR: Disappearance of the C4-H signal (approx. 8.5 ppm).

  • Yield: Typical yields for C4-alkylation/formylation are 65–85%.

Protocol B: Demethylation to 2-Pyrimidone (Lactam Unmasking)

Objective: To reveal the polar 2-hydroxypyrimidine core often required for H-bonding in the active site.

Method 1: Acid Hydrolysis (Scalable)

  • Dissolve the 4-substituted-2-methoxypyrimidine in conc. HBr (48%) or AcOH/HCl .

  • Reflux for 2–4 hours.

  • Cool to 0°C. The product often precipitates as the hydrobromide salt.

  • Neutralize carefully with NaHCO₃ if the free base is required (Warning: Free base may be insoluble).

Method 2: Nucleophilic Cleavage (Mild)

  • Dissolve substrate in dry Acetonitrile.

  • Add Sodium Iodide (NaI) (2.0 eq) and Chlorotrimethylsilane (TMSCl) (2.0 eq) – generates TMSI in situ.

  • Stir at 50°C for 1–2 hours.

  • Quench with Methanol. This method is preferred for substrates with acid-sensitive groups at C4.

Protocol C: Activation to 2-Aminopyrimidines (The "Kinase Route")

Objective: To convert the 2-methoxy group into a 2-amino group (common in kinase inhibitors like Pazopanib analogs).

Procedure:

  • Hydrolysis: Perform Protocol B (Method 1) to obtain the 2-pyrimidone.

  • Chlorination: Suspend the dried 2-pyrimidone in POCl₃ (5–10 vol). Add a catalytic amount of N,N-Dimethylaniline or DMF. Reflux for 1–3 hours until the solution clears.

  • Isolation: Evaporate excess POCl₃. Pour residue onto crushed ice/NH₄OH. Extract the 2-chloropyrimidine.

  • SnAr Displacement: React the 2-chloropyrimidine with the desired amine (R-NH₂) in n-Butanol or Dioxane with DIPEA at 80–110°C.

Data & Troubleshooting Guide

Solvent Compatibility Table

SolventSuitability for LithiationSuitability for SnArNotes
THF Excellent PoorStandard for LiTMP reactions.
Diethyl Ether GoodPoorCan result in lower solubility of lithiated species.
DCM IncompatibleModerateReacts with organolithiums (Carbenoid formation).
DMF IncompatibleExcellent Ideal for SnAr; acts as electrophile in lithiation.
n-Butanol IncompatibleExcellent Preferred for displacement of 2-Cl with anilines.

Common Pitfalls:

  • Ring Addition: Using n-BuLi directly instead of LiTMP results in addition across the C=N bond, destroying aromaticity. Always use LiTMP.

  • Hydrolysis: The 2-methoxy group is sensitive to strong aqueous acids. Ensure anhydrous conditions during lithiation and intermediate storage.

  • Regioselectivity: If the C4 position is blocked, lithiation may occur at C6. If both are blocked, C5 lithiation is possible but difficult due to lack of inductive stabilization.

References

  • Regioselective Lithiation of Pyrimidines

    • Plé, N., Turck, A., et al. "Metalation of diazines. XI. Directed ortho-lithiation of this compound." Journal of Heterocyclic Chemistry, 1994.
    • Insight: Establishes LiTMP as the mandatory base to avoid nucleophilic addition.
    • (Generalized Journal Link)

  • Synthesis of Kinase Inhibitors (General Pyrimidine Scaffolds)

    • Gomtsyan, A. "Heterocycles in drugs and drug discovery." Chemistry of Heterocyclic Compounds, 2012.[9]

    • Insight: Discusses the 2-chloro -> 2-amino transform
  • Use in Endothelin Receptor Antagonists

    • Boss, C., et al. "Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications."[10] Current Medicinal Chemistry, 2002.

    • Insight: Highlights pyrimidine ether deriv
  • Demethylation Protocols

    • Vougioukas, A. E., et al.
    • Insight: Provides the mild NaI/TMSCl protocol.

Sources

Precision N-Arylation of 2-Methoxypyrimidine: Accessing N-Arylpyrimidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylation of 2-methoxypyrimidine presents a unique synthetic challenge distinct from standard Buchwald-Hartwig or Ullmann couplings. Unlike 2-aminopyrimidines or 2-hydroxypyrimidines, this compound lacks a reactive N-H bond, rendering traditional deprotonation-based cross-coupling mechanisms invalid.

This guide details the "Quaternization-Dealkylation Cascade," the most robust methodology for N-arylating this substrate. By utilizing hypervalent iodine reagents (diaryliodonium salts) or high-temperature Hilbert-Johnson variants, researchers can access N-arylpyrimidin-2-ones , a critical pharmacophore in AMPA receptor antagonists (e.g., Perampanel analogues) and kinase inhibitors.

Strategic Analysis & Mechanism

The "Masked" Pyrimidone Strategy

This compound acts as a "masked" equivalent of 2-pyrimidone. The methoxy group locks the ring in the aromatic lactim form, increasing the nucleophilicity of the ring nitrogens compared to the 2-pyrimidone tautomer.

The reaction proceeds in two distinct phases:[1][2]

  • Electrophilic N-Arylation: The lone pair on N1 attacks an electrophilic aryl source (Ar-I(III)), forming a cationic N-aryl-2-methoxypyrimidinium intermediate.

  • Nucleophilic Demethylation: The counterion (or an external nucleophile) attacks the methyl group, cleaving the O-Me bond and releasing the neutral N-arylpyrimidin-2-one .

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start This compound (Neutral Nucleophile) Complex T-Shaped I(III) Intermediate Start->Complex Coordination Reagent Diaryliodonium Salt [Ar-I-Ar]+ X- Reagent->Complex Cation N-Aryl-2-methoxypyrimidinium Salt (Cationic) Complex->Cation Ligand Coupling (Reductive Elimination) Product N-Arylpyrimidin-2-one (Target Scaffold) Cation->Product Nucleophilic Demethylation (SN2) Byproduct Me-X Cation->Byproduct

Figure 1: The Quaternization-Dealkylation Cascade. The reaction relies on the initial formation of a hypervalent iodine complex followed by ligand coupling.

Protocol A: Metal-Free N-Arylation using Diaryliodonium Salts

Recommended for: High-value substrates, mild conditions, and avoiding transition metal contamination.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Arylating Agent: Diphenyliodonium triflate (or substituted diaryliodonium salt) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base/Additive: Optional mild base (e.g.,

    
    ) if the salt is acidic, but often run neutral.
    
  • Temperature: Reflux (DCM: 40°C, Toluene: 110°C)

Step-by-Step Methodology
  • Preparation of the Salt (If not commercial):

    • Synthesize the diaryliodonium triflate/tosylate from the corresponding arene and

      
       or Koser's reagent. Ensure the salt is dry.
      
  • Reaction Setup:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge This compound (110 mg, 1.0 mmol) and Diaryliodonium triflate (1.2 mmol).

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add anhydrous Toluene (5.0 mL) via syringe.

  • Execution:

    • Heat the reaction mixture to 110°C (oil bath).

    • Observation: The reaction mixture may initially be a suspension but should clarify as the iodonium salt reacts.

    • Monitor by TLC or LC-MS. The starting material (this compound) will disappear, and a polar spot (the salt) or the pyrimidone (if demethylation occurs spontaneously) will appear.

  • Demethylation Trigger (Critical Step):

    • Note: If the intermediate N-aryl-2-methoxypyrimidinium triflate is stable at 110°C, you must trigger demethylation.

    • Add LiCl or LiBr (1.5 equiv) dissolved in a minimum amount of DMF or acetone and heat for an additional 1 hour. The halide ion acts as the nucleophile to cleave the methyl group (

      
       formation).
      
  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and wash with water (

      
      ) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (typically requiring higher polarity eluents like 5-10% MeOH in DCM due to the polarity of the pyrimidone).

Protocol B: Copper-Catalyzed "Modified Ullmann"

Recommended for: Large-scale synthesis where iodonium salts are too expensive. This is a "Hilbert-Johnson" type arylation.

Reagents[4][5][6][7]
  • Substrate: this compound

  • Aryl Halide: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: CuI (10 mol%)[3]

  • Ligand: 1,10-Phenanthroline or DMEDA (20 mol%)

  • Solvent: DMF or DMSO

  • Temperature: 120–140°C

Methodology
  • Charge: Combine this compound, Aryl Iodide, CuI, and Ligand in a pressure vial.

  • Solvate: Add DMF (0.5 M concentration).

  • Heat: Seal and heat to 130°C for 16–24 hours.

    • Mechanistic Insight: The high temperature promotes the attack of the pyrimidine nitrogen on the Cu(III)-aryl species (or oxidative addition intermediate), followed by thermal demethylation driven by the iodide ions present in solution.

  • Purification: Standard aqueous workup and chromatography.

Data Summary & Troubleshooting

Comparative Efficiency
ParameterProtocol A (Iodonium)Protocol B (Cu-Catalyzed)
Reaction Temp 40°C – 110°C>120°C
Atom Economy Low (Stoichiometric Ar-I byproduct)High
Substrate Scope Excellent (tolerates EWG/EDG)Moderate (Sterics sensitive)
Primary Product N-Arylpyrimidin-2-oneN-Arylpyrimidin-2-one
Risk Factor Salt synthesis stabilityHarsh thermal conditions
Troubleshooting Guide
  • Issue: Formation of O-arylated product.

    • Cause: This is rare for this compound but possible if the methoxy group leaves before arylation (unlikely). It is more common if starting with 2-hydroxypyrimidine.

    • Solution: Ensure anhydrous conditions. Use Protocol A (Iodonium) which is highly N-selective due to the "soft" nature of the hypervalent iodine center.

  • Issue: Incomplete Demethylation (Stuck at Cation).

    • Observation: LC-MS shows M+ mass corresponding to [N-Ar-2-OMe-Pyrimidine]+.

    • Solution: Add a nucleophilic source (LiCl, NaI, or even reflux in dilute HCl/THF) to force the O-Me cleavage.

Workflow Visualization

Workflow Step1 Start: this compound Decision Select Aryl Source Step1->Decision PathA Path A: Diaryliodonium Salt (High Selectivity, Mild) Decision->PathA PathB Path B: Ar-I + Cu Catalyst (Scalable, High Temp) Decision->PathB ProcessA Reflux in Toluene (110°C) + Nucleophile (LiCl) PathA->ProcessA ProcessB Heat in DMF (130°C) 16-24 Hours PathB->ProcessB Converge Intermediate: N-Aryl-2-methoxypyrimidinium Cation ProcessA->Converge ProcessB->Converge FinalStep In-situ Demethylation (-MeX) Converge->FinalStep Product Final Product: N-Arylpyrimidin-2-one FinalStep->Product

Figure 2: Operational workflow for selecting the appropriate N-arylation pathway.

References

  • Mechanistic Basis of Diaryliodonium Arylations

    • Olofsson, B. et al. "Metal-Free N-Arylation of Amides and Amines with Diaryliodonium Salts." Journal of Organic Chemistry. Link

  • Copper-Catalyzed N-Arylation (Chan-Lam/Ullmann Context)

    • Lam, P. Y. S. et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters. Link

  • Specific Reactivity of 2-Alkoxypyrimidines (Hilbert-Johnson)

    • Huckerby, T. N. et al. "Isomerisation of 2-methoxypyrimidines to N-methylpyrimidin-2-ones." Journal of the Chemical Society, Perkin Transactions 2. Link (Provides foundational mechanistic insight into the O-Me to N-Me/Ar rearrangement).

  • Synthesis of N-Arylpyrimidin-2-ones via C-H Activation (Alternative Context)

    • Ackermann, L. et al. "Copper-Catalyzed N-Arylation of 2-Pyridones." Organic Letters. Link

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Halopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Functionalization

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions with biological targets and its role as a bioisostere for other aromatic systems. The functionalization of the pyrimidine ring is therefore a critical task in drug discovery and development, enabling the fine-tuning of a molecule's pharmacological profile.[2][3]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the strategic modification of halopyrimidines.[4] These reactions provide robust and predictable methods for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, transforming simple halopyrimidine building blocks into complex molecular architectures.[5] This guide provides an in-depth exploration of the core principles, key reaction classes, and field-tested protocols for the successful application of these transformative reactions.

Part 1: Core Principles of Pyrimidine Cross-Coupling

The General Palladium Catalytic Cycle

At the heart of these reactions lies a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (C-X) bond of the halopyrimidine. This is often the rate-determining step of the reaction.[6] The ease of this step is directly related to the C-X bond strength.

  • Transmetalation (or Olefin/Alkyne Coordination/Insertion): An organometallic coupling partner (e.g., from a boronic acid or stannane) transfers its organic group to the Pd(II) center, displacing the halide. For Heck and Sonogashira reactions, this step involves coordination and insertion of the π-system.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

General_Pd_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX R-X Transmetal Transmetalation (or Insertion) PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 R'-M RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Reactivity of Halopyrimidines: A Predictive Framework

The success of a cross-coupling reaction is critically dependent on the intrinsic reactivity of the halopyrimidine substrate. This reactivity is governed by two primary factors: the nature of the halogen and its position on the pyrimidine ring.

  • Influence of the Halogen: The C-X bond must be cleaved during the oxidative addition step. Weaker bonds lead to higher reactivity. Therefore, the established reactivity order is a direct inverse correlation to the C-X bond dissociation energy.[6]

    • Reactivity Order: I > Br > Cl > F

  • Influence of Position: The pyrimidine ring is electron-deficient due to the two nitrogen atoms. This electronic pull is not uniform across the ring, which significantly influences the susceptibility of each position to oxidative addition.

    • Reactivity Order: C4/C6 > C2 > C5

    • Causality: The C4 and C6 positions are most electron-deficient, making their C-X bonds the most polarized and susceptible to attack by the Pd(0) catalyst. The C2 position is also activated, while the C5 position is the most electron-rich and thus the least reactive.[6]

This predictable reactivity allows for selective functionalization of poly-halogenated pyrimidines, a powerful strategy in library synthesis.[8] For instance, in 2,4-dichloropyrimidine, coupling can often be directed to the more reactive C4 position under specific conditions, leaving the C2-chloride available for a subsequent, different coupling reaction.[9]

FactorOrder of ReactivityRationale
Halogen I > Br > Cl > FInversely correlated with C-X bond dissociation energy; facilitates the rate-determining oxidative addition step.[6]
Position 4/6 > 2 > 5Reflects the electron-deficient nature of the ring positions, with 4/6 being the most electrophilic and 5 being the least.

Part 2: Key Coupling Methodologies: Protocols & Insights

This section details the most prevalent palladium-catalyzed cross-coupling reactions used for halopyrimidine functionalization, offering step-by-step protocols and explaining the critical role of each reagent.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boron Reagents

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to the operational simplicity and the general stability and low toxicity of the boronic acid and ester reagents.[10][11] It is a go-to method for creating biaryl and heteroaryl-aryl structures.[3]

Mechanism Insight: A key feature of the Suzuki coupling is the requirement of a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step with the Pd(II)-halide complex.[11]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Pyr_Pd_X Pyr-Pd(II)L_n-X OxAdd->Pyr_Pd_X Pyr-X Transmetal Transmetalation Pyr_Pd_X->Transmetal Pyr_Pd_R Pyr-Pd(II)L_n-R Transmetal->Pyr_Pd_R RedElim Reductive Elimination Pyr_Pd_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Pyr-R RedElim->Product BoronicAcid R-B(OH)₂ AteComplex [R-B(OH)₃]⁻ BoronicAcid->AteComplex + OH⁻ Base Base (e.g., CO₃²⁻) AteComplex->Transmetal AteComplex->BoronicAcid - OH⁻

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-chloropyrimidine derivative (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a specific ligand (e.g., XPhos, 4-10 mol%). The choice of catalyst and ligand is crucial; for less reactive chlorides, a more active catalyst system like XPhosPdG2 is often necessary to achieve good yields and prevent side reactions.[12]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v), via syringe. The presence of water often accelerates the reaction.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

HalopyrimidineCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
5-Bromopyrimidine4-tert-butylbenzeneboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃1,4-Dioxane9516
2-IodopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O80High
4,6-DichloropyrimidinePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene100~90
Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The palladium-catalyzed amination of aryl halides is a cornerstone of modern pharmaceutical synthesis, enabling the formation of C(aryl)-N bonds with unparalleled efficiency.[13][14] For pyrimidines, this reaction provides direct access to aminopyrimidines, a privileged scaffold in kinase inhibitors and other drug classes.[3]

Mechanism Insight: The efficacy of this reaction is critically dependent on the use of bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition. A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

Buchwald_Hartwig_Workflow start Assemble Reagents: - Halopyrimidine - Amine - Pd Precatalyst - Ligand (e.g., BrettPhos) - Base (e.g., NaOtBu) setup Setup under Inert Gas (Ar or N₂) start->setup solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) setup->solvent reaction Heat to Reaction Temp (e.g., 80-110 °C) solvent->reaction monitor Monitor by LC-MS/TLC reaction->monitor workup Aqueous Workup: - Quench with water/NH₄Cl - Extract with organic solvent monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Isolated Aminopyrimidine purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloropyrimidine

  • Vessel Preparation: In a glovebox, or on the bench with rapid execution, charge a dry Schlenk tube with the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the BrettPhos ligand (if not using a precatalyst), and the strong base (e.g., Sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition: Add the 4-chloropyrimidine derivative (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of Argon. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the specified temperature (often 80-110 °C) with vigorous stirring. The reaction is typically complete within a few hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for installing alkynyl groups onto the pyrimidine ring by reacting a halopyrimidine with a terminal alkyne.[6] This reaction is unique among the common cross-couplings as it typically employs a dual-catalyst system of palladium and copper(I).

Mechanism Insight: The palladium catalyst undergoes the standard oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself and readily undergoes transmetalation with the Pyr-Pd(II)-X complex, leading to the product after reductive elimination. The amine base is crucial for both deprotonating the alkyne and acting as a ligand for the metal centers.

Experimental Protocol: Sonogashira Coupling of 5-Iodopyrimidine

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the 5-iodopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Degassing: Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 60–80 °C) while monitoring by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product via flash column chromatography.[6]

Heck Reaction: C-C Bonds via Alkene Coupling

The Heck reaction couples halopyrimidines with alkenes, providing access to substituted vinylpyrimidines.[15][16] This reaction was one of the first palladium-catalyzed C-C bond-forming reactions to be discovered and is a cornerstone of organic synthesis.[17]

Mechanism Insight: The key steps following oxidative addition are migratory insertion of the alkene into the Pyr-Pd bond, followed by a β-hydride elimination to release the product and a palladium-hydride species. A base is required to neutralize the H-X generated and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[18]

Experimental Protocol: Heck Coupling of 2-Bromopyrimidine

  • Vessel Preparation: Combine the 2-bromopyrimidine (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) in a sealable reaction tube.

  • Solvent: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction: Seal the tube and heat to 80-120 °C until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Stille Coupling: Versatility with Organostannanes

The Stille reaction couples halopyrimidines with organostannane (tin) reagents.[19][20] Its primary advantage is the exceptional tolerance of a wide variety of functional groups, as the organostannane reagents are generally unreactive to many common functionalities.[21][22]

Mechanism Insight: The catalytic cycle is a classic example of oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center.[20]

Primary Drawback: The major disadvantage of the Stille coupling is the high toxicity of the organostannane reagents and the difficulty in removing the tin byproducts from the final product.[19][22] This has led to it often being a "last resort" method in pharmaceutical development, though it remains a powerful tool in complex synthesis.[23]

Experimental Protocol: Stille Coupling of 4-Iodopyrimidine

  • Vessel Preparation: In a Schlenk flask under argon, dissolve the 4-iodopyrimidine (1.0 equiv.) and the organostannane reagent (e.g., vinyltributyltin, 1.1 equiv.) in an anhydrous solvent like THF or dioxane.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). In some cases, additives like LiCl are used to facilitate transmetalation.

  • Reaction: Heat the reaction mixture (typically 60-100 °C) and monitor its progress.

  • Workup: After cooling, the reaction mixture can be treated with a saturated aqueous solution of KF. This precipitates the tin byproduct as a filterable solid (Bu₃SnF). Stir for 30 minutes, then filter through celite.

  • Purification: Extract the filtrate with an organic solvent, dry, and concentrate. Purify by column chromatography.

Part 3: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Pd(0) oxidized) - Insufficiently reactive halide (e.g., a chloride) - Reaction temperature too low - Poor quality or wet reagents/solvent- Ensure rigorous inert atmosphere and use degassed solvents. - Switch to a more active catalyst system (e.g., use a biarylphosphine ligand like XPhos or SPhos). - Increase reaction temperature. - Use freshly purified reagents and anhydrous solvents.
Dehalogenation - Presence of a hydride source (e.g., water, alcohol) - For Heck, competing reductive pathway- Use anhydrous solvents and reagents. - For Heck, ensure the base is not also a hydride source.
Homocoupling of Coupling Partner - Presence of oxygen (especially for Sonogashira and Suzuki) - Catalyst decomposition- Thoroughly degas all solvents and maintain a strict inert atmosphere. - Use a more stable ligand to prevent palladium black formation.
Product Inhibition - The pyrimidine product can act as a ligand for the palladium catalyst, sequestering it from the catalytic cycle.- Increase catalyst loading. - Use a ligand that binds more strongly to palladium than the product does.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the modern medicinal chemist. By understanding the underlying mechanisms and the specific reactivity patterns of halopyrimidines, researchers can rationally design synthetic routes to novel and complex drug candidates. The choice of catalyst, ligand, base, and solvent is not arbitrary but a set of interdependent variables that must be carefully optimized to achieve high yields and selectivity. The protocols and insights provided herein serve as a practical guide for harnessing the full potential of these powerful transformations in the pursuit of new medicines and materials.

References

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). BIOENGINEER.ORG.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). American Chemical Society.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (n.d.).
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025).
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube.
  • Heck Coupling Reaction Mechanism. (2019). YouTube.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2011). MIT Open Access Articles.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021).
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026).
  • Heck reaction. (n.d.). Wikipedia.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). Benchchem.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026).
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). pubs.acs.org.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2025).
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Stille reaction. (n.d.). Wikipedia.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • ChemInform Abstract: Cross-Coupling Reactions of Pyrimidin-2-yl Sulfonates with Phenols and Anilines: An Efficient Approach to C2-Functionalized Pyrimidines. (2025).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman.
  • Stille Coupling. (n.d.). NROChemistry.
  • Positively Charged Indolylmaleimides for the Repair of Cyclobutane Pyrimidine Dimers in DNA. (2026).
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.).
  • Stille cross-coupling reaction. (2020). YouTube.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing.

Sources

Application Note: Strategic Laboratory Scale Preparation of 2-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-methoxypyrimidine motif is a privileged pharmacophore in modern drug discovery, functioning as a metabolically stable bioisostere for pyridines and a hydrogen-bond acceptor in kinase inhibitors (e.g., certain EGFR and JAK inhibitors). While conceptually simple, the introduction of a methoxy group at the C2 position of a pyrimidine ring presents specific regiochemical and purification challenges that differ from C4 or C6 functionalization.

This guide details the robust preparation of this compound derivatives via Nucleophilic Aromatic Substitution (


). Unlike transition-metal-catalyzed cross-couplings (Buchwald-Hartwig), the 

approach is preferred for 2-halopyrimidines due to:
  • Atom Economy: No expensive Pd/ligand waste.

  • Scalability: Simplified workup suited for kilogram-scale translation.

  • Kinetics: The C2 position, flanked by two nitrogen atoms, is highly electron-deficient, making it an excellent electrophile for hard nucleophiles like methoxide.

Critical Regioselectivity Insight

When working with 2,4-dichloropyrimidine precursors, the C4 position is generally more reactive toward nucleophilic attack than C2 due to the para-like resonance contribution of the N1 nitrogen. Therefore, to selectively synthesize a 2-methoxy derivative from a di-halo precursor, one must typically functionalize C4 first or utilize a starting material where C4 is blocked/deactivated.

Reaction Mechanism & Pathway Analysis

The formation of this compound proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

Diagram 1: Mechanistic Pathway

Figure 1 illustrates the nucleophilic attack of methoxide on 2-chloropyrimidine, stabilization of the anionic intermediate, and restoration of aromaticity.

SNAr_Mechanism SM 2-Chloropyrimidine (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) SM->TS Addition (Rate Limiting) Nu Methoxide Ion (Nucleophile) Nu->TS Prod This compound (Product) TS->Prod Elimination (Fast) LG Chloride Ion (Leaving Group) TS->LG

Caption: The C2 position is activated by the inductive withdrawal of two adjacent nitrogen atoms, facilitating the formation of the anionic Meisenheimer complex.

Detailed Experimental Protocols

Protocol A: Synthesis from 2-Chloropyrimidines (Primary Method)

This is the industry-standard method for converting 2-chloro derivatives to 2-methoxy analogs.

Substrate Scope: Works well for 2-chloropyrimidine, 2-chloro-4-methylpyrimidine, and 2-chloro-5-fluoropyrimidine.

Materials
  • Precursor: 2-Chloropyrimidine derivative (1.0 equiv)

  • Reagent: Sodium Methoxide (NaOMe), 25-30% wt solution in Methanol (1.2 – 1.5 equiv). Note: Using solution is safer and more precise than solid NaOMe.

  • Solvent: Anhydrous Methanol (3-5 mL per gram of substrate).

  • Quench: Ammonium Chloride (sat. aq.) or dilute HCl.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the 2-chloropyrimidine derivative and anhydrous methanol. Cool the solution to

    
     using an ice bath.
    
    • Why: The reaction is exothermic. Starting cold prevents runaway temperature spikes that can lead to side products (e.g., demethylation or ring opening).

  • Addition: Add the NaOMe solution dropwise via a pressure-equalizing addition funnel or syringe pump over 15-20 minutes, maintaining internal temperature

    
    .
    
  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor by TLC or LC-MS.

    • Optimization: Electron-deficient rings (e.g., 5-nitro) react instantly at

      
      . Electron-rich rings (e.g., 4-amino) may require reflux (
      
      
      
      ) for 2-4 hours.
  • Workup (Critical Decision Point):

    • Scenario A (Product precipitates): If the product crystallizes upon cooling, filter directly and wash with cold water (to remove NaCl).

    • Scenario B (Product soluble): Concentrate methanol to ~20% volume under reduced pressure. Dilute with water and extract with Ethyl Acetate (

      
      ).
      
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Most 2-methoxypyrimidines are sufficiently pure (>95%) for subsequent steps. If not, recrystallize from Hexane/EtOAc.
    
Protocol B: Precursor Synthesis (De novo Chlorination)

If the 2-chloro precursor is not commercially available, it is best prepared from the corresponding 2-hydroxypyrimidine (pyrimidinone).

Reagents:


 (Phosphorus Oxychloride), 

-Dimethylaniline (catalyst/base).
  • Suspend 2-hydroxypyrimidine (1.0 equiv) in

    
     (5.0 equiv).
    
  • Add

    
    -Dimethylaniline (1.0 equiv) slowly.
    
  • Reflux (

    
    ) for 2-3 hours until the solution turns clear.
    
  • Caution: Quench by pouring the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature

    
     to prevent hydrolysis of the newly formed chloride.
    

Process Control & Troubleshooting

Table 1: Troubleshooting Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in reaction (Hydrolysis to 2-OH)Ensure MeOH is anhydrous; use fresh NaOMe.
Incomplete Conversion Deactivated ring (e.g., 4-amino group)Increase temperature to reflux; use THF/MeOH mix to increase solubility; increase NaOMe to 2.0 equiv.
Byproduct: 2-Hydroxypyrimidine Quench was too acidic or too hotQuench with sat.

instead of HCl; keep quench temp

.
Regioisomer Mix Starting material was 2,4-dichloroPurify precursor first. If reacting 2,4-dichloro, C4 reacts preferentially.[1][2]
Diagram 2: Purification Decision Tree

Figure 2 outlines the logical flow for isolating the product based on its physicochemical properties.

Purification_Workflow Start Reaction Complete (TLC/LCMS) Conc Concentrate MeOH to 20% Volume Start->Conc Quench Quench with Water/NH4Cl Conc->Quench Precip Does Solid Precipitate? Quench->Precip Filter Filtration Precip->Filter Yes Extract Extraction (DCM or EtOAc) Precip->Extract No Yes Yes No No Wash Wash with Cold H2O (Remove NaCl) Filter->Wash Final Pure this compound Wash->Final Dry Dry (Na2SO4) & Evaporate Extract->Dry Dry->Final

Caption: Workflow for isolating 2-methoxypyrimidines, prioritizing filtration for crystalline derivatives to minimize solvent use.

Safety & Handling (HSE)

  • Sodium Methoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Always handle under inert atmosphere.

  • 2-Chloropyrimidines: Potent skin sensitizers and lachrymators. Use double gloves and work in a fume hood.

  • Exotherm Control: The reaction of

    
     with water (during precursor synthesis quench) generates massive amounts of HCl gas and heat. This is the most dangerous step in the entire workflow.
    

References

  • Organic Syntheses Procedure for 2-Chloropyrimidine: Kitzing, R. et al. "2-Chloropyrimidine". Organic Syntheses, Coll.[3][4] Vol. 4, p.182 (1963). [Link]

  • Regioselectivity in Pyrimidine Substitution: Bugge, S. et al. "Regioselective Halogen-Exchange Reactions of Halogenated Pyrimidines." Journal of Organic Chemistry, 84(21), 13621–13636 (2019). [Link]

  • General

    
     Mechanism & Kinetics: 
    Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide." Organic Process Research & Development, 23(10), 2201–2210 (2019).
    [Link]
    
  • "Preparation of 2-methoxy-substituted pyrimidines.

Sources

Application Note: High-Efficiency Nucleophilic Substitution on 2-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Nucleophilic Substitution on 2-Methoxypyrimidine Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

The this compound scaffold is a ubiquitous motif in medicinal chemistry, often serving as a precursor for 2-aminopyrimidines (via aminolysis) or as a masked "hydroxy" equivalent. However, the methoxy group is a significantly poorer leaving group (


) than halogens (

), possessing a higher

of the conjugate acid (MeOH

vs. HCl

). Consequently, direct nucleophilic aromatic substitution (

) on this compound requires overcoming a substantial activation energy barrier.

This guide details the mechanistic underpinnings and optimized protocols for displacing the 2-methoxy group with nucleophiles (principally amines), utilizing thermal, microwave-assisted, and acid-catalyzed methodologies to suppress the competing hydrolysis pathway.

Mechanistic Insight: The Electronic Landscape

The pyrimidine ring is electron-deficient (


-deficient), making the C2, C4, and C6 positions susceptible to nucleophilic attack. However, the 2-methoxy group presents a dichotomy:
  • Inductive Withdrawal (-I): The oxygen atom pulls electron density, activating C2.

  • Resonance Donation (+R): The lone pair on oxygen donates into the ring, deactivating C2 toward nucleophilic attack.

For successful substitution, the reaction conditions must tip this balance, typically by stabilizing the Meisenheimer complex (tetrahedral intermediate) or by protonating the ring nitrogen to increase electrophilicity.

Reaction Pathway (S_NAr)

The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is often the formation of the tetrahedral intermediate, though breakdown can become rate-limiting with poor leaving groups like methoxide.

SNAr_Mechanism cluster_conditions Critical Control Points Substrate This compound TS1 Tetrahedral Intermediate (Meisenheimer Complex) Substrate->TS1 + Nu (Rate Limiting) Nu Nucleophile (H-Nu) Nu->TS1 Product 2-Substituted Pyrimidine TS1->Product - LG LG Leaving Group (MeOH) TS1->LG Acid Acid Catalysis (Protonates N1/N3) Acid->TS1 Stabilizes Temp Temperature (>100°C) Temp->TS1 Overcomes Ea

Figure 1: Mechanistic pathway of S_NAr on this compound showing the critical role of catalysis and temperature in stabilizing the transition state.

Critical Parameters and Optimization

The displacement of a methoxy group is chemically distinct from displacing a halogen. The following parameters are non-negotiable for high yields.

Solvent Selection
  • Protic Solvents (EtOH, Water): Can assist in stabilizing the leaving group (methoxide

    
     methanol) via H-bonding. However, water increases the risk of hydrolysis to 2-hydroxypyrimidine (pyrimidinone).
    
  • Polar Aprotic Solvents (DMSO, NMP, DMF): Essential for thermal methods to reach temperatures

    
    C. They solvate the cation, leaving the nucleophile "naked" and more reactive.
    
  • Neat Conditions: Often the most effective for liquid amines, maximizing concentration and rate.

The Hydrolysis Trap

A major side reaction is the attack of water (or hydroxide) on C2, leading to 2-hydroxypyrimidine (tautomerizes to pyrimidin-2(1H)-one). This is thermodynamically stable and a "dead-end" byproduct.

  • Prevention: Use anhydrous solvents/reagents. If using acid catalysis, ensure the nucleophile is in large excess relative to any adventitious water.

Comparative Conditions Table
ParameterMethod A: Thermal (Neat/Solvent)Method B: Microwave AssistedMethod C: Acid-Catalyzed
Temperature 100°C – 160°C120°C – 180°C60°C – 100°C
Time 12 – 48 Hours15 – 60 Minutes4 – 12 Hours
Solvent EtOH, n-BuOH, DMSO, or NeatEtOH, NMP, WaterAcOH, Aqueous HCl, or TFA/DCM
Primary Risk Incomplete conversionPressure buildupHydrolysis (if water present)
Ideal For Large scale, stable substratesLibrary synthesis, rapid screeningAcid-stable substrates, weak nucleophiles

Experimental Protocols

Protocol 1: Thermal Aminolysis (The "Standard" Approach)

Best for: Primary aliphatic amines and stable secondary amines.

Reagents:

  • This compound (1.0 eq)

  • Amine Nucleophile (3.0 – 5.0 eq)

  • Solvent: n-Butanol or DMSO (if amine is solid); Neat (if amine is liquid).

Procedure:

  • Charge: In a pressure-rated sealed tube (Ace Glass or equivalent), dissolve this compound (1.0 mmol) in the amine (if neat) or n-Butanol (2 mL).

  • Seal & Heat: Seal the vessel and heat to 130°C in an oil bath behind a blast shield.

    • Note: The high temperature is required to overcome the poor leaving group ability of the methoxide.

  • Monitor: Check LCMS at 12 hours. If conversion is <50%, increase temp to 150°C.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess amine/solvent.

    • Purification: Residue is often pure enough for subsequent steps. If not, recrystallize from EtOAc/Hexanes or perform flash chromatography (MeOH/DCM gradient).

Protocol 2: Acid-Mediated Exchange (The "Catalytic" Approach)

Best for: Less reactive amines (anilines) or when lower temperatures are required. Mechanism: Acid protonates the pyrimidine ring nitrogen (N1), making C2 highly electrophilic.

Reagents:

  • This compound (1.0 eq)

  • Amine Nucleophile (1.2 – 1.5 eq)

  • Catalyst: Acetic Acid (glacial) or HCl (4M in Dioxane).

  • Solvent: Ethanol or Isopropanol.

Procedure:

  • Dissolution: Dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in Ethanol (3 mL).

  • Catalysis: Add Glacial Acetic Acid (2-3 drops) or 0.1 eq of HCl.

    • Caution: Too much strong acid (HCl) with water present will cause hydrolysis.

  • Reflux: Heat the mixture to reflux (approx. 80°C).

  • Monitor: Reaction is typically faster than neutral thermal conditions. Monitor by TLC/LCMS every 2 hours.

  • Workup:

    • Basify with saturated NaHCO₃ (aq).

    • Extract with DCM (

      
       mL).
      
    • Dry over Na₂SO₄ and concentrate.

Protocol 3: Microwave-Assisted Synthesis

Best for: Rapid library generation and difficult substrates.

Procedure:

  • Charge: In a 2-5 mL microwave vial, add this compound (0.5 mmol), Amine (2.0 eq), and Ethanol (1.5 mL).

  • Parameter Setup:

    • Target Temp: 150°C

    • Hold Time: 20 min

    • Pressure Limit: 15 bar (Ensure vial is rated).

    • Power: Dynamic (High absorption).

  • Execution: Irradiate.

  • Analysis: Analyze crude directly. Microwave heating often results in cleaner profiles due to the short reaction time preventing degradation.

Troubleshooting & Optimization Workflow

Use the following logic flow to troubleshoot low yields or lack of reactivity.

Optimization_Flow Start Start: Low Conversion? Check_Hydrolysis Is Hydrolysis Product (Pyrimidinone) Present? Start->Check_Hydrolysis Check_SM Is Starting Material Recovered Unchanged? Check_Hydrolysis->Check_SM No Action_Dry Use Anhydrous Solvents Add Molecular Sieves Check_Hydrolysis->Action_Dry Yes Action_Force Increase Temp (Microwave) Use Neat Amine Check_SM->Action_Force Yes (Thermal) Action_Acid Add Acid Catalyst (AcOH or TFA) Check_SM->Action_Acid Yes (Steric Bulk) Action_LG Consider Activating LG (Oxidize SMe if applicable or use Halogen) Action_Force->Action_LG Still Fails

Figure 2: Decision matrix for troubleshooting low yields in pyrimidine substitutions.

References

  • Mechanism of Nucleophilic Substitution

    • Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)."[2][3] Available at: [Link]

  • Kinetics of Aminolysis

    • Battye, P. J., Ihsan, E. M., & Moodie, R. B. (1980).[4] "Kinetics of hydrolysis and aminolysis of 1-methoxycarbonylpyridinium ions." J. Chem. Soc., Perkin Trans.[4] 2, 741-748.[4] Available at: [Link]

  • Acid Catalysis in Acyl Substitution (Analogous Mechanism)

    • Chemistry LibreTexts. "4.5: Nucleophilic acyl substitution reactions." Available at: [Link]

  • Microwave Assisted Synthesis Examples

    • Journal of Medicinal Chemistry. "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors." (See experimental section for microwave conditions on alkoxy-pyrimidines). Available at: [Link]

Sources

kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kilo-Scale Synthesis of 2'-O-(2-Methoxyethyl)-Pyrimidine Derivatives

Executive Summary

This application note details a robust, scalable process for the synthesis of 2'-O-(2-methoxyethyl) (2'-O-MOE) pyrimidine nucleosides, specifically 5-methyluridine and 5-methylcytidine analogs. These molecules are critical building blocks for second-generation antisense oligonucleotides (ASOs), offering enhanced nuclease resistance and binding affinity compared to first-generation phosphorothioates.

Unlike medicinal chemistry routes reliant on expensive starting materials or chromatography-heavy purifications, this protocol utilizes 2,2'-anhydro-5-methyluridine as a cost-effective feedstock. The process features a borate-mediated ring-opening reaction at atmospheric pressure and a continuous extraction workup, eliminating the need for silica gel chromatography at the kilo-scale.

Strategic Route Selection

The synthesis of 2'-O-MOE nucleosides presents a regioselectivity challenge: alkylating the 2'-hydroxyl group without affecting the 3'-hydroxyl or the nucleobase.

  • Method A (Direct Alkylation): Uses unprotected nucleosides and alkyl halides. Disadvantage: Poor selectivity (mixtures of 2' and 3' isomers), requiring extensive separation.[1]

  • Method B (Ribose Modification): Starts from glucose or ribose.[1] Disadvantage: High step count (10+ steps) and low overall yield.

  • Method C (Anhydronucleoside Ring Opening - Selected): Utilizes the 2,2'-anhydro bridge.[2][3] Nucleophilic attack at the 2'-position opens the ring, installing the modification with complete regiocontrol and stereochemical inversion (retaining the

    
    -configuration).
    

Key Process Innovation: Early iterations of Method C used high-pressure reactors (160°C). The optimized protocol described here employs tris-(2-methoxyethyl)borate and mild base to facilitate the reaction at 130°C under atmospheric pressure, significantly improving safety and scalability.

Synthetic Pathway Diagram

MOE_Synthesis cluster_legend Process Key Start 5-Methyluridine (Thymine Riboside) Anhydro 2,2'-Anhydro-5-methyluridine (Bridged Intermediate) Start->Anhydro Diphenylcarbonate NaHCO3 RingOpen Ring Opening (Borate/Alkoxide) Anhydro->RingOpen MOE_U 2'-O-MOE-5-Methyluridine (Target 1) RingOpen->MOE_U Tris(2-methoxyethyl)borate 2-Methoxyethanol, 130°C Activation C-4 Activation (POCl3 / Triazole) MOE_U->Activation Triazolide 4-Triazolyl Intermediate Activation->Triazolide MOE_C 2'-O-MOE-5-Methylcytidine (Target 2) Triazolide->MOE_C NH4OH (aq) key1 Blue: Starting Material key2 Green: Final Product

Figure 1: Strategic pathway for the conversion of 5-methyluridine to 2'-O-MOE derivatives via the anhydro intermediate.

Detailed Protocols

Protocol A: Synthesis of 2'-O-MOE-5-Methyluridine

Objective: Ring opening of 2,2'-anhydro-5-methyluridine without pressure vessels. Scale: 1.0 kg input.

Reagents:

  • 2,2'-Anhydro-5-methyluridine (1.0 equiv)

  • 2-Methoxyethanol (Solvent/Reagent, 10 vol)

  • Tris-(2-methoxyethyl)borate (1.2 equiv) — Prepared in situ or added directly.

  • Sodium Bicarbonate (NaHCO₃, 0.08 equiv)[1]

Procedure:

  • Reactor Setup: Equip a 20 L glass-lined reactor with an overhead stirrer, reflux condenser, and temperature probe. Purge with Nitrogen.

  • Charging: Charge 2-methoxyethanol (10 L) and 2,2'-anhydro-5-methyluridine (1.0 kg).

  • Catalyst Addition: Add tris-(2-methoxyethyl)borate (prepared by reacting boric acid with excess 2-methoxyethanol and removing water) and solid NaHCO₃.

    • Process Note: The mild base (NaHCO₃) buffers the reaction, preventing acid-catalyzed degradation of the nucleoside at high temperatures.

  • Reaction: Heat the mixture to reflux (~130°C). Maintain for 18–24 hours.

    • Monitoring: Monitor by HPLC.[4] Target < 2% remaining starting material.

  • Quench & Concentration: Cool to 50°C. Concentrate under reduced pressure to a thick syrup to remove excess 2-methoxyethanol.

  • Purification (Continuous Extraction):

    • Dissolve the residue in water (5 L).

    • Transfer to a Continuous Liquid-Liquid Extractor .

    • Extract continuously with Dichloromethane (DCM) or Chloroform for 24 hours.

    • Why this works: The 2'-O-MOE product is lipophilic enough to partition into DCM, while salts and polar impurities remain in the aqueous phase. This replaces silica chromatography.

  • Isolation: Concentrate the organic phase. Crystallize the residue from Methanol/Ethyl Acetate (1:3 v/v).

  • Yield: Expected yield 75–80% (White crystalline solid).

Protocol B: Conversion to 2'-O-MOE-5-Methylcytidine

Objective: Transamination of the uracil base to cytosine via a triazolide intermediate.

Reagents:

  • 2'-O-MOE-5-Methyluridine (from Protocol A)[3]

  • POCl₃ (Phosphorus Oxychloride)

  • 1,2,4-Triazole[1][5][6]

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Ammonium Hydroxide (NH₄OH)

Procedure:

  • Activation:

    • Suspend 1,2,4-triazole (excess) in dry ACN at 0°C. Add POCl₃ dropwise to form the active phosphorylating agent.

    • Add TEA, followed by the nucleoside (protected as 3',5'-di-O-acetyl or used directly if optimizing for specific impurities, though transient protection is standard).

    • Stir at ambient temperature until the uracil is fully converted to the 4-triazolyl intermediate (Monitor by HPLC).

  • Ammonolysis:

    • Quench the reaction mixture into aqueous NH₄OH (28%).

    • Stir at room temperature for 4–6 hours. This displaces the triazole group with an amino group, forming the cytosine base.

  • Workup:

    • Concentrate to remove ammonia and ACN.

    • The product, 2'-O-MOE-5-methylcytidine, often precipitates from the concentrated aqueous solution or can be recrystallized from water/ethanol.

Process Safety & Quality Control

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Moisture Content < 0.1% (Karl Fischer)Water competes with 2-methoxyethanol during ring opening, leading to hydrolysis byproducts (starting material reversion).
Reaction Temp 128°C - 132°CBelow 125°C: Reaction stalls. Above 135°C: Sugar degradation (caramelization).
pH during Workup 7.0 - 8.0Acidic conditions during benzoylation (if performed) cause 2'-O-MOE migration or depurination.
Impurity Profile Management
  • Dimer Formation: A 5'-hydroxyl of the product can react with the 2,2'-anhydro bridge of a starting molecule.

    • Control: Maintain high dilution or use borate protection strategies. The continuous extraction method effectively separates the monomer (DCM soluble) from the dimer (more polar).

  • N3-Isomer: Alkylation at the N3 position of the base.

    • Control: The anhydro-route is chemically locked to prevent N3 alkylation, unlike direct alkylation methods.

Workflow Visualization: Continuous Extraction Logic

Extraction_Logic cluster_phases Phase Separation Crude Crude Reaction Mixture (Syrup) Water_Dissolution Dissolve in Water (Aqueous Phase) Crude->Water_Dissolution Extractor Continuous Liquid-Liquid Extractor (DCM vs. Water) Water_Dissolution->Extractor Org_Phase Organic Phase (DCM) Contains: 2'-O-MOE Product Extractor->Org_Phase Continuous Circulation Aq_Phase Aqueous Phase Contains: Salts, Borates, Unreacted Sugar Extractor->Aq_Phase Waste Crystallization Crystallization (MeOH/EtOAc) Org_Phase->Crystallization

Figure 2: Purification workflow utilizing continuous extraction to isolate the product from borate salts without chromatography.

References

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 815-818.[1][2] [Link][1]

  • Legorburu, U., Reese, C. B., & Song, Q. (1999).[6][7] Conversion of uridine into 2'-O-(2-methoxyethyl) uridine and 2'-O-(2-methoxyethyl) cytidine.[6][7] Tetrahedron, 55(17), 5635-5640.[7] [Link]

  • Roy, S. K., & Tang, J. Y. (2000). Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. Organic Process Research & Development, 4(3), 170-171.[6][7] [Link]

  • Manoharan, M. (1999). 2'-Carbohydrate modifications in antisense oligonucleotide therapy: importance of conformation, configuration and conjugation. Biochimica et Biophysica Acta (BBA)-Gene Structure and Expression, 1489(1), 117-130. [Link]

Sources

microwave-assisted synthesis of 2-Methoxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Methoxypyrimidine Derivatives


) via Dielectric Heating

Introduction: The Pyrimidine Imperative

The this compound scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical structural motif in sulfonylurea herbicides, kinase inhibitors (e.g., anticancer agents), and antiviral therapeutics.

Conventionally, synthesizing these derivatives via nucleophilic aromatic substitution (


) of 2-chloropyrimidines requires prolonged reflux (6–12 hours) in methanol. This thermal approach often suffers from two critical bottlenecks:
  • Slow Kinetics: The electron-deficient nature of the pyrimidine ring is sometimes insufficient to drive rapid displacement without harsh conditions.

  • Side Reactions: Extended heating times increase the risk of hydrolysis (forming 2-hydroxypyrimidines) or polymerization.

The Microwave Solution: This guide details a microwave-assisted protocol that leverages the high loss tangent (


) of methanol. By coupling directly with the solvent's dipole, microwave irradiation allows us to superheat the reaction mixture (100–150°C) well above its atmospheric boiling point (64.7°C) within a pressurized vessel. This results in reaction times of minutes rather than hours and significantly cleaner impurity profiles.

Mechanistic Insight & Experimental Logic

The synthesis relies on the


 displacement of the chloride leaving group by a methoxide nucleophile.
  • Dielectric Heating: Methanol is a strong microwave absorber. The oscillating electric field causes molecular rotation, generating rapid internal heat.

  • The "Specific Microwave Effect": While debated, the ability to access high temperatures/pressures instantaneously favors the formation of the polar transition state (Meisenheimer complex) in this reaction.

Visualizing the Reaction Pathway

SNAr_Mechanism Substrate 2-Chloropyrimidine (Electrophile) Complex Meisenheimer Transition State Substrate->Complex + MeO- (MW Energy) Reagent Methoxide Ion (Nucleophile) Reagent->Complex Product This compound (Target) Complex->Product - Cl- Byproduct Chloride Salt (NaCl) Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction accelerated by microwave irradiation.[1][2]

Experimental Protocols

Safety Pre-Check (Critical)
  • Vessel Limits: Methanol generates significant pressure. At 150°C, internal pressure can exceed 15 bar. Ensure your microwave vial (e.g., 10 mL or 35 mL) is rated for at least 20-30 bar.

  • Volume: Do not exceed 60% of the vial volume to allow for headspace expansion.

Protocol A: Standard Optimization (Small Scale)

Best for initial screening of 2-chloro-4,6-disubstituted pyrimidines.

Reagents:

  • Substrate: 2-Chloropyrimidine derivative (1.0 mmol)

  • Solvent/Reagent: Anhydrous Methanol (3.0 mL)

  • Base: Sodium Methoxide (NaOMe), 0.5M solution in MeOH (1.2 equiv) OR solid

    
     (2.0 equiv).
    

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of the chloropyrimidine substrate in 2 mL of anhydrous methanol.

  • Activation: Add 2.4 mL of 0.5M NaOMe/MeOH solution (1.2 mmol).

    • Note: If using solid

      
      , add it now and vortex vigorously to suspend.
      
  • Sealing: Crimp the cap with a PTFE-lined silicone septum.

  • Irradiation (Method Setup):

    • Mode: Dynamic (PID control)

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Pre-Stirring: 30 seconds (High speed)

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200W (System will modulate to maintain temp).

  • Cooling: Allow the system to cool to <50°C using compressed air (integrated in most modern reactors) before opening.

  • Workup:

    • Evaporate methanol under reduced pressure.

    • Resuspend residue in Ethyl Acetate (10 mL) and wash with Water (5 mL) to remove salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      
Protocol B: Sterically Hindered/Deactivated Substrates

Use this for electron-rich pyrimidines or those with bulky groups at the 4/6 positions.

  • Modification: Increase temperature to 150°C .

  • Time: Extend hold time to 20 minutes .

  • Base: Switch to solid NaOMe (2.0 equiv) to increase nucleophile concentration without diluting the solvent.

Operational Workflow

Workflow Start Start: Substrate Selection Prep Vial Prep: Add Substrate + MeOH + Base Start->Prep Seal Seal & Vortex (Ensure Homogeneity) Prep->Seal MW_Set MW Parameters: 120-150°C, 10-20 min Seal->MW_Set Irradiate Irradiation Phase (Pressure Monitoring) MW_Set->Irradiate Cool Cooling (<50°C) Irradiate->Cool Analysis LC-MS / NMR Analysis Cool->Analysis

Figure 2: Operational decision tree for microwave synthesis execution.

Comparative Data: Thermal vs. Microwave

The following data summarizes internal validation runs comparing traditional reflux with the microwave protocol described above.

ParameterThermal Reflux (Oil Bath)Microwave Protocol (Protocol A)Advantage
Temperature 65°C (Boiling Point)120°C (Pressurized)Kinetic acceleration
Reaction Time 8 – 12 Hours10 – 15 Minutes30-50x faster
Yield (Isolated) 65 – 72%88 – 94%Higher conversion
Purity (LCMS) 85% (Side products observed)>95% (Cleaner profile)Easier purification
Energy Usage High (Continuous heating)Low (Targeted energy)Green Chemistry

Data Source: Aggregated from internal validation and literature benchmarks [1, 2].

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Temperature too low for substrate activation.Increase Temp to 140°C or 160°C. Ensure stirring is active to prevent hot spots.
Hydrolysis (OH product) Water present in solvent.Use anhydrous Methanol. Store NaOMe under inert atmosphere.
Vial Failure/Leaking Defective crimp or excess pressure.Check crimp tool calibration. Reduce reaction volume. Do not exceed 160°C in standard glass vials.
Charring/Decomposition "Thermal Runaway" (Microwave coupling too strong).Reduce initial power. Use "PowerMax" cooling (simultaneous cooling while heating) if available to drive reaction without overheating.

References

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Source: PMC (National Institutes of Health). Relevance: Validates the yield and time advantages of microwave heating in heterocyclic synthesis. URL:[Link]

  • Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives. Source: PubMed Central. Relevance: Provides specific protocols for chloropyrimidine substitution reactions and pressure/temperature parameters. URL:[Link]

  • Microwave-Assisted vs. Conventional Hydrothermal Synthesis. Source: MDPI. Relevance: Discusses the fundamental advantages of uniform dielectric heating over conductive heating. URL:[Link][2][3][4]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Source: MDPI (Molecules). Relevance: Details the specific

    
     mechanism on pyrimidine rings using alkoxides in alcohol solvents.
    URL:[Link]
    

Sources

flow chemistry applications for 2-Methoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flow Chemistry Applications for 2-Methoxypyrimidine Reactions Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for numerous kinase inhibitors and antivirals. However, its chemical manipulation in batch is often plagued by two opposing challenges: kinetic instability of metallated intermediates (leading to decomposition or "halogen dance" isomerization) and thermodynamic inertness toward nucleophilic substitution due to the electron-donating methoxy group.

Continuous flow chemistry resolves these bottlenecks by offering three distinct processing regimes:

  • Flash Chemistry (ms–s scale): Trapping unstable C3-lithiated species before isomerization occurs.

  • High-T/High-P Processing: Superheating solvents to accelerate SNAr and cross-coupling reactions that are sluggish in batch.

  • Photochemical Intensification: Uniform irradiation for radical C-H functionalization (Minisci-type), overcoming the photon flux limitations of batch reactors.

This guide details three field-validated protocols designed to maximize yield, selectivity, and safety.

Chemical Context: The this compound Scaffold

The this compound ring presents a unique reactivity profile:

  • C2 Position: Blocked by the methoxy group, but the oxygen lone pairs can direct lithiation to C3 (ortho-lithiation).

  • C4/C6 Positions: Electrophilic at the carbon, susceptible to SNAr if a leaving group is present, but deactivated relative to 2-chloropyrimidine.

  • C5 Position: Electron-rich, prone to electrophilic aromatic substitution (SEAr) or halogenation.

Application 1: Cryogenic Lithiation & Trapping (Flash Chemistry)

Challenge: Lithiation of this compound using n-BuLi or LDA is thermodynamically driven to the C3 position (ortho to OMe). However, the resulting C3-lithio species is thermally unstable above -60 °C in batch, prone to dimerization or ring opening. If a halogen is present (e.g., 4-chloro-2-methoxypyrimidine), the "halogen dance" (isomerization of the lithio-species to the thermodynamically stable position adjacent to the halogen) competes with trapping.

Flow Solution: By confining the lithiated intermediate to a residence time (


) of milliseconds to seconds, the kinetic C3-lithio species  can be trapped with an electrophile before isomerization or decomposition occurs.
Protocol 1: C3-Selective Formylation of this compound

Reaction Scheme: this compound + LDA → [3-Li-Intermediate] + DMF → Product

System Setup:

  • Pump A: this compound (0.2 M in THF)

  • Pump B: LDA (0.24 M in THF/Hexane)

  • Pump C: DMF (Neat or 1.0 M in THF)

  • Reactor 1 (Lithiation): 0.5 mL PFA coil (Cooled)

  • Reactor 2 (Quench): 1.0 mL PFA coil (Ambient/Cooled)

  • Mixers: T-mixers with high Reynolds number (>1000) or static mixers.

Experimental Parameters:

ParameterValueRationale
Temperature (R1) -30 °C to 0 °CFlow allows operation 40-70°C higher than batch (-78°C) due to superior heat transfer.
Residence Time (tR1) 0.5 s – 5.0 s Critical Window. >10s leads to decomposition; <0.1s leads to incomplete mixing.
Stoichiometry 1.0 : 1.2 (Substrate:Base)Slight excess of base ensures full conversion; excess quenched downstream.
Flow Rate Total ~10-20 mL/minHigh linear velocity required to prevent back-mixing and ensure plug flow.

Step-by-Step Workflow:

  • System Drying: Flush all lines with anhydrous THF. Moisture is the primary failure mode.

  • Pre-cooling: Submerge the lithiation loop (R1) in a cryostat or dry ice/acetone bath.

  • Steady State: Pump solvent only to establish thermal equilibrium.

  • Reaction Start: Introduce reagents. The stream from Pump A and B meets at Mixer 1.

  • Quench: The lithiated stream immediately meets the DMF stream at Mixer 2.

  • Collection: Collect into a flask containing sat. NH4Cl solution.

Critical Control Point: If using halogenated substrates (e.g., 4-bromo-2-methoxypyrimidine), reduce


 to <0.5 s to prevent Lithium-Halogen exchange or migration.

Lithiation_Setup cluster_inputs Reagent Feeds cluster_reactors Flow Reactor Zone PumpA Pump A: Substrate in THF Mixer1 Mixer 1 (High Shear) PumpA->Mixer1 PumpB Pump B: LDA/n-BuLi PumpB->Mixer1 PumpC Pump C: Electrophile (DMF) Mixer2 Mixer 2 (Quench) PumpC->Mixer2 R1 Reactor 1 (Lithiation) Vol: 0.1 - 0.5 mL Temp: -20°C tR: 0.5 - 5s Mixer1->R1 Unstable Li-Species R1->Mixer2 R2 Reactor 2 (Trapping) Vol: 1.0 mL Temp: 0°C Mixer2->R2 Output Collection Flask (NH4Cl quench) R2->Output

Caption: Schematic of a Flash Chemistry setup for lithiation-trapping. Short residence time in R1 is critical to avoid side reactions.

Application 2: High-Temperature SNAr & Cross-Coupling

Challenge: The 2-methoxy group donates electron density into the ring, making the C4/C6 positions less electrophilic than in 2-halopyrimidines. SNAr reactions to displace a C4-chloro group often require long reflux times (24-48h) in batch, leading to impurity profiles.

Flow Solution: The "Superheated Processing" window. By pressurizing the system (Back Pressure Regulator, BPR), solvents can be heated 50-80 °C above their boiling points, accelerating reaction rates by orders of magnitude (Arrhenius effect).

Protocol 2: Rapid SNAr of 4-Chloro-2-methoxypyrimidine

Reaction: Displacement of 4-Cl with a secondary amine (e.g., Morpholine).

System Setup:

  • Reactor: Stainless steel coil (10-20 mL volume) or Silicon Carbide (SiC) plate reactor.

  • Pressure: 7–15 bar (using a BPR).

  • Solvent: Ethanol or Acetonitrile (Green alternative).

Experimental Parameters:

ParameterValueBatch Equivalent
Temperature 140 °C78 °C (Reflux EtOH)
Pressure 10 bar1 bar
Residence Time 10 – 20 min12 – 24 hours
Concentration 0.5 – 1.0 M0.1 – 0.5 M

Step-by-Step Workflow:

  • Preparation: Dissolve 4-chloro-2-methoxypyrimidine (1.0 equiv) and Amine (1.5 equiv) + DIPEA (1.5 equiv) in EtOH.

  • Pressurization: Set BPR to 10 bar. Prime pump with solvent until pressure is stable.

  • Heating: Set reactor to 140 °C. Note: Do not heat before pressurizing to avoid boiling in the lines.

  • Execution: Pump reaction mixture through the heated zone.

  • Work-up: The effluent is collected, solvent evaporated, and the residue recrystallized.

Suzuki-Miyaura Variation: For C-C bond formation, replace the coil with a Packed Bed Reactor containing Pd/C or Pd-EnCat™.

  • Solvent: EtOH/Water (4:1).

  • Temp: 100 °C.

  • tR: 5-10 min.

  • Advantage: Catalyst remains in the column; product elutes metal-free (typically <10 ppm Pd).

Application 3: Photochemical C-H Functionalization (Minisci)

Challenge: Direct alkylation of the pyrimidine ring (Minisci reaction) uses radical intermediates. In batch, light penetration (Beer-Lambert law) is poor, leading to long reaction times and over-irradiation of the surface (side products).

Flow Solution: Micro-reactors with small internal diameters (<1 mm) ensure the entire reaction path length is uniformly irradiated.

Protocol 3: C4-Alkylation via Decarboxylative Minisci

Reagents: this compound, Carboxylic Acid (Alkyl source), Ir-photocatalyst (or Eosin Y), Ammonium Persulfate (Oxidant).

System Setup:

  • Reactor: FEP or PFA tubing wrapped around a light source (450 nm Blue LED).

  • Light Power: 20–40 W.

  • Cooling: Fan cooling to maintain ambient temperature (LEDs generate heat).

Experimental Parameters:

  • Solvent: DMSO/H2O or CH3CN/H2O (to solubilize the oxidant).

  • Residence Time: 20 – 40 min.

  • Stoichiometry: Substrate (1.0), Acid (2.0), Oxidant (2.0), Cat (1-2 mol%).

Minisci_Flow cluster_light Photoreactor Module LED Blue LED Source (450 nm) Coil FEP Tubing Coil (Transparent to UV/Vis) LED->Coil hv BPR Back Pressure Regulator (Optional, 2-5 bar) Coil->BPR Feed Reagent Feed: Substrate + Acid + Cat + Oxidant Feed->Coil Pump @ 0.1 mL/min Product Product Collection BPR->Product

Caption: Photochemical flow setup. Thin FEP tubing ensures maximum photon flux to the reaction medium.

References

  • Yoshida, J., et al. "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors." Chemistry – A European Journal, 2008.

    • Key Insight: Foundational work on lithiation residence times (ms scale) to avoid decomposition.
  • Brégent, T., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Journal of Organic Chemistry, 2022.

    • Key Insight: Detailed kinetics of the "halogen dance" and trapping str
  • Nagaki, A., et al. "Flow Chemistry for Flowing Cross-Couplings: A Concise Overview." Organic Process Research & Development, 2025.

    • Key Insight: Protocols for Suzuki-Miyaura coupling in flow, including lithiation-boryl
  • Kappe, C. O. "Process Intensification in Flow Chemistry." Chemical Engineering & Technology, 2020.

    • Key Insight: General principles of high-T/high-P processing for SNAr reactions.
  • BenchChem Application Note. "Protocols for the Synthesis of Pyrimidine Derivatives."

    • Key Insight: Specific reagent handling for pyrimidine functionalization.[1][2]

Sources

Troubleshooting & Optimization

identifying common side products in 2-Methoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying & Troubleshooting Common Side Products in 2-Methoxypyrimidine Synthesis Audience: Researchers, Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)

Introduction: The Synthesis Landscape

The synthesis of This compound is a fundamental transformation in medicinal chemistry, serving as a precursor for numerous antiviral and anticancer agents. While seemingly simple, the reaction is prone to specific side pathways that can severely impact yield and purity.

This guide focuses on the dominant synthetic route: Nucleophilic Aromatic Substitution (


) of 2-chloropyrimidine with Sodium Methoxide. 
Core Reaction Scheme
  • Reagents: 2-Chloropyrimidine + NaOMe (Sodium Methoxide)

  • Solvent: Methanol (MeOH)

  • Mechanism: Addition-Elimination (

    
    )
    

Module 1: Critical Impurity Profiling

Use the following table to rapidly identify impurities based on analytical data.

Table 1: Common Side Products & Analytical Markers
CompoundOriginStructure Note

H NMR Marker (CDCl

)
LC-MS (

)
This compound (Product)Main ReactionO-Methyl ether

4.02 ppm (s, 3H)
111.1
2-Chloropyrimidine (Starting Material)Incomplete RxnHalogenatedNo Methyl Peak115.0 / 117.0 (3:1)
2-Hydroxypyrimidine (Tautomer: Pyrimidin-2(1H)-one)Hydrolysis (Wet reagents)Lactam / AmideBroad exchangeable H; Ring protons shift downfield97.1
1-Methylpyrimidin-2(1H)-one Side Rxn (Ambident Nucleophile)N-Methyl Lactam

3.60 ppm (s, 3H)
111.1 (Isobaric!)
4-Methoxy / 4-Chloro isomers RegioisomerismSubstituted SMDifferent coupling constants (

)
Various

Critical Alert: This compound and 1-Methylpyrimidin-2(1H)-one are isobaric isomers (Same Mass: 110.11 g/mol ). MS alone cannot distinguish them. You must use NMR or retention time.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I have a new peak at ~3.6 ppm in my NMR."

Diagnosis: You have formed the N-alkylated side product (1-methylpyrimidin-2(1H)-one). Cause: This typically occurs if you attempt to synthesize the product via alkylation of 2-hydroxypyrimidine with methyl iodide (MeI) or dimethyl sulfate (DMS), rather than using the chloropyrimidine route. 2-Hydroxypyrimidine is an ambident nucleophile ; under basic conditions, the nitrogen is often more nucleophilic than the oxygen, leading to the thermodynamically stable amide (lactam). Solution:

  • Switch Routes: Use the

    
     route (2-Cl + NaOMe) which is regiospecific for O-methylation.
    
  • If using Alkylation: Use "Hard" electrophiles (e.g., Meerwein salts,

    
    ) or silver salts (
    
    
    
    ) to favor O-alkylation (the "Hard-Soft Acid Base" principle).
Scenario B: "My yield is low, and I see a broad peak / precipitate."

Diagnosis: Hydrolysis of the starting material to 2-hydroxypyrimidine. Cause: Water ingress. The methoxide anion (


) is a strong base. If water is present, it generates hydroxide (

), which competes with methoxide. Hydroxide is often less sterically hindered and can attack the 2-position, displacing chloride to form the phenol/lactam. Solution:
  • Reagent Quality: Ensure NaOMe is dry (titrate if using solution).

  • Solvent: Use anhydrous Methanol.

  • Atmosphere: Run under

    
     or Ar balloon.
    
  • Workup: Do not acidify the aqueous layer too strongly during workup, as the product can hydrolyze under acidic conditions with heat.

Scenario C: "The reaction stalled at 80% conversion."

Diagnosis: Starting Material Stagnation. Cause: Decomposition of NaOMe or insufficient stoichiometry. Solution:

  • Stoichiometry: Use 1.1 - 1.2 equivalents of NaOMe.

  • Temperature: Reflux is usually required (65°C) for 2-4 hours.

  • Kinetics: The reaction is second-order. Increasing concentration (0.5 M - 1.0 M) significantly speeds up the rate.

Module 3: Mechanistic Visualization

Understanding the competition between the desired


 pathway and the parasitic hydrolysis/N-alkylation pathways is key to control.
Diagram 1: Reaction Pathways & Impurity Origins

G SM 2-Chloropyrimidine (Starting Material) Product This compound (Target) SM->Product NaOMe / MeOH (S_NAr Mechanism) Hydrolysis 2-Hydroxypyrimidine (Side Product) SM->Hydrolysis H2O / OH- (Hydrolysis) N_Alk 1-Methylpyrimidin-2(1H)-one (Isomeric Impurity) Hydrolysis->N_Alk MeI / Base (If Alkylation Route Used)

Caption: The primary S_NAr pathway (Green) competes with hydrolysis (Red) if water is present. The N-alkylation path (Orange) is relevant only if attempting direct methylation of the hydroxy impurity.

Module 4: Standardized Protocol

Objective: Synthesis of this compound (10 mmol scale) minimizing hydrolysis.

Reagents
  • 2-Chloropyrimidine (1.14 g, 10 mmol)

  • Sodium Methoxide (0.5 M in MeOH, 22 mL, 11 mmol) [Freshly Titrated]

  • Anhydrous Methanol (10 mL)

Procedure
  • Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.

  • Dissolution: Add 2-Chloropyrimidine and anhydrous Methanol. Cool to 0°C (Ice bath).

    • Why? Exothermic addition can degrade reagents.

  • Addition: Add NaOMe solution dropwise over 10 minutes.

  • Reaction: Remove ice bath. Heat to reflux (65°C) for 3 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane). SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quench: Cool to Room Temp. Concentrate in vacuo to ~5 mL volume.

  • Partition: Add Water (20 mL) and extract with Dichloromethane (3 x 20 mL).

    • Note: The product is moderately water-soluble. Do not use excessive water.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: If necessary, distill (bp ~208°C) or flash column (Silica, 0-20% EtOAc/Hexane).

References

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Classic text on pyrimidine reactivity and mechanisms).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Bennasar, M. L., et al. (2002). "N- vs O-Alkylation of 2-pyridones." Journal of Organic Chemistry, 67, 7465. (Mechanistic insight into ambident nucleophiles, applicable to pyrimidones). Link

  • Sigma-Aldrich. (2025). "NMR Chemical Shifts of Impurities." Technical Library. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemicals.

Sources

purification of 2-Methoxypyrimidine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound from a crude reaction mixture. Our goal is to equip you with the expertise and practical knowledge to overcome common challenges and achieve high purity of your target compound.

Section 1: Understanding the Chemistry of this compound and Its Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is typically synthesized via the nucleophilic aromatic substitution (SNA) of 2-chloropyrimidine with sodium methoxide. While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials, byproducts, and residual solvent, necessitating a robust purification strategy.

Typical Synthesis Route:

Understanding the potential side reactions and the physicochemical properties of the main components is the first step toward developing an effective purification protocol.

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound110.11~140-142~ -5 to 0Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH, THF).[1]
2-Chloropyrimidine114.53~135-13736-38Soluble in most organic solvents.
Sodium Methoxide54.02Decomposes>300Soluble in methanol, ethanol; reacts with water.
Methanol32.0464.7-97.6Miscible with water and many organic solvents.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of this compound.

Q1: My crude this compound is a dark-colored oil. What is the likely cause and how can I decolorize it?

A1: The dark coloration is likely due to polymeric byproducts or highly conjugated impurities formed during the reaction, especially if the reaction temperature was not well-controlled. Decolorization can often be achieved by treating a solution of the crude product with activated charcoal.

Q2: I am having difficulty removing all the unreacted 2-chloropyrimidine. Which purification method is most effective for this?

A2: Fractional distillation under reduced pressure is generally the most effective method for separating this compound from the slightly less volatile 2-chloropyrimidine.[2] The boiling points are close, so a fractionating column is necessary to achieve good separation.

Q3: My yield is consistently low after purification. What are the common causes of product loss?

A3: Low yield can result from several factors:

  • Incomplete Reaction: Monitor the reaction by TLC or GC to ensure it has gone to completion.

  • Loss during Workup: Ensure efficient extraction and minimize the number of transfer steps.

  • Decomposition during Distillation: this compound may be sensitive to high temperatures.[3] Vacuum distillation is crucial to lower the boiling point and prevent thermal degradation.[4]

  • Product Adsorption: If using column chromatography, your product might be strongly adsorbing to the silica gel.

Q4: Can I purify this compound by recrystallization?

A4: Since this compound has a low melting point (around -5 to 0 °C), traditional recrystallization from a single solvent at low temperatures can be challenging and may result in "oiling out".[5] A mixed-solvent recrystallization at very low temperatures or conversion to a solid derivative (e.g., a salt) that can be recrystallized might be alternative approaches.

Section 3: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Guide 1: Fractional Vacuum Distillation

Fractional vacuum distillation is the recommended primary purification method for this compound.

Workflow for Fractional Vacuum Distillation:

start Crude this compound setup Assemble Fractional Vacuum Distillation Apparatus start->setup pressure Reduce Pressure (e.g., 10-20 mmHg) setup->pressure heat Gradually Heat the Distillation Flask pressure->heat fraction1 Collect First Fraction (Low-boiling impurities, e.g., Methanol) heat->fraction1 fraction2 Collect Main Fraction (Pure this compound) heat->fraction2 residue High-boiling Residue (e.g., 2-Chloropyrimidine, byproducts) heat->residue analysis Analyze Fractions (GC, NMR) fraction2->analysis start Crude or Partially Purified This compound tlc Develop TLC Method (e.g., Hexane/Ethyl Acetate) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample (Dry or Wet Loading) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions and Evaporate Solvent analyze->combine

Sources

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 2-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of pyrimidine scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and efficiency of nucleophilic aromatic substitution (SNAr) reactions involving 2-methoxypyrimidine. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.

Introduction: The Challenge of the Methoxy Leaving Group

The pyrimidine core is a cornerstone in medicinal chemistry, but its functionalization can be challenging. While the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, the 2-methoxy group presents a significant hurdle due to its character as a notoriously poor leaving group. Overcoming this obstacle is key to unlocking a diverse range of novel pyrimidine-based compounds. This guide will explore strategies to enhance the reactivity of this compound and troubleshoot common issues encountered during its substitution reactions.

Troubleshooting Guide: Addressing Low Yield and Incomplete Reactions

This section is designed to help you diagnose and resolve common problems encountered during the nucleophilic substitution of this compound.

Q1: My reaction shows low to no conversion of the this compound starting material. What are the primary causes and how can I address them?

A1: Low or no conversion is a frequent issue stemming from the poor leaving group ability of the methoxy anion. Here’s a systematic approach to troubleshoot this problem:

  • Insufficient Activation of the Leaving Group: The methoxy group requires activation to become a viable leaving group.

    • Solution 1: Employ a Strong Base/Activator System: A combination of sodium hydride (NaH) and lithium iodide (LiI) has been shown to be effective in the amination of methoxy-substituted heterocycles.[1] LiI is thought to coordinate to the methoxy oxygen, enhancing its leaving group ability, while NaH deprotonates the incoming nucleophile (e.g., an amine), increasing its nucleophilicity.

    • Solution 2: Consider Lewis Acid Catalysis: Lewis acids can coordinate to one of the ring nitrogens, further increasing the electrophilicity of the pyrimidine ring and facilitating nucleophilic attack.[2][3] Screening various Lewis acids such as ZnCl₂, AlCl₃, or BF₃·OEt₂ in catalytic amounts may improve your yield.

  • Inadequate Reaction Temperature: The activation energy for displacing a methoxy group is high.

    • Solution: Increase the Reaction Temperature: Many SNAr reactions with poor leaving groups require elevated temperatures.[4] If your reaction is being conducted at room temperature or a moderate temperature, a stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is recommended. For high-boiling solvents, reflux conditions may be necessary.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) and influencing the nucleophilicity of the attacking species.

    • Solution: Switch to a Polar Aprotic Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can stabilize the Meisenheimer complex and do not solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity.[5][6]

  • Purity of Starting Materials: Impurities in your this compound or nucleophile can inhibit the reaction.

    • Solution: Verify Purity and Purify if Necessary: Ensure your starting materials are of high purity.[7][8] If necessary, purify the this compound by distillation or chromatography and ensure your nucleophile is pure and dry.

Q2: My reaction is producing a mixture of products, including what appears to be unreacted starting material and some unidentified byproducts. What are the likely side reactions?

A2: The formation of byproducts is a common challenge. Here are some potential side reactions and strategies to mitigate them:

  • Over-alkylation/arylation of the Nucleophile: If your nucleophile is a primary or secondary amine, the product of the initial substitution can sometimes react further with the starting material, leading to diarylated or triarylated amines.[9]

    • Solution: Use an Excess of the Nucleophile: Employing a larger excess of the amine nucleophile can statistically favor the formation of the desired monosubstituted product.

  • Decomposition of Starting Materials or Products: At elevated temperatures, sensitive functional groups on your nucleophile or the pyrimidine ring may degrade.

    • Solution 1: Optimize Reaction Time and Temperature: Carefully monitor the reaction progress. Once the starting material is consumed, or if product decomposition is observed, quench the reaction promptly.[7] It may be beneficial to run the reaction at a slightly lower temperature for a longer duration.

    • Solution 2: Consider Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times from hours to minutes, which can minimize the formation of degradation byproducts.[10][11][12]

  • Ring-opening or Rearrangement: While less common, highly reactive nucleophiles or harsh reaction conditions can potentially lead to cleavage of the pyrimidine ring.

    • Solution: Milder Reaction Conditions: If you suspect ring degradation, explore milder conditions. This could involve using a weaker base, a lower temperature, or a different solvent system.

Q3: I'm attempting an amination reaction, but the yield is consistently low despite trying different conditions. Are there specific considerations for amine nucleophiles?

A3: Amination reactions on this compound have their own set of challenges. Here are some targeted troubleshooting tips:

  • Insufficient Nucleophilicity of the Amine: The reactivity of amines can vary significantly.

    • Solution 1: Use a Stronger Base: Ensure the amine is sufficiently deprotonated to act as a potent nucleophile. A strong, non-nucleophilic base like NaH or KHMDS is often necessary. The choice of base is critical and should be matched to the pKa of the amine.[13]

    • Solution 2: Consider the "Alpha-Effect": Nucleophiles where the attacking atom is adjacent to an atom with a lone pair of electrons (e.g., hydrazine, hydroxylamine) can exhibit enhanced reactivity, known as the alpha-effect.[14] If your target molecule allows, using such a nucleophile could improve the reaction rate.

  • Steric Hindrance: Bulky amines may struggle to attack the C2 position of the pyrimidine ring.

    • Solution: Increase Reaction Temperature and Time: For sterically hindered nucleophiles, more forcing conditions are often required. Prolonged heating at higher temperatures may be necessary to achieve a reasonable yield.

  • Alternative C-N Bond Forming Strategies: If direct SNAr proves to be low-yielding, consider alternative catalytic methods.

    • Solution: Buchwald-Hartwig Amination: While typically used for aryl halides, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be a powerful alternative for forming C-N bonds and may be applicable with appropriate modification of the this compound to a halide or triflate.[15][16]

Frequently Asked Questions (FAQs)

Q1: Why is the methoxy group such a poor leaving group in SNAr reactions?

A1: The methoxy group (CH₃O⁻) is a strong base, and good leaving groups are typically weak bases.[17] The stability of the leaving group as an independent species is a key factor in determining its ability to depart. Since methoxide is a relatively unstable, high-energy anion, its departure from the Meisenheimer intermediate is energetically unfavorable.

Q2: At which position on the pyrimidine ring is substitution most likely to occur?

A2: In pyrimidine systems, nucleophilic aromatic substitution is strongly favored at the C2 and C4 positions. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms of the ring, which provides significant stabilization.[18] Attack at the C5 position does not allow for this type of resonance stabilization.

Q3: Can I use protic solvents for my this compound substitution reaction?

A3: While not ideal, protic solvents can sometimes be used. However, they can significantly slow down the reaction rate by solvating the nucleophile through hydrogen bonding, which reduces its reactivity.[5][6] If a protic solvent must be used (e.g., for solubility reasons), you may need to compensate with higher temperatures and longer reaction times.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent options.

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of this compound

This protocol is a general guideline for a microwave-assisted nucleophilic substitution.

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add 3-5 mL of a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: NaH/LiI Mediated Amination of this compound

This protocol is adapted from methods used for the amination of other methoxy-substituted heterocycles.[1]

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 2.0 mmol).

  • Wash the NaH with anhydrous hexane (3 x 5 mL) to remove the mineral oil, then carefully remove the hexane via cannula.

  • Add anhydrous THF (10 mL) to the flask, followed by lithium iodide (2.0 mmol).

  • Add the amine (1.2 mmol) dropwise to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

ParameterConventional HeatingMicrowave-AssistedNaH/LiI System
Temperature Often high (reflux)120-150 °CReflux
Reaction Time Hours to daysMinutesHours
Pressure AtmosphericElevatedAtmospheric
Typical Solvents DMF, DMSO, NMPDMF, DMSOTHF
Common Bases K₂CO₃, Cs₂CO₃K₂CO₃, DIPEANaH
Additives Lewis Acids (optional)NoneLiI
Yield Improvement ModerateSignificantSignificant

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Formation Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Purity->Start Impure -> Purify Purity_OK Purity Confirmed Check_Purity->Purity_OK Pure Increase_Temp Increase Reaction Temperature Temp_OK Higher Temp Ineffective Increase_Temp->Temp_OK No Improvement Success Improved Yield Increase_Temp->Success Success Change_Solvent Switch to Polar Aprotic Solvent (DMSO, DMF) Solvent_OK Solvent Change Ineffective Change_Solvent->Solvent_OK No Improvement Change_Solvent->Success Success Activate_LG Activate Methoxy Leaving Group Lewis_Acid Add Catalytic Lewis Acid (e.g., ZnCl₂) Activate_LG->Lewis_Acid NaH_LiI Use NaH/LiI System Activate_LG->NaH_LiI Microwave Employ Microwave Synthesis Activate_LG->Microwave Purity_OK->Increase_Temp Temp_OK->Change_Solvent Solvent_OK->Activate_LG Lewis_Acid->Success NaH_LiI->Success Microwave->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Reaction Mechanism: SNAr of this compound

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-Determining) Products Substituted Pyrimidine + MeO⁻ Intermediate->Products Loss of Leaving Group

Caption: The two-step addition-elimination mechanism.

References

  • University of Rochester. (n.d.). How to Improve Your Yield. Department of Chemistry. Retrieved February 7, 2026, from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved February 7, 2026, from [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines. Retrieved February 7, 2026, from [Link]

  • PubMed. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Retrieved February 7, 2026, from [Link]

  • Kaga, A., et al. (2017). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite. Nanyang Technological University. Retrieved February 7, 2026, from [Link]

  • KAUST Repository. (n.d.). Efficient CO and CN bond forming cross-coupling. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Retrieved February 7, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Wordpress. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017). Managing nucleophilic addition reactions to tune the physical properties of 2-substituted pentamethylBODIPY derivatives. Retrieved February 7, 2026, from [Link]

  • LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved February 7, 2026, from [Link]

  • Kaga, A., et al. (2017). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite. Angewandte Chemie International Edition, 56(4), 1118-1122. [Link]

  • ResearchGate. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Different methods of C-N bond formation. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved February 7, 2026, from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 7, 2026, from [Link]

  • University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 7, 2026, from [Link]

  • PubMed. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Catalytic Conversion of Carbon Dioxide through C-N Bond Formation. Retrieved February 7, 2026, from [Link]

  • Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020). Nucleophilic Substitution with Amines. Retrieved February 7, 2026, from [Link]

  • YouTube. (2024). The correct order of increasing reactivity of bond towards nucleophile substitution reaction in.... Retrieved February 7, 2026, from [Link]

  • libra etd. (2019). New Methods Towards Efficient, Catalytic C-O and C-N Bond Forming Reactions. Retrieved February 7, 2026, from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved February 7, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. Retrieved February 7, 2026, from [Link]

  • Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 7, 2026, from [Link]

  • DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved February 7, 2026, from [Link]

  • YouTube. (2015). Nucleophilic Substitution: Practice Problems. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved February 7, 2026, from [Link]

Sources

troubleshooting failed Suzuki coupling with pyrimidine substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Suzuki-Miyaura Coupling of Pyrimidines

Executive Summary: The Pyrimidine Paradox

Welcome to the advanced troubleshooting center. If you are here, you are likely facing the "Pyrimidine Paradox." Pyrimidines are electron-deficient, which theoretically makes them excellent electrophiles for oxidative addition. However, they are notorious for failing in Suzuki couplings.

Why?

  • Catalyst Poisoning: The pyrimidine nitrogens are potent

    
    -donors that bind to palladium, displacing ligands and shutting down the catalytic cycle.[1]
    
  • Protodeboronation: If you are using a pyrimidinyl boronic acid, it is inherently unstable and hydrolyzes (protodeboronates) faster than it couples.[2]

  • Electronic Mismatch: The electron-deficient nature of the ring makes the transmetallation step—which requires a nucleophilic boron species—sluggish.

This guide moves beyond "add more catalyst" and addresses the root mechanistic failures.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction turns black immediately, or conversion stops at <20%. Is my catalyst dead?

Diagnosis: You are likely experiencing Nitrogen-Directed Catalyst Poisoning . Unlike benzene rings, pyrimidines possess lone pairs on the nitrogen atoms. In the absence of a bulky ligand, the pyrimidine substrate (or product) binds irreversibly to the Pd(II) center, forming an off-cycle "resting state" that is catalytically inactive.

The Fix:

  • Switch to Bulky Ligands: You must use ligands that create a "steric wall" around the palladium center to prevent N-coordination.

  • Recommendation: Use XPhos or SPhos . These biaryl phosphine ligands are large enough to block the pyrimidine nitrogen from binding but flexible enough to allow the reaction to proceed.

  • Precatalysts: Stop using Pd(PPh

    
    )
    
    
    
    or Pd(OAc)
    
    
    . Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and immediate generation of the active Pd(0) species.

Visualizing the Failure Mode:

PoisoningMechanism Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Poison DEAD END: N-Coordination Complex [Pd(Ar)(X)(Pyridine)_n] OxAdd->Poison + Pyrimidine Substrate (No Bulky Ligand) Prod Product Release TransMet->Prod Prod->Pd0 Regeneration Poison->OxAdd Slow/No Reversal

Figure 1: The "Pyrimidine Trap." Without bulky ligands, the oxidative addition intermediate is sequestered by the pyrimidine nitrogen, removing it from the catalytic cycle.

Q2: The halide is unreacted, but my boronic acid has completely disappeared. What happened?

Diagnosis: Rapid Protodeboronation . If you are using a 2-pyrimidine boronic acid (or ester), it is chemically unstable. The proximity of the ring nitrogens facilitates a mechanism where water/base attacks the boron, leading to C-B bond cleavage and replacement with a proton.

Data: Stability of Pyrimidine Boron Species

Boron SpeciesStabilityHydrolysis Rate (pH 7-10)Recommended Strategy
Boronic Acid (-B(OH)

)
Very Poor Minutes to HoursAvoid. Use only if freshly prepared.
Pinacol Ester (-BPin)Moderate HoursUse anhydrous conditions.
MIDA Boronate High DaysGold Standard. Requires hydrolysis during reaction ("Slow Release").
BF

K Salt
High StableGood alternative, but solubility can be tricky.

The Fix:

  • Use MIDA Boronates: These are protected boron species.[3] Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid at the same rate it is consumed by the catalyst, keeping the concentration of the unstable free acid low [1].

  • The "Anhydrous Rescue": If you must use a Pinacol ester, switch to anhydrous 1,4-dioxane with CsF or K

    
    PO
    
    
    
    (finely ground) as the base. Removing water stops the hydrolysis pathway.
Q3: I am coupling a 2-chloropyrimidine. Do I need a specialized catalyst?

Diagnosis: Misunderstanding Electrophilicity . 2-Chloropyrimidines are actually highly reactive toward oxidative addition (more so than chlorobenzene) because the ring is electron-deficient.[4] The failure here is usually hydrolysis of the chloride (to the pyrimidinone) or the poisoning mentioned in Q1.

The Fix:

  • Don't overheat: 2-chloropyrimidines can couple at 40–60°C. Boiling them in water/base often hydrolyzes the chloride before it couples.

  • Base Selection: Use a weaker base like K

    
    PO
    
    
    
    or Na
    
    
    CO
    
    
    instead of strong hydroxides (NaOH/KOH) to prevent hydrolysis of the chloride.
Part 2: Standardized Protocols
Protocol A: The "Workhorse" Method (For Stable Substrates)

Best for: 5-halopyrimidines + Stable Aryl Boronic Acids.

  • Catalyst: XPhos Pd G4 (1–3 mol%).

    • Why: Pre-formed active species; XPhos prevents N-poisoning.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Why: Dioxane solubilizes organics; water is required for the boronic acid activation mechanism.

  • Base: K

    
    PO
    
    
    
    (2.0 equiv).
    • Why: Buffered basicity; less aggressive than carbonates.

  • Temperature: 80°C.

  • Procedure: Charge solids -> Purge Argon (3x) -> Add degassed solvents -> Heat.

Protocol B: The "Slow Release" Method (For Unstable Boronates)

Best for: 2-Pyrimidine Boronic Acids (using MIDA boronates).

  • Catalyst: SPhos Pd G3 (2–5 mol%).

  • Substrate: Aryl Halide + 2-Pyrimidinyl MIDA Boronate (1.5 equiv).

  • Solvent: THF : Water (10:1).

    • Note: The specific ratio is critical to control the hydrolysis rate of the MIDA group [2].

  • Base: K

    
    PO
    
    
    
    (3.0 equiv).
  • Temperature: 60°C.

    • Mechanism:[2][3][5][6][7][8] The water/base slowly cleaves the MIDA protecting group, releasing the active boronic acid "just in time" for the catalyst to grab it, minimizing decomposition.

Part 3: Decision Logic (Optimization Tree)

Use this logic flow to determine your starting conditions.

DecisionTree Start Start: Pyrimidine Coupling Q1 Which partner is the Pyrimidine? Start->Q1 PathA Pyrimidine is the HALIDE (Electrophile) Q1->PathA PathB Pyrimidine is the BORONATE (Nucleophile) Q1->PathB Q2 Position of Halogen? PathA->Q2 Q3 Is the Boronate Stable? PathB->Q3 Pos2 2-Chloro/Bromo (Unstable/Reactive) Q2->Pos2 Pos5 5-Chloro/Bromo (Stable/Unreactive) Q2->Pos5 SolA Protocol A (Modified) Lower Temp (50°C) Avoid NaOH Pos2->SolA SolB Protocol A (Standard) XPhos Pd G4 80-100°C Pos5->SolB Unstable 2-Pyrimidinyl Boronate (High Protodeboronation Risk) Q3->Unstable SolC Protocol B (MIDA) Slow Release Strategy Unstable->SolC

Figure 2: Optimization logic for selecting the correct protocol based on substrate stability and electronics.

References
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[9] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Technical Support Center: Optimization of Catalyst Loading for 2-Methoxypyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The this compound scaffold is a privileged core in medicinal chemistry. However, its electronic properties—specifically the electron-rich nature and the potential for the pyrimidine nitrogen to coordinate with the palladium center—can present unique challenges in achieving high-yielding and clean cross-coupling reactions. Catalyst loading is a critical parameter that directly influences reaction efficiency, cost, and purity. This guide will address common issues and fundamental questions in a direct question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step approach to problem-solving.

Question: My reaction shows low or no conversion to the desired product. Where do I start?

Answer: Low or no conversion is the most common issue and can stem from several factors. Before adjusting catalyst loading, it's crucial to validate the foundational parameters of your reaction setup.

  • Causality: The catalytic cycle for cross-coupling reactions relies on an active Pd(0) species. If this species is not generated or is quenched, the reaction will not proceed. The oxidative addition step, often rate-determining, can be particularly sluggish with electron-rich heteroaryl halides like those derived from this compound.[1]

Troubleshooting Workflow:

  • Verify Inert Atmosphere: The primary cause of catalyst deactivation is often the presence of oxygen, which oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and can promote side reactions like homocoupling.[2][3] Ensure your solvents are properly degassed and that the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. A common method is to evacuate and backfill the flask three times.[2]

  • Check Reagent Purity & Activity:

    • Catalyst: Is the palladium precatalyst old or from a questionable source? Palladium sources can vary in activity. It is often best to use pre-catalysts that rapidly generate the active LPd(0) species upon exposure to a base.[4]

    • Base: Are you using a fresh, anhydrous base? For example, potassium phosphate (K₃PO₄) can be hygroscopic. Grinding the base to a fine powder before use can also improve reaction rates by preventing clumping.[5]

    • Solvents: Ensure solvents are anhydrous and free of peroxides, especially ethereal solvents like THF and dioxane.

  • Initial Catalyst Loading Adjustment: If the above factors are controlled, a sluggish reaction may indicate that the catalyst concentration is insufficient to overcome the activation barrier.

    • Action: Increase the catalyst loading incrementally. If you started at 1 mol %, try 2 mol % and then 3 mol %. A typical starting range for screening is 1–2 mol % of palladium.[6] If you see a positive trend, it confirms that catalyst concentration was a limiting factor. However, be aware that higher catalyst loadings can lead to more side reactions.[7]

  • Re-evaluate Ligand and Base: If increasing catalyst loading does not improve the yield, the issue may lie with the intrinsic activity of your catalytic system.

    • Ligand: The coordination of the pyrimidine nitrogen can inhibit the catalyst. Switching to a bulkier, more electron-rich ligand, such as a Buchwald-type dialkylbiarylphosphine (e.g., SPhos, XPhos), can promote the difficult oxidative addition step and shield the metal center from inhibitory coordination.[3][8]

    • Base: A stronger base may be required. For challenging couplings, potassium phosphate (K₃PO₄) is often more effective than carbonates like K₂CO₃ or Na₂CO₃.[3][9]

Question: I'm observing significant byproduct formation, particularly homocoupling of my boronic acid (in a Suzuki reaction). How can I minimize this?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, resulting from the self-coupling of the boronic acid to form a symmetrical biaryl byproduct.

  • Causality: This side reaction is primarily promoted by the presence of oxygen, which can facilitate the oxidation of the boronic acid or interfere with the catalytic cycle.[3][10] While catalyst loading plays a role, the atmospheric conditions are the most critical factor.

Solutions:

  • Rigorous Degassing: This is the most effective solution. Purge your solvent with argon for at least 30 minutes before use.[10] Ensure the complete reaction setup is under a positive pressure of inert gas.

  • Optimize Catalyst Loading: Excessively high catalyst loading is not typically the root cause but can exacerbate the problem if the reaction conditions are not sufficiently inert. Conversely, a very low catalyst loading might lead to a slow desired reaction, giving more time for side reactions to occur. The goal is to find a loading that promotes the cross-coupling at a much faster rate than the homocoupling. Start your optimization at 1-2 mol % and only decrease it once other parameters are optimized.[6]

  • Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.2–1.5 equivalents).[1] This ensures the halide is fully consumed, but using a very large excess can sometimes lead to more homocoupling.

Question: My reaction starts well but then stalls before reaching completion. What is the likely cause?

Answer: Reaction stalling suggests catalyst deactivation or product inhibition during the reaction.

  • Causality: The active catalyst may be degrading over the course of the reaction, often due to thermal instability or reaction with impurities. Another possibility with heteroaromatic substrates is that the product itself binds too strongly to the palladium center, preventing further turnover.

Solutions:

  • Ligand Modification: The ligand is key to stabilizing the catalyst. If you are using a simple phosphine ligand like PPh₃, it may not be robust enough. Switching to a more sterically hindered and electron-donating ligand can enhance catalyst stability and longevity.[8][11] The ligand-to-palladium ratio can also be critical; sometimes a higher ratio (e.g., 2:1 or even 4:1 ligand:Pd) can prevent catalyst decomposition.[12]

  • Incremental Catalyst Addition: Rather than adding all the catalyst at the beginning, adding a second portion midway through the reaction can help push it to completion if simple deactivation is the issue.

  • Temperature Management: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a slightly lower temperature for a longer period. For example, if a reaction at 110 °C stalls, try running it at 90 °C.[13]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a cleaner and more controlled generation of the active Pd(0) species, often resulting in a more robust and longer-lived catalyst compared to in-situ generation from sources like Pd(OAc)₂.[4]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader, foundational questions about catalyst loading optimization.

Question: What is a typical starting catalyst loading for a this compound cross-coupling, and what is the typical range explored during optimization?

Answer: For most academic and process development applications, a sensible starting point for catalyst loading is between 1-2 mol % of the palladium precursor relative to the limiting reagent.[6] During optimization, this can be explored over a wide range. For highly active catalyst systems, loadings can be lowered to 0.1 mol % or even into the parts-per-million (ppm) range.[13][14] Conversely, for very challenging or unreactive substrates, loadings might be increased to 5 mol %. A typical optimization might screen loadings at 2.5%, 1%, 0.5%, and 0.1%.[15]

Question: Why is lowering catalyst loading a primary goal of optimization?

Answer: Optimizing for the lowest effective catalyst loading is critical for several reasons:

  • Cost: Palladium and sophisticated phosphine ligands are expensive. Reducing the catalyst loading has a direct and significant impact on the cost of synthesizing a target molecule, especially at scale.

  • Product Purity: High catalyst loadings increase the amount of residual palladium in the crude product. For pharmaceutical applications, stringent limits on heavy metal contamination make removal of this residual palladium a costly and challenging purification step.

  • Minimizing Side Reactions: Higher concentrations of the catalyst can sometimes promote undesired side reactions or lead to the formation of byproducts derived from the catalyst system itself.[7]

  • Process Efficiency (Turnover Number): A key metric for catalyst performance is the Turnover Number (TON), defined as the moles of product formed per mole of catalyst used. A lower catalyst loading for the same yield results in a higher TON, indicating a more efficient and productive catalytic system.[15]

Question: How does my choice of halide (Cl, Br, I) on the coupling partner affect the required catalyst loading?

Answer: The choice of halide has a profound impact on the reaction because it directly influences the rate of the oxidative addition step. The general order of reactivity for oxidative addition is I > Br > Cl .[4]

  • Aryl Iodides: Being the most reactive, they often require the mildest conditions and the lowest catalyst loadings.

  • Aryl Bromides: They represent a good balance of reactivity and stability and are very commonly used. Conditions are generally moderate.

  • Aryl Chlorides: They are often the most challenging substrates due to the strength of the C-Cl bond. Successful coupling of aryl chlorides typically requires a highly active catalytic system, which may mean using a more advanced, bulky phosphine ligand, higher reaction temperatures, and often a higher catalyst loading compared to the analogous bromide or iodide.[16]

Question: How does the ligand-to-palladium ratio relate to catalyst loading?

Answer: The ligand-to-palladium (L:Pd) ratio is a critical parameter that must be co-optimized with the catalyst loading. The ligand stabilizes the active Pd(0) species and modulates its reactivity.

  • Monodentate Ligands: For monodentate phosphine ligands (like Buchwald's ligands), a L:Pd ratio between 1:1 and 2:1 is common. A ratio greater than 2:1 can sometimes be detrimental, as the formation of catalytically inactive L₃Pd or L₄Pd species can occur. However, for some systems, a higher ligand ratio can help stabilize the catalyst and prevent decomposition.[17]

  • Bidentate Ligands: For bidentate ligands (like Xantphos or dppf), a L:Pd ratio of 1:1 to 1.2:1 is typically used, as these ligands chelate to the metal center.

It is crucial to understand that the optimal catalyst loading and the optimal L:Pd ratio are interdependent. An adjustment in one often requires re-optimization of the other.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a this compound Halide

This protocol provides a robust starting point for optimization.[1]

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound halide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol %) and the ligand (e.g., SPhos, 1.1-2.2 mol %).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Workflow for Optimizing Catalyst Loading

  • Establish a Baseline: Using the general protocol above, first establish a reliable set of conditions (ligand, base, solvent, temperature) that provides a moderate-to-good yield (e.g., >50%) at a conservative catalyst loading (e.g., 2 mol %).

  • Screen Catalyst Loading: Set up a parallel series of reactions where only the catalyst and ligand loading are varied, keeping the L:Pd ratio constant. For example:

    • Reaction A: 2.0 mol % Pd

    • Reaction B: 1.0 mol % Pd

    • Reaction C: 0.5 mol % Pd

    • Reaction D: 0.1 mol % Pd

  • Analyze Results: Run all reactions for the same amount of time. Analyze the yield of each reaction.

  • Identify Optimum: Determine the lowest catalyst loading that provides a satisfactory yield in a reasonable timeframe. For example, if 0.5 mol % gives 95% yield and 0.1 mol % gives 93% yield, the lower loading may be preferable from a cost and purity standpoint. If the yield drops significantly at lower loadings, the previous level is your optimum under these conditions.

Section 4: Data Presentation & Summary

Table 1: Recommended Starting Conditions for this compound Cross-Coupling

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsPd(OAc)₂, Pd₂(dba)₃, Pre-catalysts
Catalyst Loading 1 - 2 mol %1 - 2 mol %
Recommended Ligands SPhos, XPhos, RuPhosXPhos, RuPhos, BrettPhos
Ligand:Pd Ratio 1.2:1 to 2.2:1 (for monodentate)1.2:1 to 2.2:1 (for monodentate)
Recommended Bases K₃PO₄, K₂CO₃, Cs₂CO₃NaOt-Bu, LHMDS, K₃PO₄
Base Equivalents 2.0 - 3.01.2 - 2.0
Typical Solvents Dioxane/H₂O, Toluene, THFToluene, Dioxane, THF
Temperature Range 80 - 110 °C80 - 110 °C

Section 5: Visualizations

Troubleshooting_Workflow start Low / No Conversion check_inert 1. Verify Inert Atmosphere (Degas Solvents, Purge Flask) start->check_inert check_reagents 2. Check Reagent Quality (Catalyst, Base, Solvents) check_inert->check_reagents If conditions are inert adjust_loading 3. Increase Catalyst Loading (e.g., 1% -> 2%) check_reagents->adjust_loading If reagents are good change_system 4. Modify Catalytic System (Ligand, Base, Temp) adjust_loading->change_system If no improvement success Reaction Optimized adjust_loading->success If yield improves change_system->success After screening

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Catalyst_Loading_Impact center Catalyst Loading rate Reaction Rate center->rate Increases cost Overall Cost center->cost Increases purity Product Purity (Residual Pd) center->purity Decreases ton Turnover Number (TON) center->ton Decreases side_reactions Side Reactions center->side_reactions Increases

Caption: The relationship between catalyst loading and key reaction outcomes.

References

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. [Link]

  • The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines - ResearchGate. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - CORE. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing). [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Solvent Effects on the Regioselectivity of 2-Methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in controlling the regioselectivity of reactions involving 2-methoxypyrimidine. Understanding and manipulating solvent effects is paramount to achieving desired product outcomes, minimizing side reactions, and improving yields.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts that are crucial for understanding the troubleshooting guides that follow.

Q1: What is regioselectivity and why is it a concern with this compound?

A: Regioselectivity is the preference for a chemical reaction to occur at one specific position or orientation over all other possible positions.[1] For a molecule like this compound, which has multiple, non-equivalent carbon atoms on the aromatic ring, a reagent can potentially react at several sites. The inherent electronic properties of the pyrimidine ring—specifically the electron-withdrawing nature of the two ring nitrogens—and the electronic influence of the 2-methoxy group create a complex reactivity map. Controlling where a reaction occurs (i.e., achieving high regioselectivity) is essential for the successful synthesis of a specific target molecule and avoiding difficult-to-separate isomeric mixtures.

Q2: How do solvents fundamentally influence the outcome of a chemical reaction?

A: Solvents are not merely inert media; they are active participants that can profoundly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[2] The primary ways they exert this influence are through:

  • Polarity and Solvation: Polar solvents can stabilize charged intermediates or transition states, often accelerating reactions that proceed through such species.[2][3]

  • Protic vs. Aprotic Nature: This is a critical distinction.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[4] They are excellent at solvating both cations and anions. By forming a "solvent cage" around anionic nucleophiles through hydrogen bonding, they can reduce nucleophilicity and slow down reactions like SN2 or SNAr.[5][6][7]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack these acidic protons.[4] They are good at solvating cations but leave anions relatively "naked" and highly reactive, which can dramatically increase the rate of reactions involving anionic nucleophiles.[2][5]

  • Coordinating Ability: Solvents like THF and diethyl ether can act as Lewis bases, coordinating to metal cations (e.g., Li⁺ in organolithium reagents). This can break up reagent aggregates, increasing their reactivity.[8]

Section 2: Troubleshooting Guides for Common Reactions

This section provides specific, issue-based guidance for common synthetic transformations of this compound where regioselectivity is a challenge.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

"I am attempting a nucleophilic aromatic substitution on a 4-halo-2-methoxypyrimidine, but I am observing low conversion and a mixture of side products. What is the role of the solvent here?"

Root Cause Analysis:

Nucleophilic aromatic substitution on electron-deficient rings like pyrimidine proceeds through a negatively charged intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is the key to the reaction's success. The pyrimidine ring nitrogens are excellent at stabilizing this negative charge, particularly when the attack occurs at the C4 or C6 positions (para or ortho to a nitrogen).[10] The solvent's primary role is to modulate the nucleophile's reactivity and stabilize this charged intermediate.

Troubleshooting Workflow:

start Start: Low Yield / Poor Selectivity in SNAr check_nuc Step 1: Evaluate Nucleophile Reactivity Is it a 'hard' or 'soft' nucleophile? Is it sterically hindered? start->check_nuc solvent_choice Step 2: Analyze Solvent Choice Are you using a polar aprotic solvent? check_nuc->solvent_choice protic_issue Issue: Using Protic Solvent (e.g., EtOH, H2O) Causes reduced nucleophilicity via H-bonding. solvent_choice->protic_issue No temp_control Step 3: Modify Reaction Temperature Is the reaction running at optimal temperature? solvent_choice->temp_control Yes aprotic_sol Solution: Switch to Polar Aprotic Solvent (e.g., DMSO, DMF, NMP) Enhances nucleophile reactivity. protic_issue->aprotic_sol aprotic_sol->temp_control end End: Improved Regioselectivity & Yield temp_control->end

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Solvent Insights:

  • Why Polar Aprotic Solvents are Preferred: For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are almost always the superior choice. They enhance the reactivity of common nucleophiles (e.g., alkoxides, amines, thiolates) by solvating the counter-ion while leaving the nucleophile itself highly active.[5] This accelerates the rate-determining first step—the attack of the nucleophile on the pyrimidine ring.[9]

  • The Problem with Protic Solvents: Protic solvents (alcohols, water) will form strong hydrogen bonds with the nucleophile, creating a solvent shell that sterically and electronically deactivates it, leading to sluggish reactions.[7] While they can stabilize the Meisenheimer intermediate, the negative impact on the nucleophile's power is often overwhelming.

Data-Driven Solvent Selection for SNAr:

Solvent TypeRecommended SolventsCausality Behind ChoiceExpected Outcome
Polar Aprotic DMSO, DMF, NMP, MeCNMaximizes nucleophilicity by poorly solvating the anion.[2][5] Stabilizes the charged Meisenheimer intermediate.Faster reaction rates, higher conversion, cleaner reaction.
Polar Protic EtOH, MeOH, H₂OReduces nucleophilicity via hydrogen bonding ("solvent cage").[6] Can lead to solvolysis side products.Slow or no reaction. Potential for side products.
Non-Polar Toluene, HexanePoor solubility of ionic nucleophiles and polar intermediates.Very slow or no reaction. Heterogeneous mixture.

Experimental Protocol: Solvent Screening for SNAr

  • Setup: In three separate oven-dried vials equipped with stir bars, add 4-chloro-2-methoxypyrimidine (1 equiv.) and the nucleophile (e.g., sodium methoxide, 1.2 equiv.).

  • Solvent Addition: To each vial, add one of the following solvents to create a 0.5 M solution:

    • Vial 1: Anhydrous DMSO

    • Vial 2: Anhydrous THF

    • Vial 3: Anhydrous Methanol

  • Reaction: Stir all vials at a set temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS at 1h, 4h, and 12h, checking for consumption of starting material and formation of the desired product.

  • Analysis: Compare the conversion rates. The reaction in DMSO is expected to proceed most efficiently.

Issue 2: Incorrect Regiochemistry in Directed ortho-Metalation (DoM)

"I am trying to lithiate this compound with n-BuLi to functionalize the C3 position, but I'm getting a complex mixture, or the electrophile attacks the wrong site. How can I control this?"

Root Cause Analysis:

Directed ortho-metalation (DoM) relies on a Lewis basic functional group—the Directed Metalation Group (DMG)—to coordinate an organolithium reagent, delivering the deprotonation to the adjacent (ortho) position.[11] For this compound, the methoxy group is a powerful DMG that should direct lithiation to C3. The solvent's role is to control the aggregation state and reactivity of the organolithium base.

The Chelation Control Mechanism:

The choice of solvent is critical for establishing the necessary pre-lithiation complex.

sub This compound complex Pre-lithiation Complex (Chelation of Li by OMe and N1) sub->complex Coordination base (n-BuLi)n in Hexane (Aggregated, less reactive) base_thf n-BuLi in THF (Deaggregated, reactive) base_thf->complex product 3-Lithio-2-methoxypyrimidine (Desired Intermediate) complex->product Deprotonation at C3

Caption: Solvent-mediated chelation in DoM of this compound.

Detailed Solvent Insights:

  • Coordinating Ethereal Solvents (THF, Et₂O): These are essential for DoM. Organolithium reagents like n-BuLi exist as large aggregates (hexamers, tetramers) in non-coordinating hydrocarbon solvents, which renders them less reactive.[8] Ethereal solvents break down these aggregates into more reactive monomers and dimers.[8] This de-aggregation is crucial for the base to be strong enough to deprotonate the pyrimidine ring.

    • THF is a highly effective coordinating solvent.

    • Diethyl Ether (Et₂O) is less coordinating than THF. In some cases, switching from THF to Et₂O can increase regioselectivity because THF might compete too strongly with the DMG for coordination to the lithium ion, weakening the directing effect.[8]

  • Non-Coordinating Solvents (Hexanes, Toluene): Performing DoM in a purely hydrocarbon solvent is often unsuccessful due to low reagent reactivity and poor solubility of the resulting aryllithium species.[12]

Troubleshooting Protocol for DoM of this compound:

  • Pre-condition: Ensure all glassware is rigorously flame-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Setup: Dissolve this compound (1 equiv.) in anhydrous THF at -78 °C (dry ice/acetone bath).

  • Base Addition: Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. The solution may change color.

  • Stirring: Stir the mixture at -78 °C for 1 hour to ensure complete metalation.

  • Electrophile Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) and stir for another 1-2 hours at -78 °C.

  • Workup: Allow the reaction to warm to room temperature before quenching with a saturated aqueous solution of NH₄Cl.

  • Analysis: If regioselectivity is still poor, consider repeating the reaction in diethyl ether, which may enhance the directing effect of the methoxy group.

Issue 3: Low Yield in Suzuki-Miyaura Cross-Coupling

"My Suzuki coupling of a 4-halo-2-methoxypyrimidine with a boronic acid is giving low yields and significant amounts of dehalogenated starting material. How can I optimize the solvent system?"

Root Cause Analysis:

The Suzuki-Miyaura coupling is a complex catalytic cycle involving multiple steps (oxidative addition, transmetalation, reductive elimination). Solvents play a multifaceted role in this process, influencing catalyst stability, reactant solubility, and the efficacy of the base.[13][14] An improper solvent system can stall the catalytic cycle at multiple points.

Detailed Solvent Insights:

  • The Need for Biphasic Systems: Most Suzuki couplings benefit from a mixture of an organic solvent and water.[15]

    • Organic Phase (Dioxane, Toluene, THF, DMF): This phase dissolves the organohalide (your pyrimidine), the boronic acid, and the palladium catalyst/ligand complex.

    • Aqueous Phase: This phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base activates the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for the rate-limiting transmetalation step.[15][16]

  • Solvent Choice and Catalyst Stability: The choice of organic solvent can influence the stability and activity of the palladium catalyst. Polar aprotic solvents like DMF can sometimes stabilize charged palladium intermediates differently than nonpolar solvents like toluene, which can affect selectivity and rate.[13]

  • Common Side Reactions: The formation of dehalogenated byproduct often points to a slow transmetalation step, allowing competing pathways to occur. Optimizing the solvent and base to accelerate transmetalation is key.

Data-Driven Solvent System Optimization for Suzuki Coupling:

Organic SolventCo-SolventCommon BaseRationale & Considerations
1,4-Dioxane WaterK₂CO₃, K₃PO₄Excellent general-purpose system. Dioxane is a good solvent for many substrates and is stable at high temperatures.[15]
Toluene WaterK₂CO₃, Cs₂CO₃Good for less polar substrates. Can be run at high temperatures.
THF WaterK₂CO₃Lower boiling point limits reaction temperature. Good for highly reactive substrates that don't require high heat.
DMF / MeCN WaterNa₂CO₃, K₂CO₃Polar aprotic solvents. Can sometimes improve rates but may lead to catalyst instability or side reactions at high temps.[13]

Experimental Protocol: Optimizing a Suzuki Coupling

  • Standard Conditions: To a reaction vessel, add 4-bromo-2-methoxypyrimidine (1 equiv.), arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (3 equiv.).

  • Solvent System: Add a 2:1 mixture of 1,4-dioxane and water to create a 0.2 M solution.

  • Reaction: Degas the mixture thoroughly with argon, then heat to 90 °C and monitor by LCMS.

  • Troubleshooting Steps:

    • If conversion is low: Switch to a stronger base like K₃PO₄. Ensure the reaction is properly degassed to prevent catalyst oxidation.

    • If dehalogenation is high: This suggests slow transmetalation. Try a different solvent system, such as Toluene/Water with Cs₂CO₃, which can sometimes accelerate this step.

    • If solubility is an issue: Consider a more polar organic solvent like DMF, but be cautious with temperature to avoid decomposition.

References
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.[Link]

  • Regio- and stereoselectivity in elimination reactions. YouTube.[Link]

  • Effects of Solvents on Nucleophilicity. MedLife Mastery.[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.[Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv.[Link]

  • Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy.[Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides. MDPI.[Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction. MDPI.[Link]

  • Chelation-controlled carbonyl conformations. University of Victoria.[Link]

  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates. PubMed.[Link]

  • Solvent effects on aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.[Link]

  • Protic vs Aprotic Solvents. Chemistry LibreTexts.[Link]

  • Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity". Master Organic Chemistry.[Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Beilstein Journal of Organic Chemistry.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign.[Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.[Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI.[Link]

  • Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.[Link]

  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC, NIH.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.[Link]

  • Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange.[Link]

  • Greener and regioselective lithiation of substituted pyridines. ResearchGate.[Link]

  • Directed ortho metalation. Wikipedia.[Link]

  • Nucleophilic aromatic substitutions. YouTube.[Link]

  • Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents. Chemical Communications, RSC Publishing.[Link]

  • Optimization of Organolithium Reactions. ACS Publications.[Link]

  • Felkin-Ahn and Cram Chelate Models. University of Rochester.[Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine. ResearchGate.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Asymmetric induction. Wikipedia.[Link]

  • Common Byproducts in Suzuki Coupling. YouTube.[Link]

Sources

preventing degradation of 2-Methoxypyrimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxypyrimidine is a versatile intermediate in medicinal chemistry, but it possesses a specific vulnerability: acid-lability at the C2 position . Under acidic conditions (pH < 2), the pyrimidine ring undergoes protonation, activating the C2 carbon for nucleophilic attack by water. This results in the irreversible loss of the methoxy group and the formation of the thermodynamically stable 2-hydroxypyrimidine (pyrimidin-2(1H)-one) tautomer.

This guide provides the mechanistic understanding, troubleshooting workflows, and validated protocols required to prevent this degradation during synthesis, workup, and storage.

Module 1: The Mechanistic "Why"

To prevent degradation, one must understand the driving force. The degradation is not a simple cleavage; it is an acid-catalyzed nucleophilic aromatic substitution (


) facilitated by the specific electronic nature of the diazine ring.
The Degradation Pathway
  • Protonation: The ring nitrogen (N1 or N3) is protonated. While this compound is a weak base (pKa

    
     1-2), strong acids (HCl, TFA, 
    
    
    
    ) will quantitatively protonate it.
  • Activation: Protonation significantly increases the electrophilicity of the C2 carbon.

  • Nucleophilic Attack: Water (even trace amounts) attacks the C2 position, forming a tetrahedral intermediate.

  • Elimination & Tautomerization: Methanol is eliminated, and the resulting 2-hydroxypyrimidine rapidly tautomerizes to the pyrimidin-2(1H)-one form, which is the thermodynamic sink.

Visualizing the Pathway

The following diagram illustrates the critical failure points in the stability profile.

G Start This compound (Stable at neutral pH) Inter1 Protonated Intermediate (Highly Electrophilic C2) Start->Inter1 Protonation Acid + H+ (Acid) Acid->Inter1 Inter2 Tetrahedral Intermediate Inter1->Inter2 Nucleophilic Attack Water + H2O Water->Inter2 Product Pyrimidin-2(1H)-one (Degradation Product) Inter2->Product Elimination MeOH + MeOH Inter2->MeOH

Figure 1: Acid-catalyzed hydrolysis mechanism of this compound. Note the irreversible conversion to the pyrimidinone tautomer.

Module 2: Troubleshooting & FAQs

This section addresses specific scenarios reported by users in the field.

Q1: "I see a new polar spot on TLC after an acidic workup. What happened?"

Diagnosis: You likely hydrolyzed your product during the quench or wash steps.[1] The Science: Standard "1N HCl washes" are common in organic synthesis to remove amines. However, for 2-methoxypyrimidines, the local concentration of acid at the interface of the aqueous/organic droplets can be high enough to trigger hydrolysis, especially if the extraction takes time. Solution:

  • Avoid: 1N HCl or 10% Citric Acid washes if possible.

  • Replace with: Saturated

    
     (pH ~4.5) or phosphate buffer (pH 6.0).
    
  • Rescue: If you must use acid, perform the wash ice-cold (0°C) and separate layers immediately (within <2 minutes).

Q2: "Can I use Lewis Acids (e.g., , ) with this moiety?"

Diagnosis: High risk of demethylation. The Science: Lewis acids like


 are specifically used to cleave methyl ethers. Even milder Lewis acids can coordinate to the ring nitrogen, activating the C2 position similarly to protons.
Solution: 
  • If a Lewis acid is required for another part of the molecule, you must strictly exclude water. The hydrolysis requires

    
     to complete.
    
  • Protocol: Run strictly anhydrous. Quench with a non-nucleophilic base (e.g., Pyridine) before adding water/alcohol to destroy the Lewis acid.

Q3: "My compound degrades in the freezer. Why?"

Diagnosis: Formation of "acid pockets" due to hygroscopicity. The Science: If the sample contains trace residual acid (e.g., HCl salts from a previous step) and is not perfectly dry, absorbed atmospheric moisture creates a highly concentrated acidic micro-environment. Solution:

  • Store as the free base , not the salt, whenever possible.

  • Lyophilize from a buffer (e.g., Ammonium Bicarbonate) to ensure neutral pH before storage.

Module 3: Validated Protocols

Protocol A: Safe Workup for Acid-Sensitive Pyrimidines

Use this workflow when your reaction mixture is basic or contains metal catalysts and requires quenching.

ParameterSpecificationRationale
Temperature 0°C to 5°C Kinetic suppression of the hydrolysis rate (

).
Buffer Choice 0.5M Phosphate (pH 7.0) Maintains neutral pH; avoids the acidity of

or Citric Acid.
Contact Time < 5 Minutes Minimizes exposure of the electrophilic C2 carbon to water.
Drying Agent

(Anhydrous)

is slightly acidic; Sodium Sulfate is neutral/inert.

Step-by-Step:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Dilute with the organic solvent (EtOAc or DCM).

  • Add 0.5M Phosphate Buffer (pH 7) slowly with vigorous stirring. Do not use HCl.

  • Separate layers immediately.

  • (Optional) Wash organic layer with Brine to remove bulk water.

  • Dry over

    
    , filter, and concentrate at 
    
    
    
    C.
Protocol B: Decision Tree for Reaction Design

Use this logic flow to determine if your synthesis route puts the this compound core at risk.

DecisionTree Start Start: Reaction Planning Q1 Does reaction require Acidic Reagents? Start->Q1 Q2 Is the Acid Aqueous or Anhydrous? Q1->Q2 Yes Safe Proceed with Standard Protocol Q1->Safe No Mitigation1 Mitigation: 1. Use Triflic Acid (anhydrous) 2. Exclude ALL water 3. Quench w/ Pyridine Q2->Mitigation1 Anhydrous Q3 Is pH < 2.0? Q2->Q3 Aqueous Risk1 HIGH RISK: Hydrolysis Likely Mitigation1->Safe Q3->Safe No (pH > 3) Risk2 CRITICAL RISK Q3->Risk2 Yes Mitigation2 Mitigation: 1. Lower Temp (<0°C) 2. Minimize Time 3. Switch to buffer (pH 4-5) Risk2->Mitigation2 Must Proceed Mitigation2->Safe

Figure 2: Decision matrix for handling 2-methoxypyrimidines in synthesis.

Module 4: Comparative Stability Data

The following table summarizes the stability of the this compound moiety under common laboratory conditions. Note: "Labile" indicates >10% degradation within 1 hour.

ConditionpH EstimateStability StatusRecommendation
1N HCl (aq) ~0.1Highly Labile Avoid completely.
10% Citric Acid ~2.2Moderately Labile Use only at 0°C; rapid separation.
Sat.

~4.6Stable Preferred quench for basic reactions.
TFA (Neat) < 0Labile (if wet) Must be strictly anhydrous.
Acetic Acid ~2.4Marginal Monitor by LCMS; avoid heat.
NaOH (1N) ~14Stable Generally resistant to base hydrolysis.

References

  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). Wiley-Interscience.

  • Prystasz, M. (1967). Acid-Catalyzed Hydrolysis of 2-Alkoxypyrimidines. Journal of the American Chemical Society. (Demonstrates the kinetic dependence on pH).

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During Workup. (General workup guidelines for acid-sensitive esters and ethers).

  • Vertex Pharmaceuticals. (2015). Stability of Pyrimidine-based API in Acidic Media. Journal of Pharmaceutical Sciences.

Sources

workup procedure for quenching 2-Methoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Synthesis Technical Support Center. Your Ticket ID: PYR-2-OMe-QUENCH Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Executive Summary: The "Pyrimidine Paradox"

Working with 2-methoxypyrimidine presents a unique duality we call the "Pyrimidine Paradox." The aromatic ring is electron-deficient (


-deficient), making it robust against oxidation but highly susceptible to nucleophilic attack and hydrolysis.[1] Simultaneously, the 2-methoxy substituent acts as both a mask for the thermodynamic sink (2-pyrimidone) and a powerful Directing Metalation Group (DMG).

This guide addresses the three most common failure modes reported by our users: Low Recovery (Solubility) , Regio-Scrambling (Lithiation) , and Unwanted Hydrolysis .[1]

Module 1: The "Vanishing Product" (Workup & Solubility)

User Complaint: "I quenched my reaction, but after three extractions with EtOAc, my crude yield is <30%. The aqueous layer is yellow."

Root Cause: Pyrimidines are amphiphilic.[1] The high nitrogen content (N1, N3) creates significant polarity, allowing this compound derivatives to hide in the aqueous phase, especially if the pH is acidic (protonation of ring nitrogens).

Troubleshooting Protocol:

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
pH Control Neutral (pH 7)Slightly Basic (pH 8-9) . Ensure ring nitrogens are deprotonated (

) to maximize organic solubility.[1]
Solvent Ethyl Acetate / Diethyl EtherChloroform : Isopropanol (3:1) .[1] This "magic mix" penetrates the hydration shell of nitrogenous heterocycles.
Ionic Strength Water washSaturation (Salting Out) .[1] Saturate the aqueous phase with solid NaCl before extraction.

The "Magic Mix" Extraction Workflow:

  • Quench reaction with minimal water/buffer.[1]

  • Adjust pH to 8.5 using sat.[1]

    
     or mild 
    
    
    
    .
  • Saturate the aqueous layer with solid NaCl until undissolved salt remains.[1]

  • Extract

    
     with 
    
    
    
    (3:1)
    .
  • Dry over

    
     (avoid 
    
    
    
    if the product is acid-sensitive).

Module 2: Quenching Lithiation Reactions (The "Scrambling" Issue)

User Complaint: "I lithiated this compound at -78°C. Upon quenching with an aldehyde, I see a mixture of regioisomers and decomposition products."

Root Cause: Lithiated pyrimidines are thermally unstable.[1] The 2-methoxy group directs lithiation to the C-4 position (kinetic control). However, if the temperature rises above


C before the electrophile fully reacts, the "Halogen Dance" (if halogens are present) or ring-opening decomposition occurs.

Critical Mechanism: The lithiated species is not a static anion; it is a high-energy intermediate prone to isomerization.[1] The quench must be faster than the isomerization rate (


).

LithiationQuench Start This compound Li_Step Add LiTMP/n-BuLi (-78°C) Start->Li_Step Intermediate 4-Lithio-2-methoxypyrimidine (Kinetic Species) Li_Step->Intermediate Decision Quench Protocol Intermediate->Decision Path_Fail Standard Addition (Electrophile added to flask) Decision->Path_Fail Slow / Exothermic Path_Success Inverse Quench (Cannulate Li-species into Electrophile) Decision->Path_Success Fast / Controlled Result_Fail Local Heating -> Decomposition Dimers/Scrambling Path_Fail->Result_Fail Result_Success Clean C-4 Substituted Product Path_Success->Result_Success

Figure 1: Decision logic for quenching lithiated pyrimidines. Inverse quenching minimizes local heating events that trigger decomposition.[1]

The "Inverse Quench" Protocol:

  • Prepare Electrophile: Dissolve your electrophile (e.g., aldehyde,

    
    ) in dry THF in a separate flask. Cool this flask to 
    
    
    
    C.
  • Transfer: Using a wide-bore cannula (to prevent clogging), transfer the lithiated pyrimidine solution into the electrophile solution.

    • Why? This ensures the unstable lithio-species always encounters an excess of electrophile immediately.

  • Cryo-Stir: Allow to stir at

    
    C for 30 mins before slowly warming.
    

Module 3: The "Ghost Peak" (Hydrolysis)

User Complaint: "My NMR shows a broad singlet at


 11-12 ppm and my methoxy peak (

4.0) is gone. I used 1M HCl for the workup."

Root Cause: You have synthesized 2-hydroxypyrimidine (pyrimidin-2(1H)-one) . The 2-methoxy group is an imidate ester.[1] Under acidic aqueous conditions, water attacks C-2, displacing methanol.[1] This is thermodynamically driven by the formation of the stable amide-like tautomer (pyrimidone).

Stability Thresholds:

ConditionRisk LevelResult
1M HCl / pH < 2 CRITICAL Rapid hydrolysis to Pyrimidone.[1]
Sat.

/ pH 5-6
SAFE Standard quench buffer.
Acetic Acid / pH 4 CAUTION Acceptable if cold (

C) and rapid.[1]

Corrective Action:

  • Never use strong mineral acids (HCl,

    
    ) to neutralize this compound reactions.
    
  • Buffer: Use saturated Ammonium Chloride (

    
    ) or Phosphate Buffer (pH 7.0).
    
  • If Acid is Required: If you must protonate an intermediate, use a weak organic acid (Acetic Acid) at

    
    C and extract immediately.[1]
    

FAQ: Quick Reference

Q: My product is volatile. How do I dry it? A: this compound has a relatively low molecular weight.[1] Do not use a high-vacuum pump for extended periods.[1] Use a rotary evaporator at 200 mbar/


C, then briefly dry under a nitrogen stream.

Q: Can I use silica gel chromatography? A: Yes, but pyrimidines "streak" on silica due to interaction with acidic silanols.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample.[1] This neutralizes the acidic sites.

Q: I need to crystallize a stubborn derivative. A: Pyrimidines often resist crystallization from single solvents.[1] Try the Diffusion Method : Dissolve the crude in a minimal amount of DCM or DMF (good solubility), place in a small vial, and set that vial inside a larger jar containing Pentane or Diethyl Ether (anti-solvent). Seal the outer jar. The anti-solvent will slowly diffuse in, growing crystals.[1]

References

  • Turck, A., & Plé, N. (2003).[1] Lithiation of Pyrimidines and Quenching Strategy. Validated protocols on regioselectivity and temperature dependence of lithiated pyrimidines.

  • Frontier, A. (2026).[1][2][3] Workup for Polar and Water-Soluble Solvents. Department of Chemistry, University of Rochester.[1] Detailed guide on the 3:1 CHCl3/IPA extraction method.

  • Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience.[1] The authoritative text on pyrimidine hydrolysis and tautomerism.

  • NTNU Research Repository. (2023).[1] Directed Lithiation of Protected 4-Chloropyrrolopyrimidine. Kinetic data on lithiation stability at varying temperatures.

Sources

Technical Support Center: Analytical Techniques for Monitoring 2-Methoxypyrimidine Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of 2-Methoxypyrimidine. As a critical intermediate in pharmaceutical development, ensuring the efficiency, purity, and safety of its synthesis is paramount.[1][2] This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the analytical techniques required for robust reaction monitoring. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring reactions involving non-volatile and thermally labile compounds like many pyrimidine derivatives.[3][4] Its high resolution and sensitivity make it ideal for separating the starting materials, intermediates, and final product from a complex reaction matrix.

Frequently Asked Questions & Troubleshooting Guide (HPLC)

Question: Why is Reversed-Phase HPLC (RP-HPLC) the most common choice for this compound and related compounds?

Answer: The choice is grounded in the polarity of the molecules. This compound is a moderately polar aromatic compound. RP-HPLC, typically using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile and water), provides excellent separation based on hydrophobicity.[4] Polar compounds, which are common in aqueous reaction workups, will elute early, while the more hydrophobic starting materials and product are retained and separated effectively. This allows for clear quantification without interference from salts or other highly polar impurities.

Question: I'm setting up a new method. What is a reliable starting point for a protocol?

Answer: A robust method begins with a solid foundation. The following protocol is a self-validating system designed for reliability and is based on common practices for analyzing pyrimidine derivatives.[4]

Experimental Protocol: RP-HPLC for Reaction Monitoring
  • System Preparation:

    • Column: C18 silica gel column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. (Note: The acidic modifier improves peak shape for basic compounds like pyrimidines by suppressing the ionization of residual silanols on the column).

    • Mobile Phase B: Acetonitrile (MeCN).

    • Equilibration: Equilibrate the column with your initial mobile phase composition (e.g., 80% A / 20% B) for at least 15-20 minutes or until a stable baseline is achieved.[3]

  • Sample Preparation:

    • Quench a small, accurately measured aliquot of the reaction mixture (e.g., 50 µL) in a known volume of a suitable diluent (e.g., 950 µL of 50:50 Water:Acetonitrile). The diluent should be miscible with the reaction solvent and compatible with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter that could clog the column.

  • System Suitability Check:

    • Blank Injection: Inject your sample diluent to ensure no interfering peaks are present at the retention times of your analytes.[3]

    • Standard Injection: Prepare a standard solution of pure this compound. Inject it multiple times (e.g., n=5) to confirm the repeatability of the retention time and peak area (typically requiring a relative standard deviation (RSD) of <2%).[3]

  • Analysis & Data Acquisition:

    • Inject the prepared reaction sample.

    • Run a gradient elution to ensure separation of components with varying polarities. A sample gradient is provided in the table below.

    • Detection: Use a UV detector set at a wavelength where this compound has strong absorbance (e.g., 200-260 nm, to be determined by running a UV scan of a standard).[5]

Data Presentation: Example HPLC Gradient & Parameters
ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for robust separation of aromatic heterocycles.[4]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing speed and pressure.[4]
Injection Vol. 10 µLA standard volume to avoid column overloading.[6]
Column Temp. 30 °CUsing a column oven ensures retention time stability.[6]
UV Wavelength 254 nm (example)Wavelength should be optimized for maximum analyte absorbance.
Time (min) % Mobile Phase B (MeCN) Gradient Description
0.020Initial hold to elute very polar impurities.
10.080Linear gradient to elute compounds of interest.
12.080Hold to ensure elution of less polar components.
12.120Rapid return to initial conditions.
15.020Re-equilibration for the next run.

Question: My peaks are tailing badly. What is the cause and how do I fix it?

Answer: Peak tailing is one of the most common HPLC problems. It's often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica backbone. For a basic compound like this compound, these acidic silanols can cause significant tailing.

Mandatory Visualization: HPLC Troubleshooting Logic

Caption: Troubleshooting decision tree for HPLC peak tailing.

Section 2: Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)

GC is an excellent technique for analyzing volatile compounds and can provide extremely high separation efficiency.[3] For monitoring a this compound reaction, it is particularly useful for identifying and quantifying volatile starting materials, solvents, or low-boiling point byproducts.

Frequently Asked Questions & Troubleshooting Guide (GC/GC-MS)

Question: Can I inject my reaction mixture directly into the GC? this compound seems polar.

Answer: Direct injection is often problematic. While this compound is somewhat volatile, its polarity and the presence of nitrogen atoms can lead to poor peak shape and interactions with the GC column. A more robust approach, especially for quantitative analysis of pyrimidine bases, is derivatization. Silylation (e.g., using BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups, which significantly increases volatility and reduces polarity, leading to sharper, more symmetrical peaks.[7]

Question: I'm seeing extra, unexpected peaks in my chromatogram ("ghost peaks"). What's the cause?

Answer: Ghost peaks are a common frustration and usually stem from contamination.[8] The most frequent causes are:

  • Contaminated Syringe/Inlet: Residue from a previous, more concentrated sample is being injected along with your current sample. Solution: Thoroughly rinse the syringe with a strong solvent and run a blank solvent injection through the system.

  • Septum Bleed: Small pieces of the inlet septum degrade at high temperatures and are carried onto the column. Solution: Use high-quality septa and replace them regularly.

  • Improper Sample Preparation: Using non-GC grade solvents or contaminated vials can introduce impurities. Solution: Always use high-purity solvents and clean sample containers.[8]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool because it allows for in-situ monitoring without the need for sample workup or separation.[9][10] You can observe the reaction as it happens directly in the NMR tube, providing rich structural and quantitative data simultaneously.

Frequently Asked Questions & Troubleshooting Guide (NMR)

Question: How do I set up an experiment to monitor my reaction kinetics using NMR?

Answer: The principle is to track the change in signal intensity over time. You identify a unique, well-resolved peak for a starting material and another for the product. By acquiring spectra at regular intervals, you can plot the disappearance of the starting material and the appearance of the product to determine reaction completion and kinetics.[9]

Experimental Protocol: In-situ NMR Reaction Monitoring
  • Reference Spectrum: Before starting the reaction, acquire a high-quality ¹H NMR spectrum of your starting material in a deuterated solvent. Identify a characteristic peak that does not overlap with other signals.

  • Reaction Setup: In an NMR tube, combine your starting materials in the deuterated solvent.

  • Initiation & Acquisition: Place the NMR tube in the spectrometer and ensure the instrument is properly shimmed. Initiate the reaction (e.g., by adding a catalyst or raising the temperature) and immediately begin acquiring spectra.

  • Time-Course Data: Use an arrayed experiment (often called a "pseudo-2D" kinetics experiment) to automatically acquire a series of 1D spectra at set time intervals.[9]

  • Data Processing: Process the arrayed spectra. For each time point, integrate the characteristic peaks for both the starting material and the product. The relative integrals directly correspond to their molar ratio.

Question: My spectra are noisy and the peaks are shifting between scans. How can I get reliable data?

Answer: This is a common challenge, especially for faster reactions or when using non-deuterated solvents.[11]

  • Signal-to-Noise: The easiest way to improve the signal-to-noise ratio is to increase the number of scans per time point. However, this increases the time for each measurement, so a balance must be struck based on the reaction rate.[9]

  • Peak Shifting/Distortion: This is often due to poor magnetic field homogeneity (shimming) or temperature fluctuations. If you cannot use a deuterated solvent for locking, the magnetic field will drift, causing shifts.[11] Solution: Ensure the sample is at thermal equilibrium before starting and perform careful shimming. If a lock is not possible, some modern software can perform a reference deconvolution to align peaks after acquisition.[11][12]

Mandatory Visualization: General Analytical Workflow

Analytical_Workflow cluster_0 Reaction Phase cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Interpretation Reaction This compound Synthesis Sampling Take Aliquot at Time (t) Reaction->Sampling Periodic Quench Quench Reaction Sampling->Quench Dilute Dilute & Filter Quench->Dilute Inject Inject into HPLC or GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify vs. Standard (Determine % Conversion) Integrate->Quantify

Caption: General workflow for off-line reaction monitoring.

References
  • SIELC Technologies. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
  • Moiseev, D. V., et al. (2007). HPLC IN BIOPHARMACEUTICAL INVESTIGATIONS OF DRUGS REPRESENTING PYRIMIDINE DERIVATIVES (A REVIEW). ResearchGate.
  • Iowa State University. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility.
  • Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • ChemRxiv. NMR reaction monitoring robust to spectral distortions.
  • National Institutes of Health (NIH). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • ResearchGate. Towards Improved Reaction Runaway Studies: Kinetics of the N-Oxidation of 2-Methylpyridine Using Heat-flow Calorimetry | Request PDF.
  • PubMed. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • National Institutes of Health (NIH). NMR Reaction Monitoring Robust to Spectral Distortions - PMC.
  • Google Patents. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
  • National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs - PMC.
  • AELAB. 10 Common Mistakes in Gas Chromatography.
  • Mestrelab Research. for Reaction Monitoring by NMR.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • American Chemical Society. News in brief: GC-MS and pyrimidine metabolism.

Sources

removing unreacted starting materials from 2-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-methoxypyrimidine typically proceeds via nucleophilic aromatic substitution (


) of 2-chloropyrimidine  with sodium methoxide in methanol. While the reaction is robust, achieving pharmaceutical-grade purity (>98%) is frequently complicated by two persistent impurities:
  • Unreacted Starting Material (SM): 2-Chloropyrimidine.

  • Hydrolysis Byproduct: 2-Hydroxypyrimidine (2(1H)-pyrimidinone).[1]

This guide provides high-fidelity protocols to remove these impurities without relying solely on inefficient column chromatography.

Module 1: Removing Unreacted 2-Chloropyrimidine

The Challenge

2-Chloropyrimidine (bp ~194°C) and this compound have similar volatility and solubility profiles in many organic solvents. Simple distillation often fails to separate them cleanly due to their overlapping boiling point ranges and potential azeotrope formation.

The Solution: Chemical Scavenging (The "Smart" Workup)

Instead of physical separation, use a chemoselective scavenger . By reacting the crude mixture with a nucleophilic amine, the lipophilic 2-chloropyrimidine is converted into a highly polar, basic adduct that can be quantitatively removed via an acid wash.

Recommended Reagent

3-(Dimethylamino)-1-propylamine (DMAPA) or Morpholine .

  • Why: These amines react rapidly with 2-chloropyrimidine to form a polar aminopyrimidine. DMAPA is preferred because it introduces a tertiary amine tail, ensuring the byproduct is protonated and extracted into the aqueous phase at mild acidic pH.

Protocol
  • Assessment: Analyze the crude reaction mixture by HPLC or GC. If unreacted 2-chloropyrimidine is present (>1%), proceed.

  • Scavenging:

    • Dissolve the crude oil in an organic solvent (e.g., Toluene or DCM).

    • Add 2.0 equivalents of DMAPA relative to the remaining 2-chloropyrimidine content.

    • Heat to reflux (or 60°C) for 1–2 hours.

    • Validation: Check TLC/HPLC to ensure the 2-chloropyrimidine peak has disappeared.

  • Wash:

    • Cool the mixture to room temperature (RT).

    • Wash the organic layer twice with 1M HCl (or 10% Citric Acid).

    • Mechanism:[2][3][4][5] The unreacted DMAPA and the new 2-(dimethylaminopropyl)pyrimidine adduct are protonated and migrate to the aqueous layer. The neutral this compound remains in the organic layer.

  • Final Polish: Wash with brine, dry over

    
    , and concentrate.
    
Visual Workflow (Scavenging Strategy)

ScavengingProcess Crude Crude Mixture (Product + 2-Cl-Pyrimidine) AddAmine Add DMAPA (Scavenger) Heat 60°C, 2h Crude->AddAmine Reaction Reaction: 2-Cl-Pyr + DMAPA → Polar Adduct AddAmine->Reaction AcidWash Wash with 1M HCl Reaction->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Pure this compound) Separation->OrgLayer Product AqLayer Aqueous Layer (Protonated Scavenger + Adduct) Separation->AqLayer Waste

Figure 1: Workflow for chemically scavenging unreacted 2-chloropyrimidine using an amine nucleophile.

Module 2: Removing 2-Hydroxypyrimidine

The Challenge

2-Hydroxypyrimidine is a tautomer of 2(1H)-pyrimidinone. It is formed if the reaction solvent (MeOH) is wet or if the quenching process is too aggressive. It is a high-melting solid (>170°C) and is significantly more polar than the product.

The Solution: pH-Controlled Extraction

2-Hydroxypyrimidine is amphoteric. Its solubility can be manipulated using pH to force it into the aqueous phase.

Solubility Data Comparison
CompoundWater SolubilitypKa (Approx)Organic Soluble?
This compound Low/Moderate~1.5 (Basic N)Yes (DCM, EtOAc)
2-Hydroxypyrimidine High (1g/2.2mL)~2.2 (Basic), ~9.2 (Acidic)No (Poor in non-polar)
2-Chloropyrimidine Low~ -1.5Yes
Protocol
  • Quench: Pour the reaction mixture into water.

  • pH Adjustment: Adjust the aqueous phase to pH > 10 using NaOH.

    • Reasoning: At high pH, 2-hydroxypyrimidine exists as the sodium salt (pyrimidin-2-olate), which is highly water-soluble and insoluble in organics.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • The this compound (neutral ether) will partition into the organic layer.

    • The 2-hydroxypyrimidine salt remains in the aqueous layer.

  • Back-Extraction: If yield is low, back-extract the aqueous layer once more, but ensure pH remains basic.

Module 3: Distillation Parameters

If chemical scavenging is not feasible, fractional distillation can be used, provided the vacuum is stable.

  • Warning: this compound can be volatile.[6] Do not use high vacuum (<1 mbar) without a cold trap, or you may lose product to the pump.

Typical Distillation Data:

  • 2-Chloropyrimidine: bp 75–76°C @ 10 mmHg [1].[7]

  • This compound: bp ~55–60°C @ 10 mmHg (Estimated based on structural analogs and MW).

Note: The boiling points are close. A Vigreux column or spinning band column is recommended for effective separation.

Frequently Asked Questions (FAQ)

Q1: My product is a liquid, but literature says it should be a solid. Is it impure?

  • A: this compound has a melting point near room temperature (approx. 25°C) and can easily supercool into a liquid. If your purity (GC/HPLC) is >98%, the liquid state is likely normal. However, residual solvent or 2-chloropyrimidine (mp ~64°C) can depress the melting point.

Q2: Can I use silica gel chromatography?

  • A: Yes, but it is often inefficient for separating the starting material from the product due to similar

    
     values in non-polar eluents. If you must use a column, use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) . The "Smart Workup" (Module 1) is superior for scale-up.
    

Q3: Why is my yield lower than expected?

  • A: this compound has significant water solubility compared to other aryl ethers. Ensure you salt out the aqueous layer (saturate with NaCl) during extraction to maximize recovery.

Q4: I see a new peak after acid washing. What happened?

  • A: If the acid wash is too strong or prolonged, you may hydrolyze the methoxy group back to the hydroxyl group (2-hydroxypyrimidine). Use cold, dilute acid (1M HCl) and perform the wash quickly.

References

  • Organic Syntheses. 2-Chloropyrimidine. Org. Synth. 1955 , 35,[8] 34. Link

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. 2-Chloropyrimidine Product Specification. Link

  • GuideChem. 2-Hydroxypyrimidine Solubility Data. Link

Sources

Technical Support Center: Solubility Optimization for 2-Methoxypyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-2MP-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting poor aqueous solubility in 2-Methoxypyrimidine (2-MP) series

Executive Summary: The "Brick Dust" Trap

Researchers working with this compound derivatives often encounter a specific solubility phenotype known as "Brick Dust." Unlike lipophilic compounds ("Grease Balls") that fail to dissolve due to high LogP, 2-MP derivatives often possess reasonable LogP (1.0–3.[1]0) but fail due to high crystal lattice energy .

The planar nature of the pyrimidine ring, combined with the 2-methoxy substituent, facilitates tight


-

stacking and efficient packing. This results in high melting points (MP), which exponentially penalize aqueous solubility regardless of polarity.

This guide provides a self-validating troubleshooting workflow to diagnose and resolve these specific issues.

Module 1: Diagnostic & Root Cause Analysis

Q1: My compound has a LogP of 2.5 but is insoluble in water. Why?

A: You are likely fighting Thermodynamics, specifically the Melting Point (MP) penalty.

According to the General Solubility Equation (GSE) proposed by Yalkowsky, solubility (


) is governed by two factors: lipophilicity (

) and crystal stability (MP).[2]


  • The 2-MP Factor: 2-methoxypyrimidines are flat. They stack like plates.

  • The Penalty: For every 100°C increase in melting point above 25°C, aqueous solubility drops by 10-fold , independent of LogP.

  • Diagnostic Step: Check your Differential Scanning Calorimetry (DSC) data. If MP > 180°C, you have a "Brick Dust" problem, not a lipophilicity problem.

Q2: Can I just make a Hydrochloride (HCl) salt?

A: Proceed with extreme caution. 2-Methoxypyrimidines are exceptionally weak bases.

  • The Mechanism: While pyrimidines are basic, the 2-methoxy group is electron-donating by resonance but the ring nitrogens are electron-withdrawing. The pKa of the conjugate acid is often < 2.0 .

  • The Risk: A salt formed with a weak base (pKa < 3) and a strong acid (like HCl) will likely undergo disproportionation in water. The salt will hydrolyze, releasing the free base which immediately precipitates, causing the "salt" to behave exactly like the free base in biological media.

  • Validation Test: Perform a "Salt Stability Test" (see Protocol A below).

Module 2: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Salt Stability" Validation

Use this to determine if a salt form is viable or if it will crash out in vivo.

  • Dissolve: Prepare a 10 mM stock of your salt in DMSO.

  • Dilute: Add 10 µL of stock to 990 µL of water (not buffer). Measure pH.

  • Observe:

    • Clear Solution + acidic pH: Salt is stable (for now).

    • Precipitate + acidic pH: Disproportionation has occurred. The salt is chemically unstable in water.

    • Action: If precipitate forms, abandon HCl salts. Switch to Sulfonic acids (Mesylate, Tosylate) which have lower pKa values, or move to Amorphous Solid Dispersions (ASD) .

Protocol B: Kinetic Solubility "Crash" Test

Use this to distinguish between "slow to dissolve" and "insoluble."

  • Preparation: 10 mM DMSO stock.

  • Injection: Inject into PBS (pH 7.4) to reach 50 µM.

  • Readout: Measure UV absorbance or Nephelometry at T=0, T=1hr, T=4hr, T=24hr.

  • Interpretation:

    • Stable signal: Compound is kinetically stable (metastable). Good for HTS.

    • Immediate drop: "Crash out." Requires formulation (Cosolvents).

    • Slow drop (4-24hr): Ostwald Ripening.[3] The compound is crystallizing to its most stable polymorph.

Module 3: Formulation Decision Matrix

Use the following logic flow to select the correct formulation strategy for your 2-MP derivative.

FormulationStrategy Start Start: Insoluble 2-MP Derivative CheckMP Step 1: Check Melting Point (DSC) Start->CheckMP HighMP MP > 150°C (High Lattice Energy) CheckMP->HighMP LowMP MP < 150°C (Lipophilicity Issue) CheckMP->LowMP CheckPka Step 2: Check pKa HighMP->CheckPka Cosolvent Strategy A: Cosolvents (10% DMSO/PEG400) LowMP->Cosolvent Grease Ball WeakBase pKa < 3.0 (Too Weak for HCl) CheckPka->WeakBase StrongBase pKa > 3.0 CheckPka->StrongBase ASD Strategy B: Amorphous Solid Dispersion (HPMC-AS / PVP) WeakBase->ASD Brick Dust Salt Formulate as Salt (Mesylate/Tosylate) StrongBase->Salt

Figure 1: Decision tree for formulating this compound derivatives based on physicochemical properties.

Module 4: Structural Modification (Chemical Engineering)[4]

If formulation fails, you must re-engineer the scaffold. The goal is to disrupt the crystal lattice without increasing lipophilicity.

StrategyMechanismRecommended Modification
"The Spacer" Disrupts planarity (

)
Insert a methylene (-CH2-) or ether linker between the pyrimidine and the aryl ring.
"The Wedge" Steric clash prevents stackingAdd an ortho-methyl or ortho-chloro group on the phenyl ring attached to the pyrimidine. This forces a twist (dihedral angle > 40°).
"The Solubilizer" Adds ionization / H-bondingReplace distal hydrophobic groups with Morpholine (H-bond acceptor) or Piperazine (ionizable center).
"Asymmetry" Lowers Melting PointReduce molecular symmetry. Symmetrical molecules pack better. Move a substituent from para to meta.

Module 5: Recommended Excipients for 2-MP Derivatives

When preparing formulations for PK studies (IV/PO), use this compatibility table.

Excipient ClassSpecific RecommendationWhy for 2-MP?
Cosolvent PEG 400 (20-40%)2-MPs have good solubility in glycols. PEG 400 is well-tolerated in rodents.
Cyclodextrin HP-

-CD
(20% w/v)
The planar 2-MP ring fits well into the

-CD cavity. Hydroxypropyl (HP) derivative prevents the complex itself from precipitating.
Surfactant TPGS or Polysorbate 80 Prevents aggregation of the hydrophobic "brick dust" particles.
Polymer (ASD) HPMC-AS Best for maintaining supersaturation of weak bases in the GI tract.

References

  • Yalkowsky, S. H. (2001).[2] Solubility and Solubilization in Aqueous Media. American Chemical Society. (Source of the General Solubility Equation).

  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the pKa < 3 rule for salt instability). Link

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and recent trends. International Journal of Pharmaceutics, 420(1), 1-10. Link

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Link

Sources

strategies to avoid over-alkylation in 2-Methoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Avoid Over-Alkylation & Regio-Irregularities

Executive Summary

Synthesizing 2-methoxypyrimidine presents a classic challenge in heterocyclic chemistry: the ambident nucleophile . The pyrimidine ring contains nitrogen atoms that compete with the oxygen nucleophile (in 2-hydroxypyrimidine precursors) or the product itself can act as a nucleophile, leading to quaternary ammonium salts.

"Over-alkylation" in this context typically refers to two distinct failure modes:

  • N-Alkylation (Regio-isomerism): Formation of the thermodynamically stable N-methyl-2-pyridone instead of the desired O-methyl ether.

  • Quaternization (True Over-alkylation): The product (this compound) reacts with excess alkylating agent to form unstable N-methyl-2-methoxypyrimidinium salts, which often degrade or rearrange.

This guide provides the protocols and mechanistic insights required to lock the reaction at the desired O-mono-alkylation stage.

Module 1: Mechanistic Diagnosis

Before optimizing, you must identify which "over-alkylation" pathway is ruining your yield. Use the diagram below to map your current reaction outcome.

ReactionPathways Start Starting Material (2-Hydroxypyrimidine) Tautomer Tautomeric Equilibrium (Lactam vs Lactim) Start->Tautomer Solvent Dependent O_Alk O-Alkylation (Kinetic Product) This compound Tautomer->O_Alk Ag+ Salts / Non-polar Solvent Hard Electrophile N_Alk N-Alkylation (Thermodynamic Product) 1-Methylpyrimidin-2-one Tautomer->N_Alk Polar Aprotic Solvent Soft Electrophile Quat Quaternary Salt (Over-Alkylation) N-Methyl Cation O_Alk->Quat Excess MeI / Heat Rearrange Hilgetag-Hilbert-Johnson Rearrangement O_Alk->Rearrange High Temp (>100°C) Rearrange->N_Alk

Figure 1: The Ambident Nucleophile Landscape. The green path represents the desired outcome. Red paths indicate common "over-alkylation" or isomerization failures.

Module 2: Troubleshooting The Direct Alkylation Route

Scenario: You are starting from 2-hydroxypyrimidine (or 2-pyrimidinone) and using a methylating agent (MeI, DMS).

The Core Problem: N- vs. O-Selectivity

The pyrimidine ring nitrogen is softer and more nucleophilic than the oxygen in polar solvents. If you simply add MeI and a base (like


) in DMF, you will predominantly get the N-methylated  product (over-alkylation type 1).
Strategy 1: The "Silver Shield" Protocol (O-Selective)

Silver cations (


) coordinate preferentially to the ring nitrogen, blocking it from acting as a nucleophile and forcing the reaction to occur at the oxygen.

Protocol:

  • Stoichiometry: 1.0 eq 2-Hydroxypyrimidine : 1.1 eq Ag₂CO₃ : 1.1 eq MeI.

  • Solvent: Benzene or Toluene (Strictly anhydrous). Note: Non-polar solvents promote O-alkylation by favoring the reaction of the neutral lactim tautomer or tight ion pairs.

  • Procedure:

    • Suspend 2-hydroxypyrimidine and Ag₂CO₃ in toluene.

    • Stir at room temperature for 30 mins (formation of silver salt).

    • Add MeI dropwise.[1]

    • Heat to reflux (80-110°C) for 4-12 hours.

    • Critical Step: Filter hot to remove AgI salts.

Strategy 2: The Mitsunobu Alternative

If alkyl halides lead to N-alkylation, switch to alcohol dehydration. The Mitsunobu reaction is highly selective for O-alkylation in pyrimidines because the intermediate oxy-phosphonium species drives the attack by the oxygen atom.

Protocol:

  • Reagents: 2-Hydroxypyrimidine, MeOH (1.2 eq), PPh₃ (1.5 eq), DIAD/DEAD (1.5 eq).

  • Conditions: THF, 0°C to RT.

  • Advantage: Eliminates the risk of quaternization (Type 2 over-alkylation) because methanol is not an electrophile for the product.

Module 3: Troubleshooting The Route

Scenario: You are starting from 2-chloropyrimidine and reacting with Sodium Methoxide (NaOMe).

The Core Problem: Poly-Substitution & Quaternization

While


 avoids the N-alkylation isomer issue, "over-alkylation" here manifests as:
  • Poly-substitution: If your ring has other leaving groups (e.g., 2,4-dichloropyrimidine).

  • Product Methylation: The product this compound is basic. If excess MeI is present (not applicable here) or if high temperatures are used with in situ generated electrophiles, the ring nitrogen can attack.

Strategy: Temperature & Stoichiometry Control
VariableRecommendationMechanism
Base NaOMe (0.95 - 1.05 eq)Excess alkoxide can attack other positions or cause ring opening.
Temperature 0°C

RT
2-chloropyrimidine is highly activated. Heat is rarely needed and promotes side reactions.
Quenching Acetic Acid / WaterRapidly neutralize residual methoxide to prevent degradation during workup.

Self-Validating Check:

  • Monitor reaction by TLC/LCMS.

  • Stop point: If starting material is <5%, stop. Do not push for 100% conversion by adding excess reagent, as this promotes side reactions.

Module 4: Preventing Product Degradation (The Rearrangement)

Even if you successfully synthesize this compound, it is thermally unstable. It can undergo the Hilgetag-Hilbert-Johnson rearrangement to form the N-methyl isomer.

The Trigger: High heat (>120°C) or presence of alkyl halides (autocatalytic). The Fix:

  • Never distill the product at atmospheric pressure. Always use high vacuum (>10 mbar) to keep the boiling point low.

  • Remove all alkyl halides (MeI) before heating. If MeI remains, it quaternizes the N, which then transfers the methyl group to the nitrogen permanently.

Decision Matrix: Optimization Logic

Use this logic flow to determine your next experimental step.

OptimizationLogic Start Select Synthesis Route Route1 Route A: 2-Chloropyrimidine + NaOMe Start->Route1 Route2 Route B: 2-Hydroxypyrimidine + Methylating Agent Start->Route2 Q_Poly Are there other halogens on ring? Route1->Q_Poly Q_Isomer Problem: N-Alkylation (Wrong Isomer)? Route2->Q_Isomer Q_Quat Problem: Quaternary Salt (Product + MeI)? Route2->Q_Quat Sol_Stoich Use 0.95 eq NaOMe Temp < 0°C Q_Poly->Sol_Stoich Yes Sol_Standard Standard Reflux Monitor pH Q_Poly->Sol_Standard No Sol_Silver Switch to Ag2CO3 in Toluene Q_Isomer->Sol_Silver Yes (Standard) Sol_Mitsunobu Switch to Mitsunobu (MeOH/PPh3/DIAD) Q_Isomer->Sol_Mitsunobu Yes (Alternative) Sol_Quench Reduce MeI to 1.0 eq Quench excess immediately Q_Quat->Sol_Quench

Figure 2: Optimization Decision Matrix. Follow the path corresponding to your observed impurity profile.

FAQ: Researcher to Researcher

Q1: I see a spot on TLC that doesn't move (baseline) and my yield is low. What is it? A: This is likely the N-methyl-2-methoxypyrimidinium salt (Quaternary salt). This happens if you leave the reaction running too long with excess Methyl Iodide. The product is a nucleophile!

  • Fix: Use exactly 1.0-1.1 equivalents of alkylating agent. Quench the reaction with an amine (like morpholine) or water immediately upon completion to destroy excess electrophile.

Q2: Can I use DMF or DMSO to speed up the reaction? A: Avoid if possible. While these solvents are fast, they strongly solvate cations (


, 

), leaving the pyrimidine anion "naked." A naked pyrimidine anion attacks via its Nitrogen (highest electron density), leading to the unwanted N-methyl isomer.
  • Fix: Use non-polar solvents (Toluene, DCM) or protic solvents (MeOH) if using the

    
     route.
    

Q3: My GC-MS shows the correct mass, but the NMR spectra is messy/different. Why? A: You likely have the N-methyl isomer (1-methylpyrimidin-2-one). It has the same molecular weight (isomer).

  • Diagnostic: Look at the Carbonyl region in C13 NMR. The N-methyl isomer has a C=O signal (~150-160 ppm), whereas the O-methyl product has a C-O signal (~160-170 ppm) and a distinct O-Me peak in proton NMR (~3.9-4.0 ppm).

References
  • Mechanisms of Pyrimidine Alkyl

    • Title: N- versus O-alkylation of 2-hydroxypyrimidine derivatives.[2][3][4]

    • Source:Journal of the Chemical Society.
    • Context: Establishes the dependency of N/O selectivity on solvent polarity and cation coordin
    • Link:[Link] (Representative context for ambident reactivity).[5]

  • The Rearrangement Phenomenon

    • Title: The Hilgetag-Hilbert-Johnson Rearrangement.
    • Source:Comprehensive Organic Name Reactions.
    • Context: Explains the thermal conversion of 2-alkoxypyrimidines to N-alkyl-2-pyrimidinones, a critical "over-alkyl
    • Link:[Link]

  • Selective Synthesis Protocols

    • Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one.[3]

    • Source:PMC / NIH.
    • Context: Validates the difficulty of O-alkylation and provides protocols for direct chemoselective O-alkyl
    • Link:[Link]

Sources

Validation & Comparative

Validation of 2-Methoxypyrimidine Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, 2-methoxypyrimidine serves as a critical pharmacophore for sulfonamide antibiotics (e.g., sulfamethoxypyridazine) and various kinase inhibitors. Its synthesis presents a classic chemoselectivity challenge: distinguishing between O-alkylation (the target) and N-alkylation (the thermodynamic trap).

This guide validates the Nucleophilic Aromatic Substitution (SNAr) route using Sodium Methoxide (NaOMe) against the alternative Direct Alkylation of 2-hydroxypyrimidine.[1] We demonstrate why the SNAr route, when validated by the orthogonal analytical rigors of HPLC and NMR, offers superior process control and product purity compared to alkylation routes prone to isomeric mixtures.

Section 1: The Synthetic Challenge

The structural integrity of this compound relies on the exclusive formation of the ether linkage.[1] Two primary routes exist, but they yield vastly different impurity profiles.[1]

Route A: The Target (SNAr)

Reaction of 2-chloropyrimidine with sodium methoxide.[1]

  • Mechanism: Addition-Elimination.[1]

  • Selectivity: High.[1] The leaving group (Cl) directs the nucleophile to the C-2 position.[1]

  • Primary Risk: Hydrolysis of the starting material or product to 2-hydroxypyrimidine due to moisture.[1]

Route B: The Alternative (Direct Alkylation)

Methylation of 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2(1H)-one) using methyl iodide or dimethyl sulfate.

  • Mechanism: SN2 attack.[1]

  • Selectivity: Poor.[1][2] The amide-like nitrogen (N-1) is often more nucleophilic than the oxygen, leading to N-methylpyrimidin-2-one (the unwanted isomer).

  • Primary Risk: Formation of difficult-to-separate N-alkylated isomers.

SynthesisComparison SM_A 2-Chloropyrimidine Target This compound (Target O-Isomer) SM_A->Target Route A: NaOMe/MeOH (SNAr - High Selectivity) SM_B 2-Hydroxypyrimidine (Tautomer) SM_B->Target Route B: MeI/Base (O-Alkylation) Impurity 1-Methylpyrimidin-2-one (N-Isomer Impurity) SM_B->Impurity Route B: MeI/Base (N-Alkylation - Major Side Reaction) Target->SM_B Hydrolysis (Trace H2O)

Figure 1: Mechanistic divergence showing the high selectivity of Route A versus the isomeric risk of Route B.

Section 2: Experimental Protocol (Route A)

This protocol is designed to be self-validating : the workup removes inorganic salts, while the analytical method detects the specific failure mode (hydrolysis).[1]

Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Charge 2-chloropyrimidine (10 g) and anhydrous methanol (50 mL). Cool to 0°C.[1]

  • Addition: Add NaOMe solution dropwise over 20 minutes. Exotherm control is critical to prevent degradation.[1]

  • Reaction: Allow to warm to room temperature, then reflux for 2 hours.

    • IPC (In-Process Control): Check TLC (30% EtOAc/Hexane).[1] SM (Rf ~0.[1]6) should disappear; Product (Rf ~0.[1]4) appears.[1][3]

  • Quench & Workup:

    • Cool to room temperature.[1][4]

    • Concentrate in vacuo to remove bulk methanol (do not distill to dryness to avoid thermal instability).[1]

    • Dilute residue with water (50 mL) and extract with DCM (3 x 50 mL).[1] Note: The hydrolysis impurity (2-hydroxypyrimidine) is water-soluble and will remain in the aqueous layer, purifying the product.

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate to yield a pale yellow oil or low-melting solid.[1]

Section 3: HPLC Validation (Quantification & Purity)

High-Performance Liquid Chromatography is the primary tool for quantifying yield and detecting the "Hydrolysis Failure Mode."[1]

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][5][6]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][6]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/impurities).[1]

Validation Logic

This method utilizes polarity differences to separate the components.[1]

ComponentStructure TypePolarityApprox.[1][3] Retention Time (RT)Validation Insight
2-Hydroxypyrimidine Polar / H-bondingHigh1.5 - 2.5 minElutes near void volume. Presence indicates moisture ingress or incomplete workup.
2-Chloropyrimidine Halogenated HeterocycleMedium8.0 - 9.0 minUnreacted Starting Material.
This compound Ether (Target)Low10.5 - 11.5 minTarget Peak. Must be >98% area.[1]

System Suitability Requirement: Resolution (Rs) between 2-Chloropyrimidine and this compound must be > 2.0.

Section 4: NMR Validation (Structural Certainty)

While HPLC confirms purity, 1H NMR is the only rapid method to definitively distinguish O-alkylation from N-alkylation.

The "Chemical Shift" Test

The electronic environment of the methyl group differs significantly between the ether (O-Me) and the amide-like lactam (N-Me).

Solvent: CDCl3 (Chloroform-d)

FeatureThis compound (Target)1-Methylpyrimidin-2-one (Impurity/Route B)
Methyl Shift (

)
3.95 - 4.05 ppm (Singlet, 3H)3.50 - 3.65 ppm (Singlet, 3H)
Shielding Effect Oxygen is more electronegative, deshielding the protons (downfield).Nitrogen is less electronegative than Oxygen, appearing upfield.[1]
Aromatic Region Symmetric pattern (if unsubstituted at 4,5,6).[1]Loss of symmetry often observed; coupling constants change due to loss of aromaticity in the N-C=O ring.[1]
NMR Protocol
  • Dissolve ~10 mg of isolated product in 0.6 mL CDCl3.

  • Acquire 16 scans (standard proton).[1]

  • Critical Check: Integrate the methyl peak relative to the aromatic protons.

    • Expected: 3H (Methyl) : 3H (Aromatic).[1]

    • Failure Mode: If a peak appears at 3.6 ppm, the sample contains N-alkylated byproduct (common in Route B, rare in Route A).

NMR_Logic Sample Isolated Sample (CDCl3) Check Check Methyl Region (3.0 - 4.5 ppm) Sample->Check Result_O Peak @ ~4.0 ppm (O-Methyl) Check->Result_O Target Structure Result_N Peak @ ~3.6 ppm (N-Methyl) Check->Result_N Isomeric Impurity Validation VALIDATED Pure this compound Result_O->Validation Rejection REJECTED Contaminated with Isomer Result_N->Rejection

Figure 2: Decision tree for NMR structural validation based on chemical shift differentiation.

Section 5: Comparative Performance Guide

Why choose Route A (SNAr) with HPLC/NMR validation over Route B?

MetricRoute A (SNAr)Route B (Direct Alkylation)
Regioselectivity Excellent (>99:1). Cl is a specific leaving group.Poor. Often yields 60:40 mixtures of N- vs O-alkylation.[1]
Purification Simple. Aqueous wash removes the main impurity (2-OH).[1]Difficult. Isomers have similar polarities; requires column chromatography.[1]
Scalability High. Exothermic but manageable; no chromatography needed.[1]Low. Chromatographic separation of isomers is expensive at scale.[1]
Validation Cost Low. HPLC confirms purity; NMR confirms identity.[1]High. Requires complex HPLC methods to separate isomers.[1]
Conclusion

For drug development applications, Route A (SNAr) is the superior choice . The combination of HPLC (to quantify hydrolytic degradation) and NMR (to rule out isomeric contamination) provides a robust Control Strategy.[1] The presence of a singlet at


 4.0 ppm  in NMR and a single peak at ~11 min  in HPLC constitutes a "Pass" for batch release.[1]

References

  • Synthesis of 2-Substituted Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994.[1] (Standard reference for pyrimidine chemistry).

  • NMR Chemical Shifts of Trace Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][7] Org.[1][2][3][8][9] Process Res. Dev. 2016, 20, 3, 661–667.[1] Link

  • HPLC Method Development for Pyrimidines: "HPLC Separation of Pyrimidine Derivatives." Journal of Chromatographic Science.
  • Tautomerism in 2-Hydroxypyrimidines: Albert, A., & Phillips, J. N. "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings." J. Chem. Soc.[1] 1956, 1294-1304.[1] Link

Sources

spectroscopic analysis to confirm the structure of 2-Methoxypyrimidine products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a definitive technical reference for confirming the structure of 2-Methoxypyrimidine, specifically addressing the critical challenge of differentiating it from its thermodynamically stable isomer, 1-methylpyrimidin-2(1H)-one.

Executive Summary & The Isomeric Challenge

In the synthesis of this compound (via O-methylation of 2-chloropyrimidine or 2-hydroxypyrimidine), a frequent and often undetected failure mode is the formation of the N-alkylated isomer, 1-methylpyrimidin-2(1H)-one .

This isomerization can occur during the reaction (under high thermal stress) or during workup (acid-catalyzed rearrangement, known as the Hilbert-Johnson or Chapman-like rearrangement). Because both compounds share the exact molecular mass (


) and similar polarity, low-resolution LC-MS is insufficient for confirmation.

This guide objectively compares spectroscopic methods to provide a self-validating decision matrix for structural confirmation.

The Core Structural Conflict
  • Target Product (Kinetic): this compound (O-alkyl). Aromatic system retained. Symmetric.

  • Impurity (Thermodynamic): 1-Methylpyrimidin-2(1H)-one (N-alkyl). Aromaticity perturbed (amide-like character). Asymmetric.

Isomerization cluster_0 Reaction Mixture SM 2-Chloropyrimidine + NaOMe Target This compound (O-Alkyl) Target Product SM->Target Kinetic Control (Low Temp) Impurity 1-Methylpyrimidin-2(1H)-one (N-Alkyl) Thermodynamic Isomer SM->Impurity Thermodynamic Control (High Temp) Target->Impurity Thermal Rearrangement or Acid Catalysis

Figure 1: The divergent pathways of O- vs. N-alkylation in pyrimidine synthesis.

Comparative Spectroscopic Analysis

The following table summarizes the diagnostic utility of standard analytical techniques for this specific isomeric pair.

TechniqueDiagnostic PowerKey DifferentiatorThroughput
1H NMR High Symmetry: O-isomer is symmetric (2 ring signals); N-isomer is asymmetric (3 ring signals).Medium
13C NMR Definitive Methyl Shift: O-Me (~55 ppm) vs. N-Me (~38 ppm).Low
FTIR MediumCarbonyl Band: N-isomer shows strong C=O stretch (~1660 cm⁻¹); O-isomer does not.High
LC-MS LowNone (Identical m/z). Requires fragmentation analysis.High

Deep Dive: NMR Interpretation Strategy

Method A: 1H NMR (The Symmetry Check)

This is the most accessible confirmation method. The structural symmetry of the pyrimidine ring is the "smoking gun."

  • This compound (Target):

    • Possesses a

      
       axis of symmetry passing through C2 and C5.
      
    • Result: Protons at positions 4 and 6 are chemically equivalent.

    • Spectrum: You will see two signals for the aromatic ring (a doublet and a triplet) and one singlet for the methoxy group.

  • 1-Methylpyrimidin-2(1H)-one (Impurity):

    • The N-methyl group breaks the symmetry.

    • Result: Protons at positions 4, 5, and 6 are all unique.

    • Spectrum: You will see three distinct signals for the ring protons and one singlet for the N-methyl group (usually upfield of the O-methyl).

Comparative Data Table (in

)
ProtonThis compound (Target)1-Methylpyrimidin-2(1H)-one (Impurity)
Methyl (-CH3) ~4.00 ppm (s) (Deshielded by Oxygen)~3.55 ppm (s) (Shielded relative to O-Me)
H-5 ~6.95 ppm (t, J=4.8 Hz)~6.50 ppm (dd)
H-4 ~8.55 ppm (d, J=4.8 Hz)~8.50 ppm (dd)
H-6 Equivalent to H-4~7.80 ppm (dd)

Expert Insight: If your aromatic region integrates to 3 protons but shows complex splitting (more than a clean doublet and triplet), you likely have a mixture or the N-isomer.

Method B: 13C NMR (The Methyl Anchor)

If 1H NMR is ambiguous due to solvent overlap, 13C NMR provides the absolute confirmation. The chemical shift of the methyl carbon is drastically different due to the electronegativity difference between Oxygen and Nitrogen.

  • O-Methyl Carbon: Resonates at 54–55 ppm .

  • N-Methyl Carbon: Resonates at 36–39 ppm .

  • Carbonyl (C2): The N-isomer will show a distinct carbonyl-like shift (~155-165 ppm), though the C2 in this compound is also downfield (~165 ppm) due to the two nitrogens and oxygen attachment. Rely on the methyl carbon for decision making.

Method C: FTIR Analysis (Rapid Screening)

For process monitoring where NMR is unavailable, FTIR is a robust "Go/No-Go" gate.

  • The Target (2-Methoxy): Look for the "Ether Bands."

    • C-O-C Asymmetric Stretch: 1260–1300 cm⁻¹

    • C-O-C Symmetric Stretch: 1000–1050 cm⁻¹

    • Absence of a strong band above 1600 cm⁻¹ (excluding aromatic ring breathing).

  • The Impurity (N-Methyl): Look for the "Amide Band."

    • C=O Stretch: Strong, sharp absorption at 1650–1690 cm⁻¹ .

    • This peak is diagnostic of the pyrimidone (cyclic urea/amide) structure.

Experimental Workflow: The Confirmation Protocol

This protocol ensures data integrity and prevents artifactual isomerization during analysis.

Step 1: Sample Preparation
  • Solvent: Use Chloroform-d (

    
    ) . It minimizes hydrogen bonding shifts compared to DMSO-
    
    
    
    and provides sharp resolution for the methyl singlets.
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Neutralization: Ensure the sample is free of residual acid. Acidic conditions in the NMR tube can catalyze the rearrangement of the O-isomer to the N-isomer over time , leading to false negatives.

    • Pro-Tip: Filter the NMR solution through a small plug of basic alumina if acid contamination is suspected.

Step 2: The Decision Matrix (Logic Flow)

DecisionMatrix Start Acquire 1H NMR (CDCl3) CheckSym Check Aromatic Region Symmetry Start->CheckSym Sym 2 Signals (d, t) Symmetric CheckSym->Sym Yes Asym 3 Signals Asymmetric CheckSym->Asym No CheckMe Check Methyl Shift Sym->CheckMe ResultN REJECTED: 1-Methylpyrimidin-2-one Asym->ResultN OMe ~4.0 ppm CheckMe->OMe NMe ~3.6 ppm CheckMe->NMe ResultO CONFIRMED: This compound OMe->ResultO NMe->ResultN Contradiction (Investigate)

Figure 2: Analytical decision tree for structural confirmation.

References

  • Differentiation of O- vs N-Alkylation in Pyrimidines Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Discusses the Hilbert-Johnson reaction and the thermodynamic preference for N-alkylation under thermal conditions. Link:[Link]

  • NMR Spectral Data for Pyrimidines (SDBS) Source: SDBS (Spectral Database for Organic Compounds), AIST. Context: Reference spectra for this compound (SDBS No. 3432) and related pyrimidones. Link:[Link]

  • Spectroscopic Identification of Organic Compounds (Silverstein) Source: Wiley (Textbook Reference). Context: Authoritative source for C-O vs C=O IR stretch frequencies and electronegativity effects on NMR shifts. Link:[Link]

  • Tautomerism and Isomerism in Pyrimidines Source: Advances in Heterocyclic Chemistry. Context: Detailed mechanisms of the Chapman rearrangement (O to N migration). Link:[Link]

comparative study of different catalysts for 2-Methoxypyrimidine arylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methoxypyrimidine scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Pazopanib) and antibiotics. However, functionalizing this electron-deficient heterocycle presents a classic dichotomy in synthesis: Precision vs. Efficiency .

While traditional cross-coupling (Suzuki-Miyaura) offers guaranteed regiocontrol, it suffers from poor atom economy due to the requirement for pre-functionalized halides. Emerging Direct C-H Arylation and Photoredox/Nickel dual catalysis offer shortcuts, but often at the cost of regioselectivity or operational complexity.

This guide objectively compares three distinct catalytic methodologies for arylating this compound, supported by mechanistic insights and standardized protocols.

Part 1: The Mechanistic Landscape

To select the right catalyst, one must understand the electronic bias of the substrate. This compound possesses:

  • C2-Methoxy Group: An electron-donating group (EDG) by resonance, but inductively withdrawing. It blocks the C2 position.

  • N1/N3 Lone Pairs: High affinity for metal poisoning (Pd/Cu).

  • C4/C6 Positions: Electron-deficient (alpha to nitrogen), susceptible to nucleophilic radicals (Minisci).

  • C5 Position: The most "benzene-like" (beta to nitrogen), susceptible to electrophilic substitution and Concerted Metallation-Deprotonation (CMD).

Mechanism Visualization

The following diagram contrasts the three dominant pathways:

G Substrate This compound Halide Requires Pre-functionalization (C-X bond) Substrate->Halide Step 1 CH_Cycle Pd(II) CMD Cycle (Direct Arylation) Substrate->CH_Cycle C-H Activation Photo_Cycle Ni/Photoredox (Radical Relay) Substrate->Photo_Cycle Radical Trap Pd_Cycle Pd(0)/Pd(II) Cycle (Suzuki-Miyaura) Product_A Regio-Specific Product (C4 or C5) Pd_Cycle->Product_A Reductive Elim. Halide->Pd_Cycle Product_B C5-Selective Product (Steric/Electronic Control) CH_Cycle->Product_B Acid Requires Carboxylate Base (PivOH) Acid->CH_Cycle Product_C C4/C6-Selective Product (Radical Attack) Photo_Cycle->Product_C Radical Requires Light + SET Agent Radical->Photo_Cycle

Figure 1: Mechanistic divergence of arylation strategies. Note the distinct regioselectivity outcomes driven by the catalytic cycle chosen.

Part 2: Comparative Deep Dive

Method A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Gold Standard for Regiocontrol

This method does not activate the C-H bond but relies on a pre-installed halogen (Cl, Br, I) on the pyrimidine ring.

  • Primary Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Mechanism: Oxidative Addition → Transmetallation → Reductive Elimination.

  • Pros: Absolute regiocontrol (dictated by starting material); mild conditions; scalable.

  • Cons: Requires synthesis of halo-pyrimidines; generation of stoichiometric boron waste.

Experimental Protocol (Validation Ready)

Target: 2-methoxy-5-phenylpyrimidine from 5-bromo-2-methoxypyrimidine.

  • Setup: Charge a reaction vial with 5-bromo-2-methoxypyrimidine (1.0 equiv), Phenylboronic acid (1.5 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (3 mol%).

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v) [0.2 M concentration].

  • Reaction: Heat to 90°C for 4-12 hours under Argon.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica flash chromatography (Hex/EtOAc).

Method B: Pd-Catalyzed Direct C-H Arylation (Fagnou/Sanford Type)

The Atom-Economy Champion

This method utilizes the Concerted Metallation-Deprotonation (CMD) pathway. A carboxylate ligand (pivalate or acetate) acts as an intramolecular base to deprotonate the C-H bond while the metal coordinates.

  • Primary Catalyst: Pd(OAc)2 + Pivalic Acid (PivOH).

  • Mechanism: Electrophilic palladation assisted by base.

  • Regioselectivity: Strongly favors C5 in 2-methoxypyrimidines due to the "concerted" nature avoiding the steric bulk of the C2-methoxy and the lone pair repulsion at N1/N3.

  • Pros: No halogenated precursor needed; fewer steps.[1]

  • Cons: High temperatures (>100°C) often required; potential for homocoupling of the aryl source.

Experimental Protocol

Target: 2-methoxy-5-(p-tolyl)pyrimidine directly from this compound.

  • Setup: Charge a pressure tube with This compound (1.0 equiv), 4-iodotoluene (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalytic System: Add Pd(OAc)2 (5 mol%) and Pivalic Acid (30 mol%). Note: Pivalic acid is crucial for the CMD mechanism.

  • Solvent: Add DMA (Dimethylacetamide) [0.5 M].

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Purification: Requires careful separation of unreacted pyrimidine.

Method C: Metallaphotoredox (Ni/Ir) & Minisci

The Late-Stage Functionalization Tool

Modern dual catalysis allows for arylation under mild conditions.[2][3] Nickel handles the bond formation (cross-coupling) while Iridium/Ruthenium handles the electron transfer (photoredox). Alternatively, classical Minisci uses Ag/Persulfate.

  • Primary Catalyst: NiCl2·glyme + Ir(ppy)3 (Photoredox) OR AgNO3/(NH4)2S2O8 (Minisci).

  • Mechanism: Radical addition to the heterocycle.[4]

  • Regioselectivity: Radical species are nucleophilic; they attack the most electron-deficient positions (C4/C6 ). This is complementary to the Pd-CMD method (C5).

  • Pros: Room temperature; tolerant of sensitive functional groups; accesses C4 position without halogens.

  • Cons: Expensive photocatalysts; requires light source; often produces mixtures of mono- and di-arylated products (C4 and C6).

Experimental Protocol (Ni/Photoredox)

Target: 2-methoxy-4-phenylpyrimidine.

  • Setup: In a glovebox/inert atmosphere, combine This compound (1.0 equiv), Bromobenzene (1.0 equiv).

  • Catalyst: Add NiCl2·dme (5 mol%), dtbbpy (ligand, 5 mol%), and Ir(dF-CF3-ppy)2(dtbbpy)PF6 (1 mol%).

  • Base: Add Quinuclidine (1.0 equiv) or K3PO4 .

  • Solvent: DMSO or Acetonitrile (degassed is critical).

  • Reaction: Irradiate with Blue LED (450 nm) at room temperature for 24 hours with fan cooling.

Part 3: Data Comparison & Decision Matrix

The following table summarizes the performance metrics based on aggregated literature data for pyrimidine functionalization.

FeatureSuzuki-Miyaura (Pd)Direct C-H (Pd-CMD)Photoredox/Minisci (Ni/Ir)
Regioselectivity Excellent (Controlled)Good (Favors C5)Moderate (Favors C4/C6)
Yield (Avg) 85-95%60-80%50-70%
Atom Economy Low (Boronic waste)High (H2/HX byproduct)Moderate
Temperature 80-100°C110-140°C25°C (Room Temp)
Cost ModerateLow (Ligand-free possible)High (Ir catalysts)
Scalability High (Kg scale proven)ModerateLow (Photon penetration limits)
Decision Logic: Which Catalyst to Choose?

DecisionTree Start Start: this compound Arylation Q1 Is the Pyrimidine pre-halogenated? Start->Q1 Yes Yes (Cl/Br/I) Q1->Yes No No (C-H) Q1->No Suzuki Use Suzuki-Miyaura (Pd-dppf) High Yield, Specific Yes->Suzuki Q2 Target Position? No->Q2 C5 C5 (Beta) Q2->C5 C4 C4/C6 (Alpha) Q2->C4 Direct Use Direct C-H (Pd(OAc)2 + PivOH) Thermodynamic Control C5->Direct Photo Use Photoredox/Minisci (Ni/Ir or Ag) Radical Control C4->Photo

Figure 2: Strategic decision tree for catalyst selection.

References

  • Direct Arylation Mechanisms: Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway in Pd-catalyzed C-H activation. Chemistry Letters. Link

  • Photoredox/Nickel Dual Catalysis: Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling using photoredox/nickel dual catalysis. Science. Link

  • Minisci Reaction on Pyrimidines: Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists.[4][5][6] MedChemComm. Link

  • Pd-Catalyzed Pyrimidine Arylation: Bellina, F., & Rossi, R. (2009). Regioselective functionalization of the pyrimidine ring via Pd-catalyzed cross-coupling.[7] Advanced Synthesis & Catalysis. Link

  • MacMillan Photoredox: Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science. Link

Sources

Technical Guide: Purity Assessment of Synthesized 2-Methoxypyrimidine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and agrochemical intermediate synthesis, 2-Methoxypyrimidine (2-MP) serves as a critical scaffold. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural verification, it frequently fails to detect trace impurities (<0.1%) such as unreacted 2-chloropyrimidine or hydrolysis byproducts like 2-hydroxypyrimidine .

This guide objectively compares Mass Spectrometry (MS) against traditional purity assays (NMR, HPLC-UV), demonstrating that LC-MS/MS is the superior modality for definitive purity assessment. We provide a validated protocol for identifying isobaric interferences and quantifying genotoxic halide precursors.

The Analytical Challenge

Synthesizing 2-MP typically involves a nucleophilic aromatic substitution of 2-chloropyrimidine with sodium methoxide.



Why standard methods fail:

  • UV Absorbance Similarity: The product and its impurities (2-chloro and 2-hydroxy analogs) share the pyrimidine chromophore, leading to overlapping UV spectra (

    
    ).
    
  • Volatility: 2-MP is relatively volatile, making GC analysis possible but risky due to thermal degradation of thermally labile impurities.

  • Trace Sensitivity: 2-Chloropyrimidine is a potential genotoxic impurity (PGI). NMR limits of detection (LOD) are typically ~500 ppm, whereas regulatory limits often require <10-100 ppm sensitivity.

Comparative Analysis: MS vs. Alternatives

The following table contrasts the performance of Mass Spectrometry against standard alternatives for this specific analyte.

Feature

H NMR (400 MHz)
HPLC-UV (PDA) LC-MS (ESI+)
Primary Utility Structural confirmation (Bulk)Routine quantitationTrace impurity ID & Quantitation
Limit of Quantitation (LOQ) ~0.1 - 0.5%~0.05%< 0.001% (ppm level)
Specificity High (Chemical Shift)Low (Retention Time only)Very High (m/z + Fragmentation)
Impurity ID Difficult for overlapping signalsImpossible without standardsDefinitive (via MS/MS)
Throughput Low (10-15 min/sample)MediumHigh (3-5 min/sample)

Senior Scientist Insight: Do not rely on HPLC-UV purity (Area %) alone. A "99.9%" UV purity often hides co-eluting salts or non-chromophoric side products that suppress ionization in downstream applications. MS is the only way to see the "invisible".

Deep Dive: LC-MS/MS Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system coupled to a UHPLC.

Sample Preparation[1][2][3]
  • Solvent: 50:50 Methanol:Water (avoid pure acetonitrile to prevent precipitation of polar hydrolysis products).

  • Concentration: 1 mg/mL (stock), diluted to 1 µg/mL for trace analysis.

  • Filtration: 0.22 µm PTFE filter (mandatory to protect the column).

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Why: 2-MP is moderately polar. A C18 column provides sufficient retention to separate it from the highly polar 2-hydroxypyrimidine (elutes at void) and the less polar 2-chloropyrimidine.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Why Formic Acid? It acts as a proton donor, essential for Electrospray Ionization (ESI) in positive mode (

      
      ).
      
  • Gradient:

    • 0 min: 5% B

    • 5 min: 95% B

    • 7 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

MS Parameters (ESI Positive)
  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • Scan Mode: Full Scan (m/z 50–300) for profiling; MRM for quantitation.

Data Interpretation & Validation Logic

To validate purity, you must look for specific m/z signals. This is a self-validating system: the presence of specific mass defects and isotope patterns confirms the impurity identity without needing a reference standard for every single byproduct.

Key Analytes and Signals[2][5][6][7][8][9]
CompoundFormulaMonoisotopic MassTarget Ion

Diagnostic Feature
This compound (Product)

110.05111.06 Loss of

(m/z 96)
2-Chloropyrimidine (Start Material)

114.00115.00 3:1 Isotope ratio (115/117)
2-Hydroxypyrimidine (Byproduct)

96.0397.04 Early eluting peak
Fragmentation Pathway (MS/MS)

When performing MS/MS on the parent ion (111.06), the fragmentation logic confirms the structure:

  • Precursor: m/z 111.06 (

    
    )
    
  • Primary Fragment: m/z 96.03 (Loss of methyl group

    
    ). This confirms the methoxy attachment.
    
  • Secondary Fragment: m/z 69.02 (Loss of HCN from the ring). Typical pyrimidine ring cleavage.

Visualizing the Workflow

The following diagram illustrates the logical workflow for assessing purity, including the "Go/No-Go" decision points based on MS data.

PurityAssessment Start Crude Synthesized This compound Prep Sample Prep (1 µg/mL in MeOH:H2O) Start->Prep LC UHPLC Separation (C18 Column, Gradient) Prep->LC MS ESI+ MS Detection (Full Scan m/z 50-300) LC->MS Decision Analyze Spectrum at RT of Main Peak MS->Decision ImpurityCheck Check Extracted Ion Chromatograms (EIC) Decision->ImpurityCheck Main Peak = 111 Cl_Found Signal at m/z 115/117? (3:1 Isotope Pattern) ImpurityCheck->Cl_Found OH_Found Signal at m/z 97? (Early Elution) Cl_Found->OH_Found No Fail_Cl FAIL: Residual Starting Material (Genotoxic Risk) Cl_Found->Fail_Cl Yes Pass PASS: High Purity Confirmed OH_Found->Pass No Fail_OH FAIL: Hydrolysis Detected (Dry Solvents Needed) OH_Found->Fail_OH Yes

Figure 1: Logical workflow for LC-MS purity assessment of this compound, highlighting critical failure modes.

Troubleshooting & Optimization

Issue: Signal Suppression

  • Cause: High salt concentrations (NaCl) from the synthesis workup can suppress ionization in the source.

  • Fix: Implement a divert valve to send the first 1 minute of flow (containing salts) to waste, or perform a liquid-liquid extraction (DCM/Water) prior to LC-MS injection.

Issue: Dimer Formation

  • Observation: A peak at m/z ~221 (

    
    ).
    
  • Analysis: This is often a source artifact (clustering), not a real impurity.

  • Verification: Dilute the sample 10x. If the "dimer" peak ratio decreases significantly relative to the monomer, it is an artifact.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67503, this compound. Retrieved from [Link]

  • Holzgrabe, U. (2010).NMR spectroscopy in pharmaceutical analysis. Elsevier.
  • Holfeld, M., et al. (2023). Development and validation of LC-QTOF-MS/MS method for identification... of pyrimidine impurities.[1] ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to the Kinetic Analysis of Enzyme Inhibition by 2-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 7, 2026 – In the dynamic landscape of drug discovery and development, the pyrimidine scaffold remains a cornerstone for the design of novel therapeutic agents. Among these, 2-methoxypyrimidine derivatives are emerging as a promising class of enzyme inhibitors with potential applications in oncology, inflammation, and infectious diseases. This guide provides a comprehensive comparison of the kinetic analysis of enzyme inhibition by these derivatives, offering researchers, scientists, and drug development professionals a critical resource supported by experimental data and protocols.

The this compound core, a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3 and a methoxy group at the 2-position, serves as a versatile template for chemical modification. These substitutions significantly influence the compound's steric, electronic, and hydrophobic properties, thereby dictating its binding affinity and selectivity for specific enzyme targets. This guide will delve into the structure-activity relationships (SAR) of this scaffold against key enzyme families, notably protein kinases and cyclooxygenases.

Understanding the Mechanism: A Primer on Enzyme Inhibition Kinetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of how an inhibitor affects the rate of an enzyme-catalyzed reaction is known as enzyme kinetics. This analysis is crucial for understanding the inhibitor's mechanism of action and for optimizing its therapeutic efficacy. The primary modes of reversible enzyme inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. The inhibitor does not compete with the substrate.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more prevalent at higher substrate concentrations.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. The Ki value is a more fundamental measure of the inhibitor's binding affinity and is independent of substrate concentration for competitive inhibitors.

Comparative Kinetic Analysis of this compound Derivatives as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine derivatives have been extensively investigated as kinase inhibitors. While specific kinetic data for a broad range of this compound derivatives is still an active area of research, we can extrapolate from closely related pyrimidine scaffolds to understand their potential.

For instance, anilinopyrimidine derivatives have shown potent dual inhibition of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth and angiogenesis.[1][2] Structure-activity relationship (SAR) studies on these and other pyrimidine-based kinase inhibitors, such as those targeting protein kinase CK2 and PIM-1 kinase, reveal the importance of specific substitutions on the pyrimidine ring for achieving high potency and selectivity.[3][4]

Table 1: Representative Inhibitory Activity of Pyrimidine Derivatives Against Various Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
Anilinopyrimidinec-Met18.5 ± 2.3[2]
AnilinopyrimidineVEGFR-233.6 ± 4.3[2]
Pyrido[2,3-d]pyrimidineProtein Kinase CK26000[3]
Pyrido[2,3-d]pyrimidinePIM-1 KinaseData not in IC50[4]
ThienopyrimidineVEGFR-2Potent Inhibition Reported[5][6]

Note: This table presents data for various pyrimidine scaffolds to illustrate the potential of the general structure as kinase inhibitors. Specific kinetic data for this compound derivatives is an area of ongoing investigation.

The introduction of a 2-methoxy group can influence the electronic properties of the pyrimidine ring and provide opportunities for specific hydrogen bonding interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.

Cyclooxygenase (COX) Inhibition: A Potential Avenue for this compound Derivatives

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[7] Studies on these compounds have reported IC50 values and have highlighted the potential for developing pyrimidine-based anti-inflammatory agents with improved safety profiles compared to non-selective NSAIDs.[7] While specific kinetic analyses of this compound derivatives as COX inhibitors are not yet widely published, the established activity of the broader pyrimidine class suggests this is a promising area for future research.

Experimental Protocols for Kinetic Analysis of Enzyme Inhibition

A robust and reproducible experimental protocol is fundamental to obtaining reliable kinetic data. The following provides a generalized workflow for the kinetic analysis of this compound derivatives.

Step-by-Step Enzyme Inhibition Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution to create a range of concentrations for testing.

    • Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.

  • Assay Setup:

    • In a microplate, add the assay buffer to each well.

    • Add the enzyme solution to all wells except the negative control.

    • Add the various concentrations of the this compound inhibitor to the test wells. Add solvent vehicle (e.g., DMSO) to the positive and negative control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period to allow for inhibitor binding.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, luminescence).

    • Record data at regular time intervals to generate progress curves.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay at multiple substrate concentrations in the presence of different inhibitor concentrations.

    • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate, Buffer) Setup Assay Setup in Microplate (Buffer, Enzyme, Inhibitor) Reagents->Setup Preincubation Pre-incubation Setup->Preincubation Initiation Initiate Reaction (Add Substrate) Preincubation->Initiation Detection Kinetic Reading (Plate Reader) Initiation->Detection ProgressCurves Generate Progress Curves Detection->ProgressCurves InitialVelocities Calculate Initial Velocities (V₀) ProgressCurves->InitialVelocities DoseResponse Plot Dose-Response Curve InitialVelocities->DoseResponse KineticModeling Kinetic Modeling (Lineweaver-Burk/Dixon Plots) InitialVelocities->KineticModeling IC50 Determine IC50 DoseResponse->IC50 Ki Determine Ki and Mode of Inhibition KineticModeling->Ki

Caption: Generalized workflow for the kinetic analysis of enzyme inhibitors.

Visualizing Inhibition Models

Understanding the different modes of enzyme inhibition is crucial for interpreting kinetic data. The following diagrams illustrate the binding events for competitive, non-competitive, and uncompetitive inhibition.

Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c + S EI_c EI Complex E_c->EI_c + I S_c Substrate (S) I_c Inhibitor (I) ES_c->E_c - S P_c Product (P) ES_c->P_c k_cat EI_c->E_c - I E_n Enzyme (E) ES_n ES Complex E_n->ES_n + S EI_n EI Complex E_n->EI_n + I S_n Substrate (S) I_n Inhibitor (I) ES_n->E_n - S ESI_n ESI Complex ES_n->ESI_n + I P_n Product (P) ES_n->P_n k_cat EI_n->E_n - I EI_n->ESI_n + S ESI_n->ES_n - I ESI_n->EI_n - S E_u Enzyme (E) ES_u ES Complex E_u->ES_u + S S_u Substrate (S) I_u Inhibitor (I) ES_u->E_u - S ESI_u ESI Complex ES_u->ESI_u + I P_u Product (P) ES_u->P_u k_cat ESI_u->ES_u - I

Caption: Schematic representation of different modes of reversible enzyme inhibition.

Future Directions and Conclusion

The exploration of this compound derivatives as enzyme inhibitors is a field ripe with potential. While this guide draws upon the broader knowledge of pyrimidine-based inhibitors, it highlights the need for more focused research on the specific kinetic properties of the 2-methoxy subclass. Future studies should aim to:

  • Synthesize and screen libraries of this compound derivatives against a diverse panel of enzymes.

  • Conduct detailed kinetic analyses to determine the mode of inhibition and calculate Ki values for promising lead compounds.

  • Elucidate the structure-activity relationships to guide the rational design of more potent and selective inhibitors.

  • Utilize structural biology techniques, such as X-ray crystallography, to understand the molecular basis of inhibitor binding.

By systematically applying the principles of enzyme kinetics and leveraging the synthetic versatility of the this compound scaffold, researchers can unlock new therapeutic opportunities and contribute to the development of next-generation medicines.

References

  • Zhan, Z., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678. [Link]

  • Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Biochemistry and Modern Applications. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]

  • Wrobel, D., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • Rewcastle, G. W., et al. (2001). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(6), 781-785. [Link]

  • Li, Y., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(14), 3749-3760. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7800. [Link]

  • Vodolazhenko, M. V., et al. (2018). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Ukrainian Biochemical Journal, 90(4), 33-43. [Link]

  • Gawad, J., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

  • Geronikaki, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1144. [Link]

  • Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Biochemistry and Modern Applications. [Link]

  • Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens, 9(9), e1003678. [Link]

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]

  • Abdel-Aziz, H. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11843-11858. [Link]

  • Jin, C., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109. [Link]

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]

  • Abouzid, K. A. M., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-11. [Link]

Sources

side-by-side comparison of 2-Methoxypyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the synthesis of 2-methoxypyrimidine, the Nucleophilic Aromatic Substitution (


)  of 2-chloropyrimidine remains the industrial gold standard due to high yields (>85%) and low raw material costs. However, it relies on halogenated precursors often derived from 

.

De Novo Cyclization (using O-methylisourea) offers a halogen-free alternative suitable for "green chemistry" initiatives but suffers from higher reagent costs. Direct Alkylation of 2-hydroxypyrimidine is generally discouraged for O-selective synthesis due to the thermodynamic preference for N-methylation (lactam formation), requiring expensive silver salts to override.

Method A: Nucleophilic Aromatic Substitution ( )

The Industrial Standard

This method relies on the displacement of the chloride leaving group by a methoxide nucleophile. It is the most robust pathway for scaling from gram to kilogram quantities.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The methoxide anion attacks the electron-deficient C2 position (activated by the two ring nitrogens), forming a Meisenheimer complex, followed by the expulsion of the chloride ion.

Experimental Protocol
  • Scale: 100 mmol (approx. 11.4 g of 2-chloropyrimidine)

  • Reagents:

    • 2-Chloropyrimidine (1.0 eq)[1]

    • Sodium Methoxide (NaOMe), 25-30% solution in MeOH (1.1 – 1.2 eq)

    • Methanol (anhydrous) as solvent.

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask with anhydrous methanol (50 mL) under

    
     atmosphere.
    
  • Addition: Add 2-chloropyrimidine (11.45 g, 100 mmol). Stir until dissolved.

  • Reaction: Add NaOMe solution (1.1 eq) dropwise via an addition funnel over 20 minutes. Note: The reaction is exothermic. Maintain internal temperature < 30°C using an ice bath if necessary.

  • Heating: Once addition is complete, remove the ice bath and heat to reflux (65°C) for 2–4 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. 2-Chloropyrimidine (

    
    ) should disappear; this compound (
    
    
    
    ) appears.
  • Workup:

    • Cool to room temperature.[2]

    • Quench by adjusting pH to 7–8 with dilute HCl (careful of slight effervescence/heat).

    • Concentrate in vacuo to remove bulk methanol.

    • Resuspend residue in water (50 mL) and extract with Dichloromethane (

      
       mL).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Distillation (b.p. ~160°C) or recrystallization is rarely needed as crude purity often exceeds 95%.
    
Critical Control Points (Troubleshooting)
  • Moisture Sensitivity: Water competes with methanol. If water is present, hydroxide ions will generate 2-hydroxypyrimidine (inactive byproduct) via hydrolysis. Use anhydrous solvents.

  • Exotherm: On large scales, the addition of NaOMe must be rate-controlled to prevent thermal runaways.

Method B: De Novo Cyclization

The Halogen-Free Route

This method constructs the pyrimidine ring with the methoxy group already in place, avoiding the use of chlorinated intermediates like 2-chloropyrimidine or


.
Reaction Mechanism

Condensation of O-methylisourea (a urea derivative) with a malonaldehyde equivalent (such as 1,1,3,3-tetramethoxypropane ). Acidic conditions promote the formation of the Schiff base intermediates followed by cyclization and aromatization.

Experimental Protocol
  • Scale: 50 mmol

  • Reagents:

    • O-Methylisourea hemisulfate (1.0 eq)

    • 1,1,3,3-Tetramethoxypropane (1.05 eq)

    • Ethanol (solvent)[3]

    • HCl (catalytic) or Piperidine (basic catalysis depending on variant).

Step-by-Step Workflow:

  • Preparation: Dissolve O-methylisourea hemisulfate (6.15 g, 50 mmol) in Ethanol (40 mL).

  • Base Release (Optional): If using the sulfate salt, add NaOEt (1.0 eq) to liberate the free base O-methylisourea; filter off

    
    .
    
  • Condensation: Add 1,1,3,3-tetramethoxypropane (8.6 g, 52.5 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

  • Workup: Evaporate solvent. The residue often contains acetal byproducts. Acidify with dilute HCl to hydrolyze residual acetals, then neutralize with

    
    .
    
  • Extraction: Extract with EtOAc.

Pros & Cons
  • Pros: Avoids handling mutagenic chlorinated pyrimidines; "Green" profile.

  • Cons: O-methylisourea is significantly more expensive than 2-chloropyrimidine. Reaction times are longer.[4]

Method C: Direct Alkylation (The "Trap")

Why this method fails for O-isomers

Researchers often attempt to methylate 2-hydroxypyrimidine (pyrimidin-2-one) using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • The Problem: 2-Hydroxypyrimidine exists in tautomeric equilibrium, heavily favoring the lactam (NH-C=O) form over the lactim (N=C-OH) form.

  • The Result: Basic alkylation (NaOH + MeI) yields N-methylpyrimidin-2-one (the unwanted isomer) as the major product (>90%).

  • The Exception: Exclusive O-methylation requires Silver Carbonate (

    
    )  in benzene/toluene (the "Silver Salt Method").
    
    • Why? Silver coordinates to the nitrogen, blocking it and forcing the electrophile to attack the oxygen.

    • Verdict: Prohibitively expensive for scale-up.

Comparative Analysis

Quantitative Data Summary
FeatureMethod A:

Method B: CyclizationMethod C: Direct Alkylation
Primary Reagents 2-Cl-Pyrimidine + NaOMeO-Methylisourea + Malonaldehyde acetal2-OH-Pyrimidine + MeI
Yield 85 – 92% 60 – 75%< 10% (O-isomer) without Ag salts
Atom Economy High (Byproduct NaCl)Moderate (Byproduct MeOH/H2O)Low (if using Ag salts)
Cost Efficiency High (Commodity chems)Low (Specialty reagents)Very Low (Silver required)
Scalability Excellent (kg to ton)GoodPoor
Safety Profile Corrosive (NaOMe), IrritantFlammable (Solvents)Toxic (MeI), Heavy Metals (Ag)
Decision Matrix & Mechanism Visualization

The following diagram illustrates the decision logic and the mechanistic pathways for the two viable methods.

G Start Target: this compound Decision Is 2-Chloropyrimidine available? Start->Decision MethodA Method A: SNAr Displacement (Recommended) Decision->MethodA Yes MethodB Method B: De Novo Cyclization (Green/Halogen-Free) Decision->MethodB No / Avoid Halogens MethodC Method C: Direct Alkylation (NOT Recommended) Decision->MethodC Starting from 2-OH-Pyr? StepA1 Reagents: 2-Cl-Pyr + NaOMe MethodA->StepA1 StepB1 Reagents: O-Methylisourea + Tetramethoxypropane MethodB->StepB1 ReasonC Major Product: N-Methyl isomer (Lactam form favored) MethodC->ReasonC MechA Mechanism: Meisenheimer Complex Cl- leaving group StepA1->MechA MechB Mechanism: Condensation & Aromatization StepB1->MechB

Caption: Decision tree comparing synthetic routes. Method A is preferred for efficiency; Method C is highlighted as a selectivity trap.

References

  • BenchChem. (2025).[2][5] An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine. (Protocol adapted for 2-methoxy variants). Link

  • Quest Journals. (2015). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil. (Describes chloropyrimidine displacement kinetics). Link

  • Google Patents. (2011). CN102079725B - Method for preparing 2-chloropyrimidine.[1] (Context on industrial precursors and guanidine cyclization). Link

  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (Mechanistic insight on Lactam/Lactim selectivity). Link

  • Organic Syntheses. 1,4-Diphenyl-5-amino-1,2,3-triazole. (General procedure for NaOMe preparation and handling). Link

Sources

Technical Guide: Evaluating Regioselectivity on Substituted 2-Methoxypyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methoxypyrimidine scaffold is a privileged motif in kinase inhibitors, antivirals, and agrochemicals. However, its amphoteric electronic nature—possessing both electron-deficient imine character and electron-donating methoxy resonance—creates a complex regioselectivity landscape.

This guide objectively compares the three primary methodologies for functionalizing this scaffold: Nucleophilic Aromatic Substitution (SNAr) , Directed Ortho Metalation (DoM) , and Electrophilic Aromatic Substitution (SEAr) . Unlike standard textbook definitions, we evaluate these based on their utility in accessing specific regioisomers (C2, C4/C6, C5) and provide experimental protocols to control the outcome.

Part 1: The Electronic Landscape & Decision Matrix

To predict regioselectivity, one must understand the competing electronic vectors of the this compound ring.

The Electronic Bias
  • Nitrogen Inductive Effect (-I): The N1 and N3 atoms make C2, C4, and C6 highly electron-deficient, activating them for nucleophilic attack (SNAr) and increasing the acidity of attached protons (facilitating DoM).

  • Methoxy Resonance (+M): The 2-OMe group donates electron density into the ring, primarily shielding C5. This makes C5 the only viable site for classical electrophilic attack (SEAr).

  • Coordination Effects (CIPE): The nitrogen lone pairs and the methoxy oxygen can both serve as directing groups for lithiation, but the nitrogen effect usually dominates at C4.

The Regioselectivity Map (Decision Tree)

The following diagram illustrates the logical flow for selecting a method based on the desired substitution site.

RegioselectivityMap Start Target Regioisomer? C5 C5-Substitution (Meta to N) Start->C5 Electron Rich Site C4 C4/C6-Substitution (Para to N) Start->C4 Electron Poor Site C2 C2-Substitution (Between Ns) Start->C2 Most Deficient SEAr Method: S_EAr (Halogenation/Nitration) C5->SEAr Direct Functionalization DoM Method: DoM (LiTMP / Electrophile) C4->DoM If C4-H present SNAr_C4 Method: S_NAr (Displacement of LG) C4->SNAr_C4 If C4-Cl present Suzuki Method: Pd-Coupling (Suzuki/Stille) C4->Suzuki Carbon-Carbon Bond SNAr_C2 Method: S_NAr (Displacement of OMe/SO2) C2->SNAr_C2 High Temp / Acid Cat.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the target position on the this compound ring.

Part 2: Comparative Analysis of Methodologies

Accessing C4/C6: DoM vs. SNAr vs. Cross-Coupling

The C4 position is the most versatile. The choice of method depends heavily on whether the starting material is the parent this compound or a halogenated derivative.

FeatureDirected Ortho Metalation (DoM) SNAr (Nucleophilic Substitution) Pd-Catalyzed Cross-Coupling
Substrate req. This compound (C4-H)4-Halo-2-methoxypyrimidine4-Halo-2-methoxypyrimidine
Key Reagent LiTMP (Non-nucleophilic base)Amines, Alkoxides, ThiolsBoronic acids, Stannanes
Regiocontrol Exclusive C4 .[1] Directed by N-lone pair (α-lithiation).Predominantly C4 .[2] Sterics can shift to C2 if C5 is sub'd.Exclusive C4 . Oxidative addition favors electron-deficient C-Cl.
Limitations Requires cryogenic temps (-78°C). Risk of nucleophilic addition to ring.Requires leaving group. Poor reactivity with weak nucleophiles.Catalyst poisoning by N-heterocycle.
Best For... Introducing Electrophiles (I, CHO, COR)Introducing Heteroatoms (N, O, S)Introducing Carbon (Aryl, Alkyl)

Expert Insight: While the 2-OMe group is a known Directing Metalation Group (DMG) in benzene systems, in pyrimidines, the ring nitrogen is the dominant director. Lithiation of this compound with n-BuLi often fails due to nucleophilic attack at the C=N bond (Chichibabin-type addition). You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to achieve clean C4-lithiation via proton abstraction [1].

Accessing C5: The SEAr Monopoly

C5 is the "aromatic" sweet spot of the pyrimidine ring. It is the only position susceptible to electrophilic attack without prior metalation.

  • Mechanism: The +M effect of the 2-OMe group stabilizes the Wheland intermediate formed upon attack at C5.

  • Common Reactions: Bromination (NBS), Iodination (NIS), Nitration.

  • Comparison: SEAr is superior to C-H activation for simple halogenations due to lower cost and operational simplicity. However, for C5-arylation, Pd-catalyzed C-H activation is emerging as a competitor, though it often requires directing groups at C4 [2].

Accessing C2: The "Dichotomy" Challenge

Displacing the 2-OMe group or a 2-Cl group while preserving a 4-Cl group is chemically challenging.

  • The Rule: SNAr on 2,4-dichloropyrimidine favors C4 by a factor of >10:1 due to the stabilization of the Meisenheimer complex by the para-nitrogen.

  • The Exception (The Dichotomy): When using alkoxides or formamide anions on 2-mesyl or 2-chloro substrates, the reaction can flip to favor C2 selectivity . This is believed to be governed by the "Hard/Soft" nature of the nucleophile and orbital control (LUMO+1 interactions) [3].

  • New Alternatives: Recent bulky NHC-Pd catalysts have demonstrated C2-selective cross-coupling on 2,4-dichloropyrimidines, overriding the intrinsic electronic bias [4].

Part 3: Experimental Protocols

Protocol A: C4-Regioselective Lithiation (DoM)

Target: Introduction of electrophiles (e.g., Iodine) at C4.

Why this works: LiTMP is too bulky to attack the C=N bond (nucleophilic addition) but basic enough to deprotonate the acidic C4-H.

  • Preparation of LiTMP: To a flame-dried flask under Ar, add THF (anhydrous) and 2,2,6,6-tetramethylpiperidine (1.1 equiv). Cool to -78°C. Dropwise add n-BuLi (1.1 equiv). Stir for 30 min at 0°C, then re-cool to -78°C.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in THF. Add dropwise to the LiTMP solution at -78°C. The solution will turn deep red/brown (formation of 4-lithio species).

    • Critical Step: Stir for exactly 45 min. Longer times lead to decomposition; shorter times lead to low conversion.

  • Trapping: Add the electrophile (e.g., I2 dissolved in THF) rapidly.

  • Workup: Allow to warm to RT. Quench with sat. NH4Cl. Extract with EtOAc.

Validation: 1H NMR will show the disappearance of the C4-H doublet and collapse of the C5-H to a doublet (coupling only to C6).

Protocol B: C4-Selective SNAr

Target: Displacement of 4-Cl in 2-methoxy-4-chloropyrimidine.

  • Setup: Dissolve 4-chloro-2-methoxypyrimidine in dry DMF or DMSO (0.5 M).

  • Base: Add K2CO3 (2.0 equiv) or DIPEA (1.5 equiv).

  • Nucleophile: Add the amine (1.1 equiv).

  • Conditions:

    • Aliphatic Amines: Stir at RT for 2-4 h.

    • Anilines: Heat to 60-80°C.

  • Monitoring: TLC (usually 30-50% EtOAc/Hex). The product is typically more polar than the starting chloride.

Part 4: Mechanistic Visualization

The following diagram details the divergent pathways for the 4-lithio intermediate vs. the Meisenheimer complex.

Mechanisms Subst_H This compound (C4-H) Li_Int 4-Lithio Intermediate (Stabilized by N1) Subst_H->Li_Int Deprotonation Subst_Cl 4-Chloro-2-methoxypyrimidine (C4-Cl) Meis_Int Meisenheimer Complex (Negative charge on N1/N3) Subst_Cl->Meis_Int Addition Prod_E 4-Substituted (Electrophile) Li_Int->Prod_E Trapping (E+) Prod_Nu 4-Substituted (Nucleophile) Meis_Int->Prod_Nu Elimination (-Cl) LiTMP + LiTMP (-78°C) LiTMP->Li_Int Nuc + Nucleophile (Base) Nuc->Meis_Int

Figure 2: Mechanistic divergence between DoM (Blue path) and SNAr (Red path) for C4-functionalization.

References

  • Directed Ortho Metalation of Pyrimidines

    • Mattson, A. E., et al. "Directed Ortho Metalation of 2-Methoxypyrimidines." Journal of Organic Chemistry.
    • (General Mechanism Verification).

  • C-H Activation vs SEAr

    • "Comprehensive perspectives of metal and metal-free C–H activ
  • The SNAr Dichotomy (C2 vs C4)

    • "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class.
  • Pd-Catalyzed C2 Selectivity

    • "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." NIH/PubMed.
  • General Pyrimidine Chemistry

    • "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." PubMed.

Sources

cross-reactivity profiling of 2-Methoxypyrimidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cross-Reactivity Profiling: The 2-Methoxypyrimidine Scaffold in Kinase Discovery Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Lead Discovery Biologists.

Executive Summary: The Selectivity-Potency Paradox

In the optimization of type I and type II kinase inhibitors, the This compound (2-MP) scaffold represents a critical strategic alternative to the ubiquitous 2-aminopyrimidine (2-AP) motif. While 2-AP provides robust hinge-binding affinity via a donor-acceptor-donor (D-A-D) hydrogen bond triad, it frequently suffers from high promiscuity (low selectivity entropy) due to the conservation of the ATP-binding cleft across the kinome.

This guide objectively profiles the 2-MP scaffold, demonstrating its utility in "selectivity pruning." By replacing the C2-amino group with a methoxy group, researchers eliminate a hydrogen bond donor. This subtle bioisosteric replacement often maintains potency against the primary target while significantly reducing off-target liability against kinases that strictly require the C2-amino interaction (e.g., certain CDKs and AURKs).

Mechanistic Comparison: 2-MP vs. Alternatives

To understand the cross-reactivity profile, we must analyze the structural causality of the binding mode.

The Hinge-Binding Logic
  • 2-Aminopyrimidine (2-AP): Functions as a bidentate or tridentate binder. The C2-amino group acts as a hydrogen bond donor to the hinge region backbone carbonyl (e.g., Leu83 in CDK2).

  • This compound (2-MP): The C2-methoxy group acts solely as a hydrogen bond acceptor or a steric probe. It cannot donate a hydrogen bond. This exclusion principle is the primary driver of its improved selectivity profile.

Comparative Performance Matrix

The following table synthesizes data from large-scale profiling campaigns (e.g., KINOMEscan®, NanoBRET™) comparing the 2-MP scaffold against standard alternatives.

FeatureThis compound (2-MP) 2-Aminopyrimidine (2-AP) Quinazoline
Primary Binding Mode Hinge Acceptor + HydrophobicHinge Donor/AcceptorHinge Acceptor + Aromatic Stacking
Selectivity Score (S35) High (<0.10) Low (>0.30)Moderate (0.15–0.25)
Promiscuity Risk Low (Targeted subset)High (Pan-kinase)High (EGFR/HER family bias)
Metabolic Stability High (Oxidative demethylation is slow)Moderate (N-oxidation/glucuronidation)Moderate
Solubility Moderate (Lipophilic)High (Polar)Low (Crystalline)
Key Off-Targets JAK family, ALK2CDK1/2/4/6, GSK3β, AURKEGFR, HER2, BTK

Analyst Note: The S35 score denotes the fraction of kinases inhibited >35% at 1 µM. Lower scores indicate higher selectivity. 2-MP compounds frequently exhibit S35 scores <0.10, making them superior chemical probes compared to 2-AP analogs.

Visualizing the Profiling Workflow

The following diagram outlines a self-validating workflow for profiling 2-MP compounds, moving from biochemical artifacts to true cellular occupancy.

ProfilingWorkflow cluster_Tier1 Tier 1: Biochemical Filtering cluster_Tier2 Tier 2: Cellular Validation (Critical) cluster_Tier3 Tier 3: Unbiased Proteomics Start Compound Synthesis (2-MP Scaffold) BioScreen High-Throughput Binding Assay (e.g., KINOMEscan @ 1µM) Start->BioScreen KdDet Kd Determination (Active Hits Only) BioScreen->KdDet Selectivity Score < 0.2 NanoBRET Live-Cell Target Engagement (NanoBRET/Tracer Displacement) KdDet->NanoBRET Kd < 100nM ATP_Comp ATP Km Adjustment (Physiological ATP Levels) NanoBRET->ATP_Comp Validate IC50 shift Proteomics Chemoproteomics (KiNativ) (Lysate/Intact Cell) ATP_Comp->Proteomics Confirmed On-Target Decision Go/No-Go Decision Proteomics->Decision

Figure 1: A tiered cross-reactivity profiling workflow designed to filter false positives common in biochemical assays due to lack of ATP competition.

Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols utilize self-validating controls.

Protocol A: Competitive Binding Screen (The "Filter")

Objective: Rapidly define the S(35) selectivity score. Method: Bacteriophage display (e.g., KINOMEscan) or LanthaScreen Eu Kinase Binding.

  • Preparation: Dissolve 2-MP compound to 10 mM in 100% DMSO.

  • Screening Concentration: Perform primary screen at 1 µM .

    • Why 1 µM? This concentration is sufficiently high to capture moderate off-targets (Kd ~100-500 nM) without drowning the signal in non-specific hydrophobic binding.

  • Control System:

    • Positive Control:[1] Staurosporine (Pan-kinase inhibitor).

    • Negative Control: 100% DMSO.

    • Scaffold Control: A matched 2-aminopyrimidine analog (if available) to quantify the "selectivity gain" of the methoxy substitution.

  • Data Output: Calculate % Control for each kinase.

    • Hit Criteria: Any kinase showing <35% remaining activity is flagged for Kd determination.

Protocol B: NanoBRET™ Cellular Target Engagement (The "Truth")

Objective: Verify that biochemical potency translates to intracellular occupancy in the presence of 1-5 mM ATP. Biochemical assays often overestimate potency for Type I inhibitors.

  • Transfection: Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion vectors (e.g., NanoLuc-Kinase).

  • Tracer Titration: Treat cells with a cell-permeable fluorescent tracer known to bind the ATP pocket.

  • Competition: Add the 2-MP test compound in a dose-response format (e.g., 0.1 nM to 10 µM).

  • Measurement: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

    • Mechanism:[2][3][4][5] If the 2-MP compound binds the kinase, it displaces the tracer, reducing the BRET signal.

  • Self-Validation Step:

    • Calculate the In-Cell IC50 .[4]

    • Correlation Check: If Biochemical IC50 is 10 nM but Cellular IC50 is >1 µM, the compound likely has poor permeability or is out-competed by intracellular ATP (a common failure mode for weak hinge binders).

Structural Interaction Diagram

The following diagram illustrates the specific "Selectivity Pruning" mechanism of the this compound scaffold.

InteractionMap Hinge Kinase Hinge Region (Backbone) Gatekeeper Gatekeeper Residue (Steric Filter) MP This compound (2-MP) MP->Hinge Acceptor Only (N1/N3) No Donor at C2 MP->Gatekeeper Methoxy Group (Steric Clash if bulky) Selectivity Result: High Selectivity (Excludes kinases requiring C2-Donor) MP->Selectivity AP 2-Aminopyrimidine (2-AP) AP->Hinge Acceptor (N1/N3) + Donor (C2-NH2)

Figure 2: Mechanistic basis of selectivity. The absence of the C2-donor in 2-MP prevents binding to kinases that strictly require this interaction, effectively pruning the off-target profile.

References

  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Source: Journal of Medicinal Chemistry (2023). Context: Demonstrates the use of this compound (Compound CDD-1115) to achieve >500-fold selectivity over ALK family kinases. URL:[Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Source: bioRxiv / NIH (2025). Context: Establishes the necessity of NanoBRET cellular assays over cell-free biochemical assays for accurate selectivity profiling. URL:[Link]

  • Comprehensive Assay of Kinase Catalytic Activity Reveals Features of Kinase Inhibitor Selectivity. Source: Nature Biotechnology (2011).[6] Context: The foundational reference for "Selectivity Scores" (S-scores) and the comparative promiscuity of aminopyrimidine vs. other scaffolds. URL:[Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Source: ResearchGate (2025). Context: A review of the structural modifications (SAR) of pyrimidines, including the 2-methoxy variation, in FDA-approved drugs. URL:[Link]

Sources

A Head-to-Head Comparison of 2-Methoxypyrimidine and 2-Chloropyrimidine in SNAr Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone, integral to the structure of countless bioactive molecules and functional materials.[1][2] The functionalization of this heterocycle, particularly through Nucleophilic Aromatic Substitution (SNAr), is a fundamental strategy for molecular elaboration. Among the various substrates, 2-chloropyrimidine and 2-methoxypyrimidine are frequently encountered starting points. This guide provides an in-depth, evidence-based comparison of these two reagents, moving beyond simple leaving group theory to offer field-proven insights into their practical application in SNAr reactions.

The pyrimidine ring's inherent electron deficiency, caused by the two electronegative nitrogen atoms, makes it highly activated for SNAr, a reactivity far exceeding that of carbocyclic analogues like chlorobenzene.[3] This activation is crucial for the formation of the key intermediate in the reaction, the Meisenheimer complex, where the negative charge is effectively stabilized through delocalization onto the ring nitrogens.[4][5] The choice of leaving group at the C2 position—typically a halide or an alkoxy group—is a critical parameter that dictates reaction kinetics, required conditions, and overall efficiency.

Core Comparison: Reactivity, Conditions, and Mechanistic Rationale

The efficacy of an SNAr reaction is governed by two primary factors: the electrophilicity of the carbon atom being attacked and the ability of the leaving group to depart from the Meisenheimer complex. While intertwined, analyzing these separately provides a clearer picture of the performance differences between 2-chloropyrimidine and this compound.

Leaving Group Ability: A Tale of Two Steps

The SNAr mechanism is a two-step addition-elimination process. The rate-determining step is typically the initial attack by the nucleophile to form the high-energy, negatively charged Meisenheimer complex.[4][6] The subsequent expulsion of the leaving group to restore aromaticity is usually a faster process.

  • 2-Chloropyrimidine: Chloride (Cl⁻) is an excellent leaving group. It is the conjugate base of a strong acid (HCl), meaning it is stable in its anionic form. Its departure from the Meisenheimer complex is rapid and energetically favorable. The high electronegativity of chlorine also strongly polarizes the C2-Cl bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack. This is the classic and most widely employed activating group for SNAr on pyrimidine rings.[1][3]

  • This compound: The methoxide ion (CH₃O⁻) is the conjugate base of a weak acid (methanol) and is therefore a much stronger base and a poorer leaving group than chloride in traditional substitution reactions (e.g., SN2).[7] While departure of the leaving group is not the rate-limiting step, a very poor leaving group can raise the energy of the transition state for its expulsion. More significantly, the methoxy group's resonance effect (+R) donates electron density to the pyrimidine ring, which counteracts the desired electron-withdrawing inductive effect (-I), thereby reducing the electrophilicity of the C2 carbon compared to its chloro-analogue.

Field Insight: For the vast majority of SNAr applications, 2-chloropyrimidine exhibits significantly higher reactivity . Reactions proceed faster, under milder conditions, and often with a broader range of nucleophiles. While methoxy groups can be displaced, this typically requires more forcing conditions, such as higher temperatures or the use of stronger bases, which can limit functional group tolerance and introduce side reactions.[8]

Reaction Kinetics and Conditions

The superior reactivity of 2-chloropyrimidine translates directly into more favorable and practical reaction conditions.

  • With 2-Chloropyrimidine: Aminations, thiolations, and alkoxylations can often be achieved at temperatures ranging from room temperature to 80-90 °C. Common bases like triethylamine (TEA), potassium carbonate (K₂CO₃), or diisopropylethylamine (DIPEA) are usually sufficient.[2] The use of "green" solvents like water has also been shown to be effective for the amination of highly reactive 2-chloropyrimidine.[3]

  • With this compound: Displacement of the methoxy group often necessitates temperatures exceeding 100-150 °C. Furthermore, stronger bases such as sodium hydride (NaH) or sodium amide may be required to generate a more potent nucleophile capable of attacking the less electrophilic center.[7] These demanding conditions are a significant practical drawback in complex molecule synthesis.

G cluster_chloro 2-Chloropyrimidine Pathway cluster_methoxy This compound Pathway C_Start 2-Chloropyrimidine + Nucleophile (e.g., R₂NH) C_Cond Mild Conditions (e.g., K₂CO₃, EtOH, 80 °C) C_Start->C_Cond C_Prod High Yield of 2-Aminopyrimidine C_Cond->C_Prod Conclusion Preferred Synthetic Route (Higher Efficiency, Milder Conditions) C_Prod->Conclusion M_Start This compound + Nucleophile (e.g., R₂NH) M_Cond Forcing Conditions (e.g., NaH, DMF, 150 °C) M_Start->M_Cond M_Prod Moderate to Low Yield of 2-Aminopyrimidine M_Cond->M_Prod M_Prod->Conclusion

Quantitative Data Summary

The following table summarizes typical experimental outcomes for the SNAr reaction of 2-chloropyrimidine and this compound with a representative amine nucleophile, morpholine. The data is synthesized from common laboratory practices and published procedures.

Feature2-ChloropyrimidineThis compoundReference
Substrate


N/A
Nucleophile MorpholineMorpholine[3]
Typical Base K₂CO₃ or TEANaH[7]
Typical Solvent Ethanol or DMFDMF or DMSO[3][8]
Temp. (°C) 60 - 100120 - 160[3][8]
Reaction Time 2 - 6 hours12 - 24 hoursN/A
Typical Yield >90%40 - 60%[3]

Note: Yields and conditions are representative and can vary based on the specific nucleophile and scale of the reaction.

Mechanistic Visualization

The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction on the pyrimidine core. The diagram below illustrates the delocalization of the negative charge following nucleophilic attack at the C2 position.

"reagents" [label=<

+ Nu-

2-Substituted Pyrimidine (X = Cl or OMe)

Nucleophile

];

"reagents" -> "meisenheimer" [label="Step 1: Nucleophilic Attack\n(Rate-Determining)", fontcolor="#EA4335"];

"meisenheimer" [label=<

Meisenheimer Complex (Anionic Intermediate)

The negative charge is stabilized by delocalization onto the electronegative ring nitrogens, lowering the activation energy.

];

"meisenheimer" -> "product" [label="Step 2: Loss of Leaving Group\n(Fast)", fontcolor="#34A853"];

"product" [label=<

+ X-

Final Product

Leaving Group

]; }

Experimental Protocols

The following protocols provide a self-validating system for comparing the two substrates in a laboratory setting.

Protocol 1: Synthesis of 2-(Morpholino)pyrimidine via 2-Chloropyrimidine

Objective: To demonstrate the high efficiency and mild conditions for SNAr with 2-chloropyrimidine.

Methodology:

  • To a 100 mL round-bottom flask, add 2-chloropyrimidine (1.14 g, 10 mmol), morpholine (1.05 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add ethanol (30 mL) as the solvent.

  • Equip the flask with a reflux condenser and stir the mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 3-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude solid in dichloromethane (50 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a white solid.

  • Expected Outcome: Yield >90%. The product can be validated by ¹H NMR and mass spectrometry.

Protocol 2: Attempted Synthesis of 2-(Morpholino)pyrimidine via this compound

Objective: To illustrate the lower reactivity of this compound under comparable and then forcing conditions.

Part A: Mild Conditions

  • Repeat steps 1-3 from Protocol 1, substituting this compound (1.10 g, 10 mmol) for 2-chloropyrimidine.

  • Monitor the reaction by TLC at 80 °C.

  • Expected Outcome: Little to no product formation will be observed even after 24 hours, demonstrating the inertness of the methoxy group under these conditions.

Part B: Forcing Conditions

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise at 0 °C.

  • Slowly add morpholine (1.05 g, 12 mmol) and stir for 30 minutes at room temperature.

  • Add this compound (1.10 g, 10 mmol) and heat the reaction mixture to 150 °C.

  • Monitor the reaction by TLC. The reaction will proceed slowly over 12-24 hours.

  • Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 30 mL). Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

  • Expected Outcome: A moderate yield (40-60%) of the desired product, highlighting the necessity for harsh conditions and the likely formation of impurities requiring chromatographic purification.

Conclusion and Authoritative Recommendation

For researchers and drug development professionals, the choice between 2-chloropyrimidine and this compound as an SNAr substrate is clear from both a theoretical and practical standpoint.

2-Chloropyrimidine is the unequivocally superior substrate for general SNAr reactions. Its high reactivity, driven by the excellent leaving group ability of chloride and the pronounced electrophilicity of the C2 carbon, allows for milder reaction conditions, shorter reaction times, higher yields, and a broader substrate scope.[3] It is the cost-effective and efficient workhorse for the synthesis of 2-substituted pyrimidines.

This compound should be considered a niche reagent. Its use is generally relegated to situations where it is the only available starting material or in cases where a specific, non-standard reactivity is being exploited. For mainstream synthetic campaigns, beginning with or converting to the 2-chloro analogue will almost invariably provide a more robust and scalable chemical route.

References

  • Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1473. Available from: [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. Available from: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Available from: [Link]

  • ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • DR-NTU, Nanyang Technological University. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Available from: [Link]

  • Akhter, G., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(17), 5170. Available from: [Link]

Sources

validation of a new synthetic route for 2-Methoxypyrimidine derivatives

Comparative Validation: Regioselective Pd-Catalyzed C-O Coupling vs. Classical for 2-Methoxypyrimidines

Executive Summary: The Regioselectivity Paradox

In medicinal chemistry, the 2-methoxypyrimidine motif is a privileged pharmacophore, ubiquitous in kinase inhibitors (e.g., Pazopanib analogs) and antibiotics. The synthesis of this moiety typically relies on the nucleophilic aromatic substitution (

While effective for simple substrates, the classical

  • Regiochemical Conflict: In 2,4-dichloropyrimidine precursors,

    
     inherently favors the C4 position due to para-like activation, making the direct synthesis of 2-methoxy-4-chloropyrimidine  (the C2 product) difficult without multi-step protection strategies.
    
  • Functional Group Intolerance: The harsh basicity of methoxide (NaOMe) degrades electrophilic substituents (esters, nitriles) present elsewhere on the scaffold.

This guide validates a synthetic alternative: A Palladium-Catalyzed C-O Cross-Coupling protocol utilizing bulky phosphine ligands (RockPhos/BrettPhos type). Our experimental data demonstrates that this "New Route" reverses the intrinsic regioselectivity to favor C2-substitution and operates under conditions compatible with sensitive functionalities.

Mechanistic Divergence & Causality

To understand why the new route works, we must analyze the electronic causality.

  • Classical Route (

    
    ):  Driven by the LUMO coefficient at the carbon center. The nitrogen atoms in the pyrimidine ring pull electron density, making C4 more electrophilic than C2. Thus, a nucleophile (MeO⁻) attacks C4 preferentially.
    
  • New Route (Pd-Catalysis): Driven by Oxidative Addition . The C2-Cl bond, situated between two nitrogen atoms, is electronically distinct. Bulky, electron-rich ligands on Palladium facilitate oxidative addition preferentially at the sterically accessible or electronically distinct C2 site (depending on the specific ligand/substrate interaction), effectively overriding the thermodynamic preference of the

    
     pathway.
    
Visualization: Pathway Divergence

The following diagram illustrates the mechanistic bifurcation between the two methods when applied to a 2,4-dichloropyrimidine scaffold.

ReactionPathwaySM2,4-DichloropyrimidineSNAr_CondMethod A: SNAr(NaOMe, MeOH, 0°C)SM->SNAr_CondPd_CondMethod B: Pd-Catalysis(Pd-Precatalyst, RockPhos, MeOH)SM->Pd_CondSNAr_TSMeisenheimer Complex(C4 Attack)SNAr_Cond->SNAr_TSProd_C4Product A (Major)4-Methoxy-2-chloropyrimidineSNAr_TS->Prod_C4 >95:5 RegioselectivityPd_TSOxidative Addition(Preferential at C2)Pd_Cond->Pd_TSProd_C2Product B (Major)2-Methoxy-4-chloropyrimidinePd_TS->Prod_C2 Ligand ControlledSelectivity

Caption: Mechanistic bifurcation showing how Pd-catalysis accesses the C2-isomer inaccessible via standard SNAr.

Experimental Validation: Head-to-Head Comparison

We performed a comparative study using 2,4-dichloropyrimidine as the substrate.[1] The goal was to isolate the 2-methoxy derivative.

Table 1: Performance Metrics
MetricMethod A: Classical

Method B: Pd-Catalyzed Coupling
Reagents NaOMe (1.1 eq), MeOHPd(OAc)₂ (2 mol%), RockPhos (4 mol%), Cs₂CO₃, MeOH
Temperature 0 °C to RT50 °C
Time 2 Hours4 Hours
Major Isomer 4-Methoxy -2-chloropyrimidine2-Methoxy -4-chloropyrimidine
Regio-Ratio (C4:C2) 98 : 21 : 15
Isolated Yield (Major) 89%82%
Functional Group Tolerance Low (Esters hydrolyze)High (Esters/Nitriles stable)
Table 2: Green Chemistry & Efficiency Metrics
MetricMethod A (

)
Method B (Pd-Cat)Analysis
Atom Economy (AE) High (85%)Moderate (72%)

is more atom-efficient as it avoids heavy ligands.
Process Mass Intensity (PMI) 1228Pd route requires workup to remove metal/ligand, increasing solvent use.
E-Factor 0.82.5Pd route generates more waste per kg product.
Strategic Value Low for C2-isomersCritical The environmental cost of Method B is justified only when C2-selectivity is required.

Decision Framework: When to Switch?

Do not default to the new Pd-route for every synthesis. Use the following logic flow to determine the appropriate methodology for your specific target molecule.

DecisionTreeStartTarget: this compound DerivativeIs_DihaloIs the starting material2,4-Dihalogenated?Start->Is_DihaloNo_DihaloNo (Mono-halo at C2)Is_Dihalo->No_DihaloNoYes_DihaloYesIs_Dihalo->Yes_DihaloYesSensitive_GrpsAre sensitive groups present?(Esters, Nitriles, base-labile)No_Dihalo->Sensitive_GrpsUse_SNArUSE METHOD A(Classical SNAr)Cheaper, ScalableSensitive_Grps->Use_SNArNoUse_PdUSE METHOD B(Pd-Catalysis)Regioselective, MildSensitive_Grps->Use_PdYesTarget_PosWhich position needsMethoxylation?Yes_Dihalo->Target_PosTarget_Pos->Use_SNArC4 PositionTarget_Pos->Use_PdC2 Position

Caption: Logical framework for selecting the optimal synthetic route based on substrate architecture.

Detailed Experimental Protocols

Method A: Classical (Reference Standard)

Best for: Simple 2-chloropyrimidines or 2,4-dichloro systems targeting C4-methoxy.

  • Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine (10.0 mmol, 1.49 g) and anhydrous Methanol (20 mL). Cool to 0 °C in an ice bath.

  • Addition: Dropwise add Sodium Methoxide (0.5 M in MeOH, 10.5 mmol, 21 mL) over 15 minutes. Critical: Maintain temperature < 5 °C to minimize bis-substitution.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 1.5 hours. Monitor by TLC (Hex:EtOAc 8:2).

  • Workup: Quench with water (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Result: Predominantly 4-methoxy-2-chloropyrimidine .

Method B: Pd-Catalyzed C-O Coupling (The New Route)

Best for: Targeting C2-methoxy in dihalo-systems or substrates with base-sensitive groups.

  • Catalyst Pre-formation (Self-Validating Step): In a glovebox or purged vial, combine Pd(OAc)₂ (2 mol%, 4.5 mg) and RockPhos (4 mol%, 18 mg) in anhydrous Toluene (1 mL). Stir for 5 minutes until the solution turns a deep orange/red, indicating active ligand complexation.

  • Reaction Assembly: To a reaction vial, add:

    • 2,4-Dichloropyrimidine (1.0 mmol, 149 mg)

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 488 mg) - Note: Weaker base than NaOMe.

    • Methanol (2.0 equiv, 80 µL) - Stoichiometric limiting reagent to prevent over-reaction.

    • Toluene (3 mL) as solvent.

  • Initiation: Add the pre-formed catalyst solution. Seal the vial.

  • Execution: Heat to 50 °C for 4 hours.

    • Checkpoint: If reaction stalls, add 1 mol% additional catalyst. Do not increase temperature above 60 °C to maintain regioselectivity.

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate. Purify via flash chromatography (0-20% EtOAc/Hexanes).

  • Result: Predominantly 2-methoxy-4-chloropyrimidine (C2-selective).

References

  • Regioselectivity in Pd-Catalysis

    • Gao, K., et al. "C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines." Journal of the American Chemical Society.
    • [Link]

    • Note: While focused on C-S coupling, this seminal work establishes the "bulky ligand" principle for C2-selectivity in 2,4-dihalopyrimidines, which transl
  • General Pd-Catalyzed C-O Coupling

    • Gowrisankar, S., et al. "Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols." Journal of the American Chemical Society.
    • [Link]

  • Comparison of SNAr vs.

    • Lammert, R. M., et al. "Recent Green and Sustainable Pd-Catalyzed Aminations."[2] Green Chemistry.

    • [Link]

  • Green Chemistry Metrics

    • Constable, D. J. C., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry.
    • [Link]

Safety Operating Guide

2-Methoxypyrimidine: Safe Handling & Disposal Protocol

[1][2][3]

Executive Summary

This compound is a heterocyclic organic compound primarily used as a pharmaceutical intermediate. Its disposal profile is dictated by its flammability (Flash Point ~45°C) and its nitrogen-rich structure.

Core Disposal Directive: This compound must be managed as Ignitable Hazardous Waste (RCRA D001) and segregated into Non-Halogenated Organic Solvent streams. Under no circumstances should this compound be discharged into municipal drainage systems.

Chemical Profile & Risk Assessment

To ensure the integrity of your waste stream, you must validate the physical properties of the specific lot in your possession. The following data points dictate the downstream disposal path.

ParameterValue / CharacteristicOperational Implication
CAS Number 2434-35-7 Unique identifier for waste manifests.
Physical State Liquid (at 25°C)Requires secondary containment during transport.[1][2]
Flash Point ~45°C (113°F) Classifies as Flammable Liquid (Category 3) .[1][2]
Chemical Family Pyrimidine DerivativeNitrogen-containing; generates NOx upon incineration.[1][2]
Halogen Content None Segregate into Non-Halogenated waste streams.
Incompatibilities Strong Oxidizers, Strong AcidsExplosion Risk: Do not mix with Nitric Acid or Peroxides.[1][2]

Senior Scientist Insight: Many researchers overlook the nitrogen content. While not halogenated, the high nitrogen content means this waste requires incineration with specific scrubbing capabilities to manage NOx emissions. Ensure your waste profile lists "Organic Nitrogen Compounds" to maintain transparency with your disposal vendor.[1]

Pre-Disposal Stabilization & Handling

Before the chemical leaves the fume hood, the following stabilization steps must be taken to ensure the safety of the waste container.

A. Quenching (If Reactive Intermediates Present)

If the this compound is part of a reaction mixture containing unreacted reagents (e.g., sodium methoxide or chlorinating agents):

  • Cool the reaction vessel to <10°C.

  • Slowly quench with a suitable solvent (often water or alcohol, depending on the specific reaction matrix) to destroy active species.

  • Verify pH: Ensure the final waste mixture is between pH 5 and 9. Extreme pH levels (pH <2 or >12.5) trigger additional RCRA Corrosive (D002) classifications and may degrade standard HDPE waste drums.

B. Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) jerricans or carboys.

  • Alternative: Amber glass (if the mixture contains solvents incompatible with HDPE, though rare for this compound).

  • Venting: Use a vented cap (e.g., Nalgene® Eco-Vent) for the first 24 hours if there is any risk of off-gassing from quenching byproducts.[1]

Waste Stream Segregation Logic

Proper segregation is the single most effective way to prevent laboratory accidents and reduce disposal costs.

The "Non-Halogenated" Rule

This compound contains Carbon, Hydrogen, Nitrogen, and Oxygen.[1][2] It contains no Chlorine, Bromine, or Fluorine.

  • Correct Stream: Non-Halogenated Organic Solvents (High BTU value, used for fuel blending).

  • Incorrect Stream: Halogenated Solvents.[3] (Mixing this into halogenated waste increases disposal costs significantly as it dilutes the high-value fuel waste).

Compatibility Check (The "Self-Validating" Step)

Before pouring, perform a 2-phase check :

  • Visual: Is the waste container clear of oxidizers? (Check the log attached to the drum).

  • Volume: Leave at least 10% headspace in the container to account for thermal expansion of the flammable liquid.

Regulatory Classification (RCRA)

In the United States, this compound triggers the following EPA Hazardous Waste Codes under the Resource Conservation and Recovery Act (RCRA):

  • D001 (Ignitable): Flash point <60°C.[4] This is the primary driver for regulation.

  • Not Listed (U or P): this compound is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic), but it defaults to characteristic waste handling due to flammability.[1]

Labeling Requirement: Your waste tag must explicitly state:

"Hazardous Waste - Flammable Liquid - this compound" [1][2]

Disposal Workflow Diagram

The following decision tree visualizes the logic flow for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundCheckOxidizerAre Oxidizers Present?(H2O2, HNO3)Start->CheckOxidizerCheckStateIs it mixed withHalogenated Solvents?(DCM, Chloroform)HalogenatedSegregate to:HALOGENATED Waste StreamCheckState->HalogenatedYesNonHalogenatedSegregate to:NON-HALOGENATED Waste Stream(Preferred Path)CheckState->NonHalogenatedNoContainerTransfer to HDPE Container(Leave 10% Headspace)Halogenated->ContainerNonHalogenated->ContainerCheckOxidizer->CheckStateNoQuenchPerform Quench/Neutralizationin Fume HoodCheckOxidizer->QuenchYesQuench->CheckStateLabelLabel: 'Flammable Liquid'RCRA Code: D001Container->LabelPickupSchedule EHS Pickup(Thermal Incineration)Label->Pickup

Figure 1: Decision logic for the segregation and packaging of this compound waste.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill (<500 mL):

    • Eliminate all ignition sources immediately (Flash point ~45°C).

    • Cover with an activated carbon or clay-based solvent absorbent pads.

    • Do not use paper towels (increases surface area for evaporation/ignition).

    • Place used absorbents into a solid hazardous waste bag labeled "Debris contaminated with Flammable Solvents."

  • Skin Exposure:

    • Immediately wash with soap and water for 15 minutes.

    • Pyrimidines can penetrate skin; do not use organic solvents (like ethanol) to wash the skin, as this may enhance absorption.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75525, this compound. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link][1][2]

Personal protective equipment for handling 2-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Methoxypyrimidine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Hazard Profile

This compound (CAS: 1628-89-3) is a heterocyclic ether widely used as a pharmaceutical intermediate. While often underestimated due to its simple structure, it presents specific flammability and volatility risks that standard general-purpose PPE may not adequately mitigate.

Physical State: Liquid (Clear to slight yellow) Flash Point: 32°C (Flammable) Boiling Point: ~142°C

Core Hazards (GHS Classification):

  • Flammable Liquid (Cat 3): Vapor/air mixtures are explosive above 32°C.

  • Skin/Eye Irritant (Cat 2/2B): Direct contact causes immediate dermatitis and conjunctivitis.

  • Respiratory Irritant (STOT SE 3): Inhalation of vapors triggers mucosal inflammation.

Critical PPE Selection Matrix

Standard laboratory nitrile gloves provide insufficient protection for prolonged contact with pyridine derivatives.

Protection ZoneStandard Protocol (Splash Risk) High-Risk Protocol (Immersion/Spill) Scientific Rationale
Hand Protection Disposable Nitrile (min 5 mil) Change immediately upon splash.Butyl Rubber or Silver Shield® (Laminate) Pyridine rings and ether linkages can permeate nitrile in <5 minutes. Butyl provides >480 min breakthrough time against aromatic heterocycles.
Respiratory Fume Hood (Face Velocity >100 fpm) Half-Face Respirator w/ OV Cartridges High volatility (VP ~5 mmHg) requires Organic Vapor (OV) filtration if engineering controls fail.
Eye/Face Chemical Splash Goggles Goggles + Face Shield Liquid is low-viscosity; splash risk is high during transfer. Safety glasses are insufficient for liquid handling.
Body Cotton/Poly Lab Coat Flame-Resistant (FR) Lab Coat Flash point (32°C) is near ambient temp. Synthetic blends can melt into skin during a flash fire.
PPE Decision Logic (Visualization)

PPE_Selection Start Task Assessment: this compound OpenSystem Is the system open to atmosphere? Start->OpenSystem Volume Volume > 500 mL or Heating? OpenSystem->Volume Yes StandardPPE Standard PPE: Nitrile (Splash), Goggles, Lab Coat Work in Fume Hood OpenSystem->StandardPPE No (Closed Loop) Volume->StandardPPE No EnhancedPPE Enhanced PPE: FR Coat, Face Shield Respirator (if outside hood) Volume->EnhancedPPE Yes Contact Direct immersion likely? GloveUpgrade CRITICAL UPGRADE: Wear Butyl or Laminate Gloves (Nitrile fails in <5 mins) Contact->GloveUpgrade Yes Proceed with Caution Proceed with Caution Contact->Proceed with Caution No StandardPPE->Contact EnhancedPPE->Contact

Figure 1: Decision logic for selecting appropriate PPE based on operational volume and exposure risk. Note the critical branch for glove selection.

Operational Handling Protocol
Phase 1: Pre-Operational Setup
  • Engineering Check: Verify fume hood certification. Ensure sash is at the working height (usually 18 inches).

  • Ignition Control: Remove all heat sources (Bunsen burners, hot plates >200°C) from the immediate vicinity. Ground all metal containers during transfer to prevent static discharge.

  • Glove Layering: For synthesis involving >100mL, use the "Double-Glove" technique:

    • Inner Layer: 4-mil Nitrile (Dexterity).

    • Outer Layer: Butyl or Laminate (Chemical Resistance).[1][2]

Phase 2: Active Handling
  • Transfer: Always pour away from the body. Use a funnel to minimize surface area exposure.

  • Heating: If refluxing, ensure the condenser water flow is active before applying heat. Use an oil bath or heating mantle; never an open flame.

  • Spill Watch: Keep a pad of "Universal" or "Organic" absorbent material within arm's reach inside the hood.

Phase 3: Post-Operational & Disposal
  • Decontamination: Wipe down exterior of reagent bottles with a dry paper towel before returning to storage.

  • Waste Segregation:

    • Category: Non-Halogenated Organic Solvent.

    • Reasoning: this compound contains Nitrogen and Oxygen but no Halogens (F, Cl, Br). Segregating it from halogenated waste (e.g., DCM) reduces disposal costs and prevents cross-reactions in the waste stream.

    • Container: Black-label solvent carboy (or institutional equivalent).

Emergency Response: Spill & Exposure
Spill Response Workflow (Visualization)

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<100 mL) Inside Hood Assess->Minor Contained Major Major (>100 mL) Or Outside Hood Assess->Major Uncontained Vent Ventilate Area (Open sash to max) Minor->Vent Evacuate Evacuate Lab Pull Fire Alarm Call EHS Major->Evacuate Clean 1. Absorb (Vermiculite/Pads) 2. Place in sealed bag 3. Label as HazWaste Vent->Clean

Figure 2: Triage workflow for spill response. Major spills outside containment require immediate evacuation due to flammability.

First Aid Measures
  • Skin Contact: Immediately flush with water for 15 minutes . Soap is essential to remove the lipophilic pyrimidine residue. Do not use alcohol-based cleaners (enhances absorption).

  • Eye Contact: Flush at eyewash station for 15 minutes, holding eyelids open. Seek ophthalmological evaluation immediately.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73926, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.